1-Bromo-3-chloro-5-iodobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-chloro-5-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClI/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGRRCWDCXLEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339155 | |
| Record name | 1-Bromo-3-chloro-5-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13101-40-1 | |
| Record name | 1-Bromo-3-chloro-5-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-chloro-5-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-3-chloro-5-iodobenzene (CAS 13101-40-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 1-Bromo-3-chloro-5-iodobenzene, a key building block in organic synthesis. Its unique tri-halogenated structure offers a platform for sequential, site-selective reactions, making it a valuable intermediate in the development of complex molecules, including pharmaceuticals and advanced materials.
Core Properties
This compound is a solid at room temperature, appearing as a white to brown crystalline powder.[1] Its key physicochemical and spectroscopic properties are summarized below.
Physicochemical Properties
The following table outlines the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 13101-40-1 | [2] |
| Molecular Formula | C₆H₃BrClI | [2] |
| Molecular Weight | 317.35 g/mol | [2] |
| Appearance | White to brown crystalline powder | [1] |
| Melting Point | 85.8 °C | [1] |
| Boiling Point | 280.4 ± 25.0 °C (at 760 Torr) | [1] |
| Density | 2.272 ± 0.06 g/cm³ (at 20 °C) | [1] |
| Flash Point | 123.4 ± 23.2 °C | [1] |
| Refractive Index | 1.663 | [1] |
| Vapor Pressure | 0.00644 mmHg at 25°C | [1] |
| Water Solubility | 2.5 x 10⁻³ g/L at 25°C | [3] |
| InChI Key | RSGRRCWDCXLEHS-UHFFFAOYSA-N | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. The following tables summarize the available spectral data.
¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by three singlets in the aromatic region, a result of the meta-relationship between the protons which leads to negligible coupling.[4][5]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Reference |
| 7.76 | Singlet | 1H | [5] |
| 7.65 | Singlet | 1H | [5] |
| 7.49 | Singlet | 1H | [5] |
| Solvent: CDCl₃, Frequency: 400 MHz[5] |
Mass Spectrometry (GC-MS)
The mass spectrum of this compound shows a distinctive isotopic pattern due to the presence of bromine, chlorine, and iodine.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.[4]
| m/z Value | Significance | Reference |
| 74 | Top Peak | [2] |
| 75 | 2nd Highest Peak | [2] |
| 127 | 3rd Highest Peak | [2] |
Infrared (IR) Spectroscopy
The IR spectrum provides a unique vibrational fingerprint for the molecule.[4] Key vibrational modes include C-H stretching and out-of-plane bending, with the substitution pattern influencing the position of strong absorption bands typically seen between 900 and 675 cm⁻¹.[4] A vapor phase IR spectrum is available in spectral databases.[2]
Reactivity and Applications
The primary utility of this compound stems from the differential reactivity of its three carbon-halogen bonds.[4] This hierarchy allows for sequential and site-selective chemical modifications, most notably in palladium-catalyzed cross-coupling reactions.[4]
The order of reactivity for these bonds is: C-I > C-Br > C-Cl
This predictable reactivity makes the compound a highly versatile building block for constructing complex, multi-substituted aromatic systems. It is widely used as an intermediate in the synthesis of:
-
Pharmaceuticals : Creating diverse chemical structures for new drug development.[1]
-
Agrochemicals : Serving as a precursor for herbicides, insecticides, and fungicides.[1]
-
Advanced Materials : Developing organic materials with specific electronic or photophysical properties, such as conductivity or luminescence.[1]
The benzene ring is significantly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the three halogen substituents.[4]
Experimental Protocols: Synthesis
Several synthetic routes to this compound have been documented. The most common laboratory preparation is a multi-step synthesis starting from aniline, while a more efficient industrial process begins with p-iodoaniline.
Multi-Step Synthesis from Aniline
This comprehensive synthesis involves a sequence of electrophilic aromatic substitutions and functional group manipulations over six main stages.[5] The general workflow is outlined below.
Detailed Methodology (Consolidated from multiple sources):
-
Stage 1: Acetylation of Aniline : The amino group of aniline is protected as an acetamido group to moderate its reactivity. This is achieved by reacting aniline with acetic anhydride.[5]
-
Stage 2: Bromination of Acetanilide : Electrophilic aromatic substitution is used to introduce a bromine atom at the para position relative to the activating acetamido group, yielding 4-bromoacetanilide. The reaction is typically carried out using bromine in acetic acid.[5]
-
Stage 3: Chlorination of 4-Bromoacetanilide : A chlorine atom is added ortho to the acetamido group. A common method involves using sodium chlorate (NaClO₃) and hydrochloric acid in an acetic acid solution to generate the electrophile, producing 4-bromo-2-chloroacetanilide.[5]
-
Stage 4: Hydrolysis (Deprotection) : The acetamido group is converted back to an amino group via acid-catalyzed hydrolysis. This is typically done by refluxing 4-bromo-2-chloroacetanilide with hydrochloric acid in ethanol to yield 4-bromo-2-chloroaniline.[5]
-
Stage 5: Iodination of 4-Bromo-2-chloroaniline : An iodine atom is introduced ortho to the now-deprotected amino group. The reaction is performed by treating 4-bromo-2-chloroaniline with iodine monochloride (ICl) in glacial acetic acid, yielding 4-bromo-2-chloro-6-iodoaniline.[5]
-
Stage 6: Deamination of 4-Bromo-2-chloro-6-iodoaniline : The final step is the removal of the amino group. This is accomplished via a diazotization reaction followed by reduction. The aniline derivative is treated with sodium nitrite (NaNO₂) and a strong acid (e.g., sulfuric acid) to form a diazonium salt, which is then reduced (e.g., with hypophosphorous acid or by heating in ethanol) to yield the final product, this compound.[5]
Optimized Industrial Synthesis from p-Iodoaniline
A more efficient, two-step industrial method has been developed to improve yield, reduce cost, and shorten reaction time.
Methodology Overview:
-
Step 1: Simultaneous Bromination and Chlorination : p-Iodoaniline is reacted with bromochlorohydantoin in ethanol. This single step efficiently installs both bromine and chlorine atoms onto the aromatic ring to form the 2-chloro-4-bromo-6-iodoaniline intermediate.[4]
-
Step 2: Deaminative Iodination : The resulting intermediate undergoes a deamination reaction using sodium nitrite and hypophosphorous acid to remove the amino group, yielding the final product.[4]
Safety and Handling
This compound is classified as a hazardous substance.
-
GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2] It may also be harmful if swallowed.[2]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]
-
Handling : Use only with adequate ventilation and wear appropriate personal protective equipment (PPE). Avoid contact with skin, eyes, and clothing.[2]
-
Storage : Keep in a dark place, sealed in a dry, room temperature environment.[1]
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Cas 13101-40-1,this compound | lookchem [lookchem.com]
- 2. This compound | C6H3BrClI | CID 554123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 13101-40-1 | Benchchem [benchchem.com]
- 5. 6 STAGE SYNTHESIS OF this compound FROM ANILINE | by Shivek Narang | Medium [medium.com]
An In-depth Technical Guide on 1-Bromo-3-chloro-5-iodobenzene: Molecular Weight and Formula
This technical guide provides a detailed breakdown of the molecular formula and molecular weight of the chemical compound 1-bromo-3-chloro-5-iodobenzene, a substance of interest to researchers, scientists, and professionals in the field of drug development.
Chemical Formula: C₆H₃BrClI
The chemical formula for this compound is C₆H₃BrClI.[1][2] This formula indicates that a single molecule of the compound is composed of a benzene ring (C₆H₃) to which one bromine atom (Br), one chlorine atom (Cl), and one iodine atom (I) are attached.
Elemental Composition and Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The determination of the molecular weight of this compound is based on the atomic weights of carbon, hydrogen, bromine, chlorine, and iodine.
Below is a comprehensive table detailing the contribution of each element to the total molecular weight of the compound.
| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Weight Contribution ( g/mol ) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 3 | 1.008 | 3.024 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Chlorine | Cl | 1 | 35.45 | 35.45 |
| Iodine | I | 1 | 126.904 | 126.904 |
| Total | 317.348 |
Note: Atomic weights are based on IUPAC standard atomic weights. Individual values may vary slightly based on isotopic composition.[3][4][5][6][7][8] The calculated molecular weight is approximately 317.35 g/mol .[1][2][9][10]
Visualization of Molecular Weight Calculation
The following diagram illustrates the logical relationship between the elemental components and the final calculated molecular weight of this compound.
References
- 1. Cas 13101-40-1,this compound | lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. Atomic/Molar mass [westfield.ma.edu]
- 7. byjus.com [byjus.com]
- 8. Iodine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 9. This compound | 13101-40-1 | Benchchem [benchchem.com]
- 10. chemscene.com [chemscene.com]
In-Depth Technical Guide: Physicochemical Properties of 1-Bromo-3-chloro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point and solubility of 1-bromo-3-chloro-5-iodobenzene, a key intermediate in organic synthesis. The information herein is intended to support research, development, and quality control activities.
Core Physicochemical Data
The melting point and aqueous solubility of this compound are summarized below. This compound presents as a white to brown crystalline powder.
| Property | Value | Source(s) |
| Melting Point | 84 - 88.4 °C | [1] |
| Water Solubility | Insoluble (2.5 x 10-3 g/L at 25 °C) | [2][3] |
| Solubility in Organic Solvents | Data not available; expected to be soluble in non-polar organic solvents. |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the melting point and solubility of this compound.
Melting Point Determination
The melting point of an organic solid can be determined by packing a small amount of the substance into a capillary tube and heating it slowly in a calibrated apparatus.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. Use a mortar and pestle to gently grind the crystals.
-
Capillary Tube Packing: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup:
-
Thiele Tube Method: Secure the capillary tube to a thermometer with a rubber band or wire, aligning the sample with the thermometer bulb. Immerse the setup in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the heat-transfer liquid is below the level of the open end of the capillary tube.
-
Digital Melting Point Apparatus: Place the packed capillary tube into the sample holder of the digital apparatus.
-
-
Heating:
-
Heat the apparatus rapidly at first until the temperature is about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
A sharp melting range (0.5-2 °C) is indicative of a pure substance.
-
Solubility Determination
The solubility of a compound can be determined qualitatively or quantitatively in various solvents.
Qualitative Solubility Testing:
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rods
-
Spatula
-
Graduated pipettes
Procedure:
-
Solvent Addition: In a small test tube, add approximately 1 mL of the desired solvent (e.g., water, ethanol, hexane).
-
Solute Addition: Add a small, pre-weighed amount of this compound (e.g., 10 mg) to the test tube.
-
Mixing: Vigorously shake or stir the mixture for 1-2 minutes. A vortex mixer can be used for thorough mixing.
-
Observation: Observe the mixture.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Heating (Optional): If the compound is insoluble at room temperature, gently heat the mixture to determine if solubility increases with temperature. Allow the solution to cool to observe if the compound precipitates.
Quantitative Solubility Determination (Gravimetric Method):
Apparatus:
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish or pre-weighed vial
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath or shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear liquid) using a syringe fitted with a filter to remove any solid particles.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.
-
Mass Determination: Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
Calculation: Calculate the solubility in g/L or other appropriate units using the mass of the dissolved solid and the volume of the solvent used.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for determining the melting point and solubility of this compound.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 1-Bromo-3-chloro-5-iodobenzene
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-bromo-3-chloro-5-iodobenzene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected spectral data, a detailed experimental protocol for data acquisition, and a visual representation of the molecular structure's magnetic environment.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is characterized by its simplicity, arising from the molecule's symmetry. The three protons on the aromatic ring are chemically non-equivalent due to the different halogen substituents (bromine, chlorine, and iodine). However, due to their meta-positioning relative to each other, no significant proton-proton (H-H) coupling is observed, resulting in three distinct singlets.[1]
The chemical shifts of these protons are influenced by the electron-withdrawing nature of the halogen substituents, which deshield the protons and shift their signals downfield in the spectrum.[2] The following table summarizes the reported 1H NMR data for this compound.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 7.76 | Singlet | 1H | H-2/H-6 |
| 2 | 7.65 | Singlet | 1H | H-4/H-6 |
| 3 | 7.49 | Singlet | 1H | H-2/H-4 |
| Solvent: CDCl3, Frequency: 400 MHz[1][3] |
Note: The precise assignment of each singlet to a specific proton (H-2, H-4, or H-6) can be challenging without further 2D NMR experiments or computational predictions. The assignments provided are based on the general electronic effects of the halogens.
Logical Relationship of Proton Signals
The following diagram illustrates the logical relationship of the proton signals in the 1H NMR spectrum of this compound, highlighting the absence of coupling between the meta-positioned protons.
References
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene
For Immediate Release
This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of the polyhalogenated aromatic compound, 1-bromo-3-chloro-5-iodobenzene. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of complex organic molecules.
Introduction
This compound is a substituted aromatic compound with significant potential in organic synthesis due to the differential reactivity of its three halogen atoms. Understanding its behavior under mass spectrometric conditions is crucial for its identification and for tracking its incorporation into larger molecular frameworks. Electron ionization mass spectrometry provides a reproducible fragmentation pattern that serves as a molecular fingerprint. This guide outlines the predicted fragmentation pathways, presents the expected mass-to-charge ratios of key fragments, and provides a detailed experimental protocol for its analysis.
Predicted Fragmentation Pathway
Under electron ionization, this compound is expected to undergo a series of fragmentation events primarily dictated by the relative strengths of the carbon-halogen bonds. The carbon-iodine bond is the weakest, followed by the carbon-bromine bond, and then the carbon-chlorine bond. This hierarchy governs the sequential loss of halogen radicals.
The initial event is the ionization of the molecule to form the molecular ion radical (M•+). The subsequent fragmentation is proposed to proceed as follows:
-
Loss of Iodine: The molecular ion first loses an iodine radical, which is the most facile fragmentation due to the weakness of the C-I bond.
-
Loss of Bromine: The resulting [M-I]+ fragment then loses a bromine radical.
-
Loss of Chlorine: Subsequently, the [M-I-Br]+ fragment loses a chlorine radical.
-
Benzene Ring Fission: The remaining C6H3+ fragment can undergo further fragmentation, typically by the elimination of a neutral acetylene (C2H2) molecule.
This proposed fragmentation cascade is illustrated in the diagram below.
Quantitative Data: Predicted Fragment Ions
The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and the neutral loss associated with their formation. The isotopic distribution of bromine (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) and chlorine (~75.8% ³⁵Cl, ~24.2% ³⁷Cl) will result in characteristic isotopic patterns for fragments containing these halogens. For simplicity, the m/z values for the most abundant isotopes (⁷⁹Br and ³⁵Cl) are emphasized.
| Fragment Ion | Proposed Structure | m/z (Most Abundant Isotopes) | Neutral Loss |
| Molecular Ion | [C₆H₃BrClI]⁺˙ | 316, 318, 320 | - |
| Fragment 1 | [C₆H₃BrCl]⁺ | 189, 191 | I• |
| Fragment 2 | [C₆H₃Cl]⁺˙ | 110, 112 | I•, Br• |
| Fragment 3 | [C₆H₃]⁺ | 75 | I•, Br•, Cl• |
| Fragment 4 | [C₄H]⁺ | 49 | I•, Br•, Cl•, C₂H₂ |
Experimental Protocol
The following is a general protocol for the analysis of this compound using a gas chromatograph coupled to an electron ionization mass spectrometer (GC-EI-MS).
4.1 Sample Preparation
-
Dissolution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Dilution: Serially dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
-
Internal Standard: If quantitative analysis is required, add an appropriate internal standard at a known concentration.
4.2 Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
4.3 Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes.
The workflow for this experimental protocol is depicted below.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be a sequential process initiated by the loss of the most labile halogen, iodine. This is followed by the subsequent loss of bromine and chlorine, and eventual fragmentation of the aromatic ring. The characteristic isotopic patterns of chlorine and bromine will provide additional confidence in the identification of halogen-containing fragments. The experimental protocol provided herein offers a robust starting point for the analysis of this and similar polyhalogenated compounds. This guide serves as a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and pharmaceutical development.
An In-depth Technical Guide to the Infrared Spectroscopy of 1-Bromo-3-chloro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) spectroscopy data for 1-Bromo-3-chloro-5-iodobenzene. Due to the limited availability of direct experimental spectra in public databases, this guide presents a comprehensive analysis based on data from analogous compounds and established spectroscopic principles. It includes a plausible data summary, a detailed experimental protocol for acquiring such data, and a logical workflow for the spectroscopic analysis.
Introduction
This compound is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The distinct reactivity of the C-I, C-Br, and C-Cl bonds allows for sequential and site-selective cross-coupling reactions. Infrared spectroscopy is a crucial analytical technique for the characterization of this molecule, providing a unique vibrational fingerprint that confirms its structure and purity. This guide will delve into the expected IR absorption bands and the methodology to obtain a high-quality spectrum.
Predicted Infrared Spectroscopy Data
The following table summarizes the predicted infrared absorption bands for this compound. This data is compiled from the analysis of structurally similar compounds, including 1,3,5-trichlorobenzene, 1,3,5-tribromobenzene, and 1,3-dibromo-5-chlorobenzene, as well as established frequency ranges for aromatic compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Weak - Medium | Aromatic C-H stretching |
| 1570 - 1550 | Medium - Strong | Aromatic C=C in-ring stretching |
| 1450 - 1430 | Medium - Strong | Aromatic C=C in-ring stretching |
| 1100 - 1000 | Weak - Medium | In-plane C-H bending |
| 880 - 860 | Strong | Out-of-plane C-H bending |
| 750 - 650 | Medium | C-Cl stretching |
| 680 - 660 | Strong | Out-of-plane C-H bending (characteristic of 1,3,5-trisubstitution)[1][2] |
| 600 - 500 | Medium | C-Br stretching |
| 500 - 450 | Medium | C-I stretching |
Note: The exact peak positions and intensities may vary depending on the sample preparation and the physical state (solid, liquid, or gas). The C-X stretching frequencies are approximate and can be influenced by coupling with other vibrational modes.
Interpretation of the Spectrum
The infrared spectrum of this compound is expected to be dominated by absorptions characteristic of a 1,3,5-trisubstituted benzene ring.
-
Aromatic C-H Stretching: Weak to medium bands are anticipated in the 3100-3000 cm⁻¹ region, which are characteristic of C-H bonds on an aromatic ring.
-
Aromatic C=C Stretching: Two prominent bands are expected in the 1570-1550 cm⁻¹ and 1450-1430 cm⁻¹ regions due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.
-
C-H Bending: In-plane C-H bending vibrations typically appear in the 1100-1000 cm⁻¹ region. A strong band between 880-860 cm⁻¹ and a characteristic strong band in the 680-660 cm⁻¹ range are indicative of the out-of-plane C-H bending for a 1,3,5-trisubstituted aromatic compound.[1][2]
-
Carbon-Halogen Stretching: The stretching vibrations for the carbon-halogen bonds are expected in the lower frequency "fingerprint" region of the spectrum. The C-Cl stretch is typically observed between 750-650 cm⁻¹, the C-Br stretch between 600-500 cm⁻¹, and the C-I stretch at even lower wavenumbers, generally between 500-450 cm⁻¹. These bands can sometimes be weak and may overlap with other absorptions.
Experimental Protocol: FTIR Spectroscopy using the KBr Pellet Method
This section details the methodology for obtaining a high-quality Fourier-transform infrared (FTIR) spectrum of solid this compound using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
This compound (solid sample)
-
Spectroscopy-grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the die of a pellet press.
-
Distribute the powder evenly to ensure a uniform pellet thickness.
-
Assemble the pellet press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample chamber to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum by scanning the KBr pellet over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.
-
Experimental Workflow Diagram
The following diagram illustrates the key stages in the acquisition and analysis of the IR spectrum of this compound.
Caption: Workflow for FTIR analysis of this compound.
This comprehensive guide provides researchers and professionals with the necessary information to understand, acquire, and interpret the infrared spectrum of this compound, a key compound in modern synthetic chemistry.
References
The Elusive Crystal Structure of 1-Bromo-3-chloro-5-iodobenzene: A Technical Overview
An in-depth examination of 1-bromo-3-chloro-5-iodobenzene, synthesizing available data and outlining the path toward its full structural elucidation for researchers, scientists, and drug development professionals.
Despite its significance as a versatile building block in organic synthesis, a comprehensive, publicly available experimental determination of the crystal structure of this compound remains conspicuously absent from crystallographic databases. This technical guide consolidates the existing knowledge on this compound, including its synthesis and physicochemical properties. Furthermore, it outlines the standard experimental protocols that would be employed for its crystallographic analysis and discusses the anticipated intermolecular interactions that would govern its solid-state architecture, providing a foundational resource for future research.
Physicochemical Properties
This compound is a tri-substituted aromatic compound with the molecular formula C₆H₃BrClI. It presents as a white to light yellow crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₆H₃BrClI |
| Molecular Weight | 317.35 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 85-86 °C |
| CAS Number | 13101-40-1 |
Synthesis and Crystallization
The synthesis of this compound is a multi-step process that has been well-documented in the chemical literature. A common route involves the sequential halogenation of an aniline precursor, followed by deamination.
Experimental Protocol: A Representative Synthesis
A microscale synthesis reported in the Journal of Chemical Education provides an efficient method for obtaining the title compound. The final step of this synthesis, a reductive deamination of 4-bromo-2-chloro-6-iodoaniline, is detailed below:
-
A solution of 4-bromo-2-chloro-6-iodoaniline (0.25 g, 0.75 mmol) in a minimal amount of N,N-dimethylformamide (DMF) (2 mL) is prepared.
-
Under a fume hood, 1.65 mL of a 0.75 M isoamyl nitrite solution in DMF is added to a 10-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.
-
The flask is heated to 65 °C in a sand bath.
-
The aniline solution is added dropwise to the rapidly stirring isoamyl nitrite solution over a period of 5 minutes, leading to the evolution of nitrogen gas.
-
After the addition is complete, the reaction mixture is heated for an additional 10 minutes.
-
The mixture is then cooled to room temperature, and 15 mL of 20% aqueous hydrochloric acid is added.
-
The product is extracted with two 10-mL portions of ether.
-
The combined organic extracts are washed with 15 mL of 10% aqueous hydrochloric acid, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is recrystallized from methanol (at a ratio of 6 mL of methanol per gram of product) to yield long, colorless needles of this compound.
Prospective Crystal Structure Analysis: The Path Forward
While the definitive crystal structure is yet to be determined, the process for its elucidation would follow a standard protocol of single-crystal X-ray diffraction.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: A generalized workflow for the determination of a small molecule crystal structure using single-crystal X-ray diffraction.
The process would involve:
-
Crystal Growth: High-quality single crystals of this compound would be grown, likely through slow evaporation of a suitable solvent.
-
Data Collection: A selected crystal would be mounted on a goniometer and placed in an X-ray diffractometer. The crystal would be irradiated with monochromatic X-rays, and the resulting diffraction pattern would be recorded.
-
Structure Solution and Refinement: The diffraction data would be used to determine the electron density distribution within the crystal, from which the positions of the atoms can be deduced. This initial model is then refined to best fit the experimental data.
Anticipated Intermolecular Interactions: The Role of Halogen Bonding
In the absence of experimental data, the solid-state structure of this compound is expected to be significantly influenced by halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base).
Given the presence of three different halogen atoms, a variety of halogen bonding motifs are possible. The iodine atom, being the most polarizable, is the most likely to act as a halogen bond donor. The bromine and chlorine atoms, or even the π-system of the benzene ring of a neighboring molecule, could act as halogen bond acceptors.
Caption: A conceptual diagram illustrating a potential halogen bonding interaction between two molecules of this compound.
Conclusion and Future Outlook
While a definitive crystal structure of this compound is not yet available, this technical guide provides a comprehensive overview of the existing knowledge and a clear roadmap for its future elucidation. The determination of its solid-state structure would be a valuable contribution to the field, providing insights into the interplay of halogen bonding and crystal packing in polyhalogenated aromatic systems. Such information is crucial for the rational design of new materials and pharmaceutical compounds. It is hoped that this document will stimulate further research into the crystallographic characterization of this important synthetic building block.
Electronic properties of asymmetrically halogenated benzene
An In-depth Technical Guide on the Electronic Properties of Asymmetrically Halogenated Benzenes
Introduction
Asymmetrically halogenated benzenes are aromatic compounds in which two or more different halogen atoms, or the same halogen atoms at constitutionally non-equivalent positions, are substituted onto a benzene ring. This asymmetry is pivotal in defining their unique electronic characteristics, distinguishing them from their symmetrically substituted or mono-halogenated counterparts. The interplay between the inductive and resonance effects of different halogens, combined with the loss of symmetry, gives rise to significant molecular dipole moments, altered ionization potentials, and distinct spectroscopic signatures.
These properties make asymmetrically halogenated benzenes valuable building blocks in various scientific domains. In drug development, they serve as scaffolds for designing molecules with specific binding affinities, leveraging interactions like halogen bonding.[1] In materials science, their electronic and intermolecular interaction capabilities are harnessed to create novel organic semiconductors and liquid crystals.[2][3] This guide provides a comprehensive overview of the core electronic properties of these compounds, details the experimental protocols for their characterization, and presents the data in a structured format for researchers, scientists, and drug development professionals.
Core Electronic Properties
The electronic landscape of a benzene molecule is significantly perturbed by the introduction of halogens. Halogens exert two primary electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma (σ) bond. This effect decreases down the group: F > Cl > Br > I.
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the benzene ring. This effect increases down the group: I > Br > Cl > F.
In asymmetrically halogenated benzenes, the balance and vectoral nature of these effects from different halogens at different positions dictate the overall electronic properties.
Dipole Moments
Symmetrically substituted benzenes (e.g., 1,4-dichlorobenzene) have a zero dipole moment due to the cancellation of individual bond dipoles. In contrast, asymmetrical substitution leads to a net molecular dipole moment. The magnitude of this dipole moment is a vector sum of the individual carbon-halogen bond moments and the induced moment in the benzene ring.
For instance, in ortho and meta disubstituted benzenes, a significant dipole moment arises. The precise value depends on the specific halogens and their relative positions. Theoretical calculations, often employing Density Functional Theory (DFT), are commonly used to predict these dipole moments.[4]
Ionization Potentials and Electron Affinities
Ionization Potential (IP) is the energy required to remove an electron from the highest occupied molecular orbital (HOMO), while Electron Affinity (EA) is the energy released when an electron is added to the lowest unoccupied molecular orbital (LUMO).
-
Effect of Halogenation: The strong inductive effect of halogens withdraws electron density, stabilizing the HOMO and LUMO levels. This generally leads to an increase in both IP and EA compared to unsubstituted benzene.
-
Asymmetry Effects: The specific IP and EA values are modulated by the type and position of the halogens. The interplay of inductive and resonance effects determines the final energy levels of the frontier molecular orbitals. For example, while fluorine is the most electronegative, its poor π-donating ability can lead to different electronic outcomes compared to iodine, which is less electronegative but a better π-donor.[5]
Computational studies provide valuable insights into these properties, often showing good agreement with experimental data from techniques like photoelectron spectroscopy.[6][7] Benzene itself has a negative electron affinity, indicating an unstable anion, but halogen substitution can lead to positive electron affinities.[8][9][10]
Intermolecular Interactions and Halogen Bonding
A key feature of halogenated compounds is their ability to form halogen bonds (X-bonds). This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base.[1] In the context of asymmetrically halogenated benzenes, this can manifest as halogen–π (X–π) interactions, where the halogen on one molecule interacts with the electron-rich π-system of another.[11][12][13]
The strength of these interactions follows the trend I > Br > Cl > F.[12] These directional interactions are crucial in crystal engineering, influencing the solid-state packing of molecules and, consequently, their bulk electronic properties.[3]
Quantitative Data Summary
The following tables summarize key quantitative electronic properties for representative asymmetrically halogenated benzenes. Data is compiled from various experimental and computational studies.
| Compound | Dipole Moment (Debye) | Method |
| 1,2-Dichlorobenzene | 2.50 | Experimental |
| 1,3-Dichlorobenzene | 1.72 | Experimental |
| 1-Chloro-2-fluorobenzene | ~2.4 | Calculated |
| 1-Bromo-3-chlorobenzene | ~1.6 | Calculated |
Table 1: Dipole Moments of Asymmetrically Halogenated Benzenes.
| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Method |
| Benzene | 9.24 | -1.15 | Experimental[8][14] |
| Fluorobenzene | 9.20 | -0.89 | Experimental/Calculated |
| Chlorobenzene | 9.07 | -0.41 | Experimental/Calculated |
| 1,2-Dichlorobenzene | 9.06 | > 0 | Experimental |
| 1,3-Dichlorobenzene | 9.12 | > 0 | Experimental |
Table 2: Ionization Potentials and Electron Affinities. Note: Positive EA values indicate that the anion is stable.
Experimental Protocols
Synthesis of Asymmetrically Halogenated Benzenes
A common route for synthesizing these compounds is through electrophilic aromatic substitution reactions on a pre-halogenated benzene ring.
Protocol: Electrophilic Bromination of Chlorobenzene
-
Reactants: Chlorobenzene, Iron(III) bromide (FeBr₃) as a catalyst, and liquid Bromine (Br₂).
-
Procedure: a. To a flask containing chlorobenzene and the FeBr₃ catalyst, slowly add liquid bromine at room temperature with constant stirring. The reaction is typically performed in the absence of light to prevent radical side reactions. b. The chlorine atom is an ortho, para-director. The reaction will yield a mixture of 1-bromo-2-chlorobenzene and 1-bromo-4-chlorobenzene. c. After the reaction is complete (monitored by TLC or GC), the mixture is worked up by washing with an aqueous solution of sodium bisulfite to remove excess bromine, followed by washing with water and brine. d. The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed under reduced pressure.
-
Purification: The resulting mixture of isomers is separated using fractional distillation or column chromatography, exploiting the differences in their boiling points and polarities.
Measurement of Electronic Properties
1. UV-Visible Spectroscopy
-
Principle: Measures the absorption of ultraviolet and visible light, corresponding to electronic transitions between molecular orbitals (e.g., π → π*). Halogenation can shift the absorption maxima (λ_max) and change the molar absorptivity.
-
Methodology: a. Prepare a dilute solution of the purified halogenated benzene in a UV-transparent solvent (e.g., hexane or ethanol). b. Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of ~200-400 nm. c. Identify the λ_max values and compare them to known standards or theoretical predictions.[11]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: Provides information about the chemical environment of ¹H and ¹³C nuclei. The electronegativity and anisotropic effects of halogens cause characteristic shifts in the NMR spectrum, aiding in structure elucidation.
-
Methodology: a. Dissolve a small sample of the compound in a deuterated solvent (e.g., CDCl₃). b. Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. c. Analyze the chemical shifts, coupling constants, and integration to confirm the isomeric purity and structure of the compound.[12]
3. Cyclic Voltammetry (CV)
-
Principle: An electrochemical technique used to determine the reduction and oxidation potentials of a molecule. These potentials can be correlated with the energies of the LUMO and HOMO, respectively, providing an experimental estimate of the IP and EA.
-
Methodology: a. Dissolve the sample in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile). b. Use a three-electrode setup (working, reference, and counter electrodes). c. Scan the potential and record the resulting current to obtain a cyclic voltammogram. d. The onset potentials of the oxidation and reduction peaks are used to estimate the HOMO and LUMO energy levels.[3]
4. Computational Chemistry
-
Principle: Quantum chemical methods like DFT are used to calculate a wide range of electronic properties from first principles.
-
Methodology: a. Construct the molecular geometry of the target compound in silico. b. Perform a geometry optimization calculation using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G**).[6] c. From the optimized structure, calculate properties such as dipole moment, molecular orbital energies (HOMO/LUMO), and simulated spectra.[15]
Visualizations
Caption: Logical flow from halogen properties to molecular electronic properties.
Caption: General experimental workflow for characterizing halogenated benzenes.
Applications in Drug Development
The tunable electronic properties of asymmetrically halogenated benzenes make them highly relevant in medicinal chemistry.
-
Metabolic Stability: Halogenation, particularly fluorination, at specific positions can block metabolic pathways, increasing the half-life of a drug in the body.
-
Binding Affinity: Halogens can significantly alter the electronic distribution of a molecule, thereby modifying its ability to interact with a biological target. Halogen bonds are increasingly recognized as a crucial interaction for enhancing ligand-receptor binding affinity and specificity.[1]
-
Bioisosterism: A halogen or a halogenated phenyl ring can serve as a bioisostere for other functional groups, helping to fine-tune the steric and electronic properties of a lead compound to improve its efficacy and pharmacokinetic profile.[16]
Conclusion
Asymmetrically halogenated benzenes represent a fascinating class of molecules where the subtle interplay of inductive and resonance effects, dictated by the nature and position of the halogens, gives rise to a rich set of electronic properties. Their non-zero dipole moments, modulated frontier orbital energies, and capacity for specific intermolecular interactions like halogen bonding make them highly versatile. A combined approach of targeted synthesis, detailed spectroscopic and electrochemical analysis, and robust computational modeling is essential for fully understanding and exploiting these properties. For professionals in drug development and materials science, a deep appreciation of these fundamental principles is crucial for the rational design of next-generation pharmaceuticals and functional materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electronic Properties of Molecules - Peteanu Group [chem.cmu.edu]
- 3. Study of Halogen Substitution Effects on the Structural and Electronic Properties of Overcrowded Alkene Rotors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electron affinity of modified benzene [ouci.dntb.gov.ua]
- 9. A benchmark theoretical study of the electron affinities of benzene and linear acenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines | NSF Public Access Repository [par.nsf.gov]
- 14. Benzene [webbook.nist.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Catalytic asymmetric synthesis of meta benzene isosteres [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Safe Handling of 1-Bromo-3-chloro-5-iodobenzene
This guide provides comprehensive safety and handling information for 1-Bromo-3-chloro-5-iodobenzene, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and recommended safety protocols to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
This compound is a halogenated aromatic compound.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₃BrClI[2] |
| Molecular Weight | 317.35 g/mol [2] |
| CAS Number | 13101-40-1[2] |
| Appearance | White to brown crystalline powder[3] |
| Melting Point | 84-88.4 °C[3] |
| Boiling Point | 280.4 °C at 760 mmHg[3] |
| Density | 2.272 g/cm³[3] |
| Flash Point | 123.4 °C[4] |
| Vapor Pressure | 0.00644 mmHg at 25°C[4] |
| Solubility | Insoluble in water[5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification is provided in the table below.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[2][6] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[2][6] |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation[6] |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[2] |
Pictograms:
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is crucial when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following diagram illustrates the required PPE.
Experimental Workflow for Safe Handling
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Detailed Experimental Protocols
Protocol 1: Weighing and Dispensing
-
Preparation: Ensure the chemical fume hood is operational. Don all required PPE as outlined in Figure 1.
-
Tare: Place a clean, dry weighing vessel on the analytical balance and tare to zero.
-
Dispensing: Carefully transfer the required amount of this compound to the weighing vessel using a clean spatula. Avoid generating dust.
-
Cleaning: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
-
Transport: Securely cap the weighing vessel before transporting it to the reaction setup.
Protocol 2: Spill Management
-
Evacuation: If a significant spill occurs, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For a small spill, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Collection: Carefully sweep the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and wash with soap and water.
-
Reporting: Report the spill to the laboratory supervisor.
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, get medical advice/attention.[6] |
| Eye Contact | Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6] |
| Inhalation | Remove to fresh air and keep at rest in a position comfortable for breathing.[6] Call a poison center or doctor if you feel unwell.[6] |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] |
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage
-
Store in a tightly-closed container.[6]
-
Keep in a cool, dry, and well-ventilated area.[6]
-
Store away from incompatible substances, such as strong oxidizing agents.[6]
-
Keep in a dark place and at room temperature.[1]
Disposal
Dispose of contents/container to an approved waste disposal plant.[6] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification.[6]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[6]
-
Conditions to Avoid: Dust generation.[6]
-
Incompatible Materials: Strong oxidizing agents.[6]
-
Hazardous Decomposition Products: Carbon oxides, Hydrogen bromide, Hydrogen chloride, Hydrogen iodide.[6]
The logical relationship for assessing stability and reactivity is shown below.
References
- 1. Cas 13101-40-1,this compound | lookchem [lookchem.com]
- 2. This compound | C6H3BrClI | CID 554123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 13101-40-1 | Benchchem [benchchem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. aksci.com [aksci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Bromo-3-chloro-5-iodobenzene from Aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the multi-step synthesis of 1-bromo-3-chloro-5-iodobenzene, a versatile halogenated aromatic compound, starting from aniline. This six-step synthesis involves a sequence of electrophilic aromatic substitution and functional group manipulations, offering a practical example of strategic organic synthesis for the preparation of polysubstituted benzene derivatives. Such compounds are valuable intermediates in the development of pharmaceuticals, agrochemicals, and materials science.
Introduction
The synthesis of polysubstituted aromatic compounds with precise regiochemistry is a cornerstone of modern organic chemistry. This compound is a useful building block due to the differential reactivity of its three halogen atoms, allowing for selective downstream functionalization. The synthetic route described herein begins with the protection of the highly activating amino group of aniline via acetylation. This is followed by a series of electrophilic halogenations (bromination and chlorination) directed by the acetamido group. Subsequent deprotection and further halogenation (iodination) precede the final deamination step to yield the target molecule.
Experimental Workflow
The overall synthetic pathway is illustrated in the following workflow diagram:
Figure 1: Six-step synthesis of this compound from aniline.
Experimental Protocols
Step 1: Acetylation of Aniline to Acetanilide
-
In a fume hood, combine 2.0 mL of aniline and 2.0 mL of concentrated hydrochloric acid in a suitable flask.
-
If the solution is colored, add a small amount of decolorizing charcoal, swirl, and filter.
-
Warm the anilinium chloride solution to approximately 50°C.
-
Add 3.0 mL of acetic anhydride and swirl until the solution is homogeneous.
-
Immediately add a solution of 3.0 g of sodium acetate in 10 mL of water and swirl vigorously.
-
Cool the mixture in an ice bath for 20 minutes to precipitate the acetanilide.
-
Collect the crystals by vacuum filtration, wash with cold water, and air dry.
Step 2: Bromination of Acetanilide to 4-Bromoacetanilide
-
Dissolve 1.0 g of dry acetanilide in 5.0 mL of glacial acetic acid in a flask.
-
In a separate container, prepare a solution of 0.4 mL of bromine in 2.5 mL of glacial acetic acid.
-
Slowly add the bromine solution to the acetanilide solution with constant stirring.
-
Allow the reaction mixture to stand at room temperature for 15 minutes with occasional shaking.
-
Pour the reaction mixture into 40 mL of cold water.
-
If the solution is colored, add a few drops of sodium bisulfite solution to remove the excess bromine.
-
Collect the precipitated 4-bromoacetanilide by vacuum filtration, wash with cold water, and air dry.
Step 3: Chlorination of 4-Bromoacetanilide to 4-Bromo-2-chloroacetanilide
-
In a 125 mL Erlenmeyer flask, suspend 3.6 g of 4-bromoacetanilide in 9.0 mL of glacial acetic acid and 1.0 mL of concentrated hydrochloric acid.
-
Gently heat the mixture on a steam bath until all the solid dissolves.
-
Cool the solution in an ice bath to approximately 0°C.
-
Prepare a solution of 0.91 g of sodium chlorate in 2.5 mL of water.
-
Slowly add the sodium chlorate solution to the cold, stirred 4-bromoacetanilide solution. A yellow precipitate will form.
-
After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes.
-
Collect the product by vacuum filtration, wash thoroughly with cold water, and air dry.
Step 4: Hydrolysis of 4-Bromo-2-chloroacetanilide to 4-Bromo-2-chloroaniline
-
Combine 1.95 g of 4-bromo-2-chloroacetanilide with 3.5 g of 95% ethanol and 2.3 mL of concentrated HCl in a round-bottom flask.[1]
-
Heat the mixture at reflux with stirring for 30 minutes. A white precipitate of the anilinium chloride salt may form.[1]
-
After 30 minutes, add 15 mL of hot water through the condenser and stir for a few minutes.[1]
-
Pour the hot mixture over approximately 25 g of ice in a beaker.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and air dry.
Step 5: Iodination of 4-Bromo-2-chloroaniline to 4-Bromo-2-chloro-6-iodoaniline
-
Dissolve 0.99 g (0.0048 moles) of 4-bromo-2-chloroaniline in 16 mL of glacial acetic acid.[2]
-
Slowly add 4.0 mL (0.0244 mol) of iodine monochloride to the solution with stirring.[2]
-
Heat the solution on a steam bath to about 82°C, then cool to 50°C.[2]
-
While stirring, add 4.8 mL of sodium bisulfite solution, followed by 10.2 mL of water.[2]
-
Cool the solution in an ice bath to precipitate the product.
-
Collect the crude product by vacuum filtration and air dry.
Step 6: Deamination of 4-Bromo-2-chloro-6-iodoaniline to this compound
-
Dissolve 0.79 g (0.006 mol) of 4-bromo-2-chloro-6-iodoaniline in 4.0 mL of absolute ethanol with stirring.[2]
-
Carefully add 1.6 mL of concentrated sulfuric acid dropwise.
-
Add 0.28 g of powdered sodium nitrite in portions using a powder funnel.
-
After the initial reaction subsides, gently warm the mixture on a steam bath for 10 minutes.
-
Cool the reaction mixture and pour it into a beaker containing ice water.
-
The product will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with sodium bicarbonate solution, then with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude product, which can be further purified by recrystallization or chromatography. An alternative microscale deamination using isoamyl nitrite in DMF has been reported to give yields greater than 75%.[3][4][5][6]
Data Presentation
The following tables summarize the key physical and analytical data for the intermediates and the final product.
Table 1: Physical Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Acetanilide | C₈H₉NO | 135.17 | 113-115 | White crystalline solid |
| 4-Bromoacetanilide | C₈H₈BrNO | 214.06 | 165-169[7] | White to light beige crystalline solid[8] |
| 4-Bromo-2-chloroacetanilide | C₈H₇BrClNO | 248.51 | 151-154 | White solid |
| 4-Bromo-2-chloroaniline | C₆H₅BrClN | 206.47 | 67-70 | Off-white solid |
| 4-Bromo-2-chloro-6-iodoaniline | C₆H₄BrClIN | 364.36 | ~130 | Solid |
| This compound | C₆H₃BrClI | 349.35 | 95.5-97.4[2] | Solid |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) |
| Acetanilide | ~7.5 (m, 5H, Ar-H), ~2.2 (s, 3H, -COCH₃), ~7.8 (br s, 1H, -NH) | ~3300 (N-H stretch), ~1660 (C=O stretch), ~1600, 1490 (C=C aromatic stretch) |
| 4-Bromoacetanilide | ~7.4 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~2.2 (s, 3H, -COCH₃), ~7.6 (br s, 1H, -NH) | ~3290 (N-H stretch), ~1670 (C=O stretch), ~1590, 1480 (C=C aromatic stretch), ~820 (p-disubstituted bend) |
| 4-Bromo-2-chloroacetanilide | ~8.4 (d, 1H), ~7.6 (d, 1H), ~7.4 (dd, 1H), ~2.2 (s, 3H) | ~3250 (N-H stretch), ~1680 (C=O stretch), ~1580, 1470 (C=C aromatic stretch) |
| 4-Bromo-2-chloroaniline | ~7.3 (d, 1H), ~6.9 (d, 1H), ~6.6 (dd, 1H), ~4.0 (br s, 2H, -NH₂) | ~3480, 3390 (N-H stretch), ~1620 (N-H bend), ~1590, 1480 (C=C aromatic stretch) |
| 4-Bromo-2-chloro-6-iodoaniline | - | - |
| This compound | 7.76 (s, 1H), 7.65 (s, 1H), 7.49 (s, 1H)[2] | - |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used. Researchers should acquire their own analytical data for confirmation.
References
- 1. Acetanilide synthesis | PPTX [slideshare.net]
- 2. 6 STAGE SYNTHESIS OF this compound FROM ANILINE | by Shivek Narang | Medium [medium.com]
- 3. Microscale Synthesis of this compound: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Bromoacetanilide 98 103-88-8 [sigmaaldrich.com]
- 8. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Multi-step Synthesis of 1-Bromo-3-chloro-5-iodobenzene from Benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the eight-step synthesis of 1-bromo-3-chloro-5-iodobenzene, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The carefully orchestrated sequence of electrophilic aromatic substitutions and functional group manipulations highlights key principles of synthetic organic chemistry, including the use of protecting groups and the strategic introduction of substituents to control regioselectivity.
Synthetic Workflow
The overall synthetic pathway from benzene to this compound is depicted below. This multi-step process is designed to introduce the three different halogen substituents in a specific order to achieve the desired 1,3,5-substitution pattern.
Caption: Eight-step synthesis of this compound from benzene.
Experimental Protocols
Step 1: Nitration of Benzene to Nitrobenzene
Principle: Benzene undergoes electrophilic aromatic substitution with a nitrating mixture of concentrated nitric and sulfuric acids to introduce a nitro group onto the aromatic ring.
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 30 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath.
-
Slowly add 25 mL of concentrated nitric acid to the sulfuric acid with constant stirring.
-
To this nitrating mixture, add 20 mL of benzene dropwise from the dropping funnel. Maintain the reaction temperature below 50°C throughout the addition.[1]
-
After the addition is complete, warm the mixture to 60°C and maintain this temperature for 45 minutes with continuous stirring.
-
Cool the reaction mixture to room temperature and carefully pour it into 250 mL of cold water.
-
Separate the lower layer of nitrobenzene using a separatory funnel.
-
Wash the nitrobenzene layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.
-
Dry the nitrobenzene over anhydrous calcium chloride and purify by distillation, collecting the fraction boiling at 210-212°C.
Step 2: Reduction of Nitrobenzene to Aniline
Principle: The nitro group of nitrobenzene is reduced to an amino group using a metal-acid system, typically tin and concentrated hydrochloric acid.[1][2]
Protocol:
-
In a round-bottom flask fitted with a reflux condenser, place 25 g of granulated tin and 12 mL of nitrobenzene.
-
Add 60 mL of concentrated hydrochloric acid in small portions to control the initial vigorous reaction.
-
After the initial reaction subsides, heat the mixture in a boiling water bath for 1 hour with occasional shaking.
-
Ensure the reaction is complete by checking for the absence of the characteristic smell of nitrobenzene.
-
Cool the reaction mixture and slowly add a solution of 40 g of sodium hydroxide in 100 mL of water until the solution is strongly alkaline.
-
Perform a steam distillation to isolate the aniline.
-
Collect the distillate, which will consist of a mixture of aniline and water.
-
Extract the aniline from the distillate with diethyl ether (3 x 50 mL).
-
Dry the combined ethereal extracts over anhydrous potassium carbonate.
-
Remove the ether by distillation and then distill the residual liquid to obtain pure aniline, collecting the fraction boiling at 183-185°C.
Step 3: Acetylation of Aniline to Acetanilide
Principle: The amino group of aniline is protected by acetylation with acetic anhydride to form acetanilide. This moderates the activating effect of the amino group and prevents over-halogenation in subsequent steps.
Protocol:
-
To a flask containing 10 mL of aniline, add 15 mL of glacial acetic acid and 15 mL of acetic anhydride.
-
Gently reflux the mixture for 15-20 minutes.[3]
-
Pour the hot reaction mixture into a beaker containing 250 mL of ice-cold water with constant stirring.
-
The acetanilide will precipitate as a white solid.
-
Collect the crude acetanilide by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from hot water to obtain pure acetanilide crystals.
Step 4: Bromination of Acetanilide to 4-Bromoacetanilide
Principle: Acetanilide undergoes electrophilic aromatic substitution with bromine in acetic acid. The acetamido group is an ortho, para-director, with the para product being the major isomer due to steric hindrance.
Protocol:
-
Dissolve 5.0 g of acetanilide in 20 mL of glacial acetic acid in a flask.
-
In a separate container, prepare a solution of 2.0 mL of bromine in 10 mL of glacial acetic acid.
-
Slowly add the bromine solution to the acetanilide solution with constant stirring.
-
Continue to stir the mixture for 15 minutes after the addition is complete.
-
Pour the reaction mixture into 250 mL of cold water.
-
Collect the precipitated 4-bromoacetanilide by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 4-bromoacetanilide.
Step 5: Chlorination of 4-Bromoacetanilide to 2-Chloro-4-bromoacetanilide
Principle: The introduction of a chlorine atom is directed by the activating acetamido group to the ortho position.
Protocol:
-
Suspend 5.35 g of 4-bromoacetanilide in a mixture of 12 mL of concentrated HCl and 14 mL of glacial acetic acid in a boiling flask.[4]
-
Heat the mixture on a steam bath until all the solid dissolves.
-
Cool the solution to 0°C in an ice bath.
-
Prepare a solution of 1.39 g of sodium chlorate in 3.5 mL of water and add it slowly to the cold, stirred 4-bromoacetanilide solution.
-
Allow the reaction mixture to stand at room temperature for 1 hour.
-
Collect the precipitated product by suction filtration.
-
Recrystallize the crude 2-chloro-4-bromoacetanilide from ethanol.
Step 6: Hydrolysis of 2-Chloro-4-bromoacetanilide to 2-Chloro-4-bromoaniline
Principle: The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the amino group.
Protocol:
-
Place 5.0 g of 2-chloro-4-bromoacetanilide in a 100 mL boiling flask.
-
Add a solution of 8 mL of 95% ethanol and 5 mL of concentrated HCl.
-
Fit a condenser to the flask and heat the mixture on a steam bath for 30 minutes.[4]
-
Add 30 mL of hot water to dissolve any precipitated solid.
-
Pour the solution over crushed ice and then add 50% sodium hydroxide solution until the mixture is basic.
-
Collect the crude 2-chloro-4-bromoaniline by suction filtration and wash with water.
-
Recrystallize the product from hexane.
Step 7: Iodination of 2-Chloro-4-bromoaniline to 4-Bromo-2-chloro-6-iodoaniline
Principle: The highly activated 2-chloro-4-bromoaniline is iodinated at the remaining ortho position to the amino group using iodine monochloride.
Protocol:
-
Dissolve 0.006 moles of 2-chloro-4-bromoaniline in 20 mL of glacial acetic acid.
-
Add approximately 5 mL of water to the mixture.
-
Over a period of 8 minutes, add 0.0075 moles of iodine monochloride solution to the reaction mixture.
-
Heat the resulting dark mixture to approximately 90°C.
-
Add just enough saturated sodium bisulfite solution to discharge the dark purple color, resulting in a mustard-yellow solution.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration and wash it with a small amount of cold 33% acetic acid followed by cold water.
-
Recrystallize the crude product from a mixture of glacial acetic acid and water.
Step 8: Deamination of 4-Bromo-2-chloro-6-iodoaniline to this compound
Principle: The amino group is converted to a diazonium salt, which is then removed and replaced by a hydrogen atom in a reductive deamination reaction, often using hypophosphorous acid or an improved method with an alkyl nitrite.
Protocol (Improved Microscale Method): [5][6]
-
Under a fume hood, add 1.65 mL of a 0.75 M isoamyl nitrite solution in N,N-dimethylformamide (DMF) to a 10-mL round-bottom flask containing a magnetic stirrer.
-
Place a reflux condenser on the flask and heat it in a sand bath to 65°C.
-
Dissolve 0.25 g (0.75 mmol) of 4-bromo-2-chloro-6-iodoaniline in a minimal amount of DMF (approx. 2 mL).
-
Add the aniline solution dropwise to the rapidly stirring isoamyl nitrite solution over 5 minutes. The evolution of nitrogen gas should be immediate.
-
After the addition is complete, continue heating and stirring for an additional 10 minutes.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 10 mL of diethyl ether and 10 mL of water.
-
Separate the layers and wash the organic layer with two 10-mL portions of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Purify the this compound by column chromatography on silica gel using hexane as the eluent.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis. The yields are indicative and can vary based on experimental conditions and scale.
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | Benzene | Nitrobenzene | 123.11 | 85-95 |
| 2 | Nitrobenzene | Aniline | 93.13 | 80-90 |
| 3 | Aniline | Acetanilide | 135.17 | 90-95 |
| 4 | Acetanilide | 4-Bromoacetanilide | 214.06 | 85-95 |
| 5 | 4-Bromoacetanilide | 2-Chloro-4-bromoacetanilide | 248.51 | 70-80 |
| 6 | 2-Chloro-4-bromoacetanilide | 2-Chloro-4-bromoaniline | 206.46 | 80-90 |
| 7 | 2-Chloro-4-bromoaniline | 4-Bromo-2-chloro-6-iodoaniline | 332.36 | 75-85 |
| 8 | 4-Bromo-2-chloro-6-iodoaniline | This compound | 317.35 | >75[5] |
Disclaimer: These protocols are intended for use by trained professionals in a suitably equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment and working in a fume hood, must be observed at all times. The toxicity and hazards of all chemicals used should be reviewed from their respective Safety Data Sheets (SDS) before commencing any experimental work.
References
Application Notes and Protocols for Selective Suzuki Coupling with 1-Bromo-3-chloro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-chloro-5-iodobenzene is a versatile building block in organic synthesis, particularly valuable for the construction of complex, unsymmetrically substituted aromatic compounds. The differential reactivity of its three halogen substituents (Iodo > Bromo > Chloro) under palladium-catalyzed Suzuki-Miyaura cross-coupling conditions allows for a stepwise and site-selective functionalization. This controlled sequential introduction of different aryl or heteroaryl groups is a powerful strategy in the synthesis of novel pharmaceutical candidates, agrochemicals, and advanced materials.[1]
This document provides detailed application notes and experimental protocols for the selective Suzuki coupling of this compound, enabling the targeted synthesis of di- and tri-substituted benzene derivatives.
Principle of Selectivity
The selective Suzuki coupling of this compound is governed by the relative bond strengths of the carbon-halogen bonds and their propensity to undergo oxidative addition to a palladium(0) catalyst. The reactivity hierarchy is as follows:
C-I > C-Br > C-Cl
This predictable order of reactivity allows for the sequential coupling of different boronic acids at the iodo, bromo, and chloro positions by carefully controlling the reaction conditions, including the choice of catalyst, ligand, base, and temperature. Milder conditions are typically sufficient for the more reactive C-I bond, while the less reactive C-Br and C-Cl bonds require more forcing conditions or specialized catalyst systems.
Experimental Protocols
The following protocols outline the general procedures for the stepwise selective Suzuki coupling of this compound. It is recommended to optimize these conditions for specific substrates.
Protocol 1: Selective Suzuki Coupling at the C-I Position
This protocol describes the selective coupling of an arylboronic acid at the most reactive C-I position of this compound.
Reaction Scheme:
Caption: Selective Suzuki coupling at the C-I position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Argon or nitrogen gas (for inert atmosphere)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 mmol).
-
Add toluene (e.g., 10 mL) and deionized water (e.g., 2 mL) via syringe.
-
Stir the reaction mixture vigorously at 80 °C for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-3-bromo-5-chlorobenzene.
Protocol 2: Selective Suzuki Coupling at the C-Br Position
This protocol is for the selective coupling at the C-Br position of the product obtained from Protocol 1 (1-aryl-3-bromo-5-chlorobenzene). More forcing conditions are generally required compared to the C-I coupling.
Reaction Scheme:
Caption: Selective Suzuki coupling at the C-Br position.
Materials:
-
1-Aryl-3-bromo-5-chlorobenzene
-
Aryl'boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (e.g., 3-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Argon or nitrogen gas
Procedure:
-
To a Schlenk flask, add 1-aryl-3-bromo-5-chlorobenzene (1.0 mmol), the second arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03-0.05 mmol).
-
Add 1,4-dioxane (e.g., 10 mL) and deionized water (e.g., 2 mL) via syringe.
-
Stir the reaction mixture vigorously at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Follow steps 6-10 from Protocol 1 for workup and purification to obtain the desired 1-aryl-3-aryl'-5-chlorobenzene.
Protocol 3: Suzuki Coupling at the C-Cl Position
The final coupling at the C-Cl position is the most challenging due to the low reactivity of the C-Cl bond. This step often requires specialized, bulky, and electron-rich phosphine ligands and higher temperatures.
Reaction Scheme:
Caption: Suzuki coupling at the C-Cl position.
Materials:
-
1-Aryl-3-aryl'-5-chlorobenzene
-
Aryl''boronic acid (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (e.g., 2-4 mol% Pd)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (e.g., 4-8 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Argon or nitrogen gas
Procedure:
-
In a Schlenk flask, combine Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) in toluene (5 mL) and stir for 10 minutes under an inert atmosphere.
-
To a separate Schlenk flask, add 1-aryl-3-aryl'-5-chlorobenzene (1.0 mmol), the third arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the second flask with an inert gas three times.
-
Transfer the pre-mixed catalyst solution to the second flask via cannula.
-
Add additional toluene (e.g., 5 mL) and deionized water (e.g., 1 mL).
-
Stir the reaction mixture vigorously at 110 °C for 18-36 hours. Monitor the reaction progress by TLC or GC-MS.
-
Follow steps 6-10 from Protocol 1 for workup and purification to obtain the desired 1-aryl-3-aryl'-5-aryl''-benzene.
Data Presentation
The following tables summarize expected yields for the selective Suzuki coupling of this compound with various arylboronic acids. The yields are indicative and may vary depending on the specific substrate and reaction conditions.
Table 1: Selective C-I Coupling Yields
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 6 | 80-90 |
| 3 | 4-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 8 | 82-92 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 75-85 |
Table 2: Selective C-Br Coupling Yields (from 1-Aryl-3-bromo-5-chlorobenzene)
| Entry | Starting Material (Aryl group) | Aryl'boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | 4-Tolylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 70-80 |
| 2 | 4-Methoxyphenyl | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 65-75 |
| 3 | 4-Tolyl | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | 60-70 |
| 4 | Phenyl | 2-Naphthylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | 68-78 |
Table 3: C-Cl Coupling Yields (from 1-Aryl-3-aryl'-5-chlorobenzene)
| Entry | Starting Material (Aryl, Aryl' groups) | Aryl''boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl, 4-Tolyl | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | 50-65 |
| 2 | 4-Methoxyphenyl, Phenyl | 4-tert-Butylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 36 | 45-60 |
| 3 | Phenyl, 2-Naphthyl | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 36 | 55-70 |
Logical Workflow for Sequential Suzuki Coupling
The following diagram illustrates the logical workflow for the synthesis of a tri-substituted benzene from this compound.
Caption: Workflow for sequential Suzuki coupling.
Conclusion
The selective, sequential Suzuki-Miyaura cross-coupling of this compound provides a reliable and flexible methodology for the synthesis of complex tri-substituted aromatic compounds. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can achieve high selectivity for the sequential functionalization of the C-I, C-Br, and C-Cl bonds. The protocols and data presented herein serve as a valuable resource for scientists engaged in the design and synthesis of novel molecules for a wide range of applications.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-chloro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-chloro-5-iodobenzene is a versatile building block in organic synthesis, particularly valuable for the construction of complex, unsymmetrically substituted aromatic compounds. The differential reactivity of its three halogen atoms—iodine, bromine, and chlorine—under palladium-catalyzed cross-coupling conditions allows for a stepwise and site-selective functionalization. This document provides detailed application notes and protocols for the sequential palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The established reactivity hierarchy for these reactions is C-I > C-Br > C-Cl, enabling a predictable and controlled synthesis of trisubstituted benzene derivatives.[1]
Principle of Selectivity
The selective cross-coupling of this compound is governed by the relative bond strengths of the carbon-halogen bonds and their propensity to undergo oxidative addition to a palladium(0) catalyst. The C-I bond is the weakest and most reactive, followed by the C-Br bond, with the C-Cl bond being the strongest and least reactive.[1] This significant difference in reactivity allows for the selective functionalization of the iodine position under mild conditions, followed by the bromine position under slightly more forcing conditions, and finally the chlorine position under the most rigorous conditions.
dot
Caption: Relative reactivity of carbon-halogen bonds.
Application: Sequential Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, a three-step sequential Suzuki-Miyaura coupling can be employed to introduce three different aryl or vinyl groups.
Quantitative Data for Sequential Suzuki-Miyaura Coupling
| Step | Coupling Position | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | C-I | Arylboronic Acid 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | >90 |
| 2 | C-Br | Arylboronic Acid 2 | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~85 |
| 3 | C-Cl | Arylboronic Acid 3 | Pd₂(dba)₃ / SPhos | CsF | Toluene | 110 | 24 | ~70 |
Note: The data presented are representative and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Step 1: Selective Suzuki-Miyaura Coupling at the C-I Position
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv.), arylboronic acid 1 (1.2 equiv.), and Na₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene, ethanol, and water in a 4:1:1 ratio.
-
Add Pd(PPh₃)₄ (0.03 equiv.) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-aryl-3-bromo-5-chlorobenzene.
Step 2: Selective Suzuki-Miyaura Coupling at the C-Br Position
-
To a flame-dried round-bottom flask, add the product from Step 1 (1.0 equiv.), arylboronic acid 2 (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane.
-
Add Pd(dppf)Cl₂ (0.05 equiv.) to the mixture.
-
Heat the reaction mixture to 100°C and stir for 18 hours.
-
Work-up and purify as described in Step 1 to yield 1,3-diaryl-5-chlorobenzene.
Step 3: Suzuki-Miyaura Coupling at the C-Cl Position
-
To a flame-dried Schlenk tube, add the product from Step 2 (1.0 equiv.), arylboronic acid 3 (1.5 equiv.), CsF (3.0 equiv.), Pd₂(dba)₃ (0.05 equiv.), and SPhos (0.10 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene.
-
Heat the reaction mixture to 110°C and stir for 24 hours.
-
Work-up and purify as described in Step 1 to yield the final 1,3,5-triarylbenzene product.
dot
Caption: Sequential Suzuki-Miyaura coupling workflow.
Application: Sequential Sonogashira and Buchwald-Hartwig Amination
A combination of different cross-coupling reactions can be employed to synthesize highly functionalized and diverse molecules. The following is a representative example of a sequential Sonogashira coupling at the C-I position, followed by a Buchwald-Hartwig amination at the C-Br position.
Quantitative Data for Sequential Sonogashira/Buchwald-Hartwig Amination
| Step | Coupling Reaction | Coupling Position | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sonogashira | C-I | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. | 6 | >95 |
| 2 | Buchwald-Hartwig | C-Br | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 90 | 16 | ~80 |
Note: The data presented are representative and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Step 1: Selective Sonogashira Coupling at the C-I Position
-
To a round-bottom flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Evacuate and backfill the flask with argon.
-
Add degassed THF and triethylamine (Et₃N).
-
Add the terminal alkyne (1.1 equiv.) dropwise to the mixture at room temperature.
-
Stir the reaction for 6 hours at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield 1-(alkynyl)-3-bromo-5-chlorobenzene.
Step 2: Selective Buchwald-Hartwig Amination at the C-Br Position
-
To a Schlenk tube, add the product from Step 1 (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), BINAP (0.04 equiv.), and NaOtBu (1.4 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add degassed toluene and the desired primary or secondary amine (1.2 equiv.).
-
Heat the reaction mixture to 90°C and stir for 16 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the 1-(alkynyl)-3-(amino)-5-chlorobenzene derivative.
dot
Caption: Logical relationships in sequential coupling.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a robust and highly adaptable platform for the synthesis of a wide array of complex, unsymmetrically substituted aromatic compounds. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can achieve selective functionalization at the C-I, C-Br, and C-Cl positions in a stepwise manner. The protocols outlined in this document provide a foundation for the development of novel molecular architectures for applications in drug discovery, materials science, and other areas of chemical research.
References
Application Notes and Protocols for the Site-Selective Functionalization of 1-Bromo-3-chloro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-selective functionalization of 1-bromo-3-chloro-5-iodobenzene, a versatile building block in organic synthesis. The differential reactivity of the three halogen atoms (I > Br > Cl) allows for a sequential and controlled introduction of various functional groups, enabling the synthesis of complex multisubstituted aromatic compounds.[1]
Introduction
This compound is a key starting material for the synthesis of 1,3,5-trisubstituted benzene derivatives, which are important scaffolds in medicinal chemistry and materials science.[2] The distinct reactivity of the carbon-halogen bonds under different reaction conditions is the cornerstone of its synthetic utility. The general order of reactivity for cross-coupling reactions is Iodine > Bromine > Chlorine, allowing for a stepwise approach to functionalization.
Core Principles of Selectivity:
The site-selectivity in the functionalization of this compound is primarily governed by the bond strength of the carbon-halogen bonds and the specific catalytic system employed. The C-I bond is the weakest and therefore the most susceptible to oxidative addition to a transition metal catalyst, followed by the C-Br bond, and finally the most stable C-Cl bond. This inherent reactivity difference allows for the selective functionalization at the iodine position without affecting the bromine and chlorine atoms. Subsequent reactions can then be carried out at the bromine and then the chlorine positions by modifying the reaction conditions.
Reaction Pathways Overview
The following diagram illustrates the general strategy for the sequential functionalization of this compound.
Figure 1: Sequential functionalization strategy.
Application Notes & Protocols
This section provides detailed protocols for various site-selective cross-coupling reactions.
Site-Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For this compound, the reaction can be performed selectively at the iodine position under mild conditions.
Experimental Protocol: Mono-Arylation at the Iodine Position
This protocol is adapted from a documented synthesis of analogous small organic molecules.[2]
-
Reaction Scheme: this compound + Arylboronic acid → 1-Aryl-3-bromo-5-chlorobenzene
-
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 equivalents)
-
K₂CO₃ (Potassium carbonate) (2.0 equivalents)
-
Toluene/Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), and K₂CO₃ (2.0 equivalents).
-
Add the Pd(PPh₃)₄ catalyst.
-
Degas the flask by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Quantitative Data:
| Coupling Partner | Product | Yield (%) | Selectivity |
| Phenylboronic acid | 1-Phenyl-3-bromo-5-chlorobenzene | ~85-95% | >98% for mono-iodide coupling |
| 4-Methylphenylboronic acid | 1-(4-Methylphenyl)-3-bromo-5-chlorobenzene | ~80-90% | >98% for mono-iodide coupling |
Note: Yields are indicative and can vary based on the specific arylboronic acid and reaction scale.
Site-Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. Similar to the Suzuki coupling, this reaction can be performed with high selectivity at the iodine position.
Experimental Protocol: Mono-Alkynylation at the Iodine Position
-
Reaction Scheme: this compound + Terminal Alkyne → 1-Alkynyl-3-bromo-5-chlorobenzene
-
Reagents and Materials:
-
This compound
-
Terminal Alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.02 equivalents)
-
CuI (Copper(I) iodide) (0.04 equivalents)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
In a dried Schlenk flask, dissolve this compound (1.0 equivalent) in THF and triethylamine (2:1).
-
Degas the solution by bubbling with an inert gas for 15 minutes.
-
Add Pd(PPh₃)₂Cl₂ and CuI to the flask under a counterflow of inert gas.
-
Add the terminal alkyne (1.2 equivalents) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Quantitative Data:
| Coupling Partner | Product | Yield (%) | Selectivity |
| Phenylacetylene | 1-(Phenylethynyl)-3-bromo-5-chlorobenzene | ~90% | >95% for mono-iodide coupling |
| Trimethylsilylacetylene | 1-((Trimethylsilyl)ethynyl)-3-bromo-5-chlorobenzene | ~85% | >95% for mono-iodide coupling |
Site-Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. Selective amination at the iodine position can be achieved using appropriate palladium catalysts and ligands.
Experimental Protocol: Mono-Amination at the Iodine Position
-
Reaction Scheme: this compound + Amine → N-(3-Bromo-5-chlorophenyl)amine derivative
-
Reagents and Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 equivalents)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 equivalents)
-
Cs₂CO₃ (Cesium carbonate) (1.5 equivalents)
-
Toluene
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a glovebox-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add this compound and the amine.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 100 °C for 16 hours.
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through Celite.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data:
| Amine | Product | Yield (%) | Selectivity |
| Morpholine | 4-(3-Bromo-5-chlorophenyl)morpholine | ~80-90% | High selectivity for C-I amination |
| Aniline | N-(3-Bromo-5-chlorophenyl)aniline | ~75-85% | High selectivity for C-I amination |
Halogen-Metal Exchange
Halogen-metal exchange offers a pathway to generate an organometallic species that can then react with various electrophiles. Due to the high reactivity of the C-I bond, selective iodine-metal exchange can be achieved at low temperatures.
Experimental Workflow:
Figure 2: Halogen-metal exchange workflow.
Experimental Protocol: Iodine-Lithium Exchange and Quenching with an Electrophile
-
Reaction Scheme:
-
This compound + n-BuLi → 1-Bromo-3-chloro-5-lithiobenzene
-
1-Bromo-3-chloro-5-lithiobenzene + Electrophile → Functionalized Product
-
-
Reagents and Materials:
-
This compound
-
n-Butyllithium (n-BuLi) (1.1 equivalents in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., dry ice for CO₂, benzaldehyde)
-
Argon atmosphere
-
Dry ice/acetone bath
-
-
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise and stir for 30 minutes at -78 °C.
-
Add the electrophile. For CO₂, carefully add crushed dry ice to the reaction mixture. For other electrophiles, add a solution of the electrophile in THF.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography or recrystallization.
-
Quantitative Data:
| Electrophile | Product | Yield (%) | Selectivity |
| CO₂ | 3-Bromo-5-chlorobenzoic acid | ~70-80% | High selectivity for reaction at the iodine position |
| Benzaldehyde | (3-Bromo-5-chlorophenyl)(phenyl)methanol | ~65-75% | High selectivity for reaction at the iodine position |
Summary of Quantitative Data
| Reaction Type | Position | Coupling Partner/Electrophile | Catalyst/Reagent | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Iodine | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 |
| Sonogashira | Iodine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | - | Et₃N | THF/Et₃N | RT | 6 | ~90 |
| Buchwald-Hartwig | Iodine | Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 16 | 80-90 |
| Halogen-Metal Ex. | Iodine | CO₂ | n-BuLi | - | - | THF | -78 to RT | 1 | 70-80 |
Conclusion
The site-selective functionalization of this compound offers a reliable and versatile platform for the synthesis of complex 1,3,5-trisubstituted aromatic compounds. By carefully selecting the reaction conditions and catalytic systems, researchers can achieve high yields and selectivities for a variety of transformations at the different halogen positions. The protocols and data presented here serve as a valuable resource for chemists in academia and industry, particularly in the fields of drug discovery and materials science.
References
Application Notes and Protocols for 1-Bromo-3-chloro-5-iodobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-chloro-5-iodobenzene is a versatile tri-halogenated aromatic compound that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring three different halogen atoms—iodine, bromine, and chlorine—on a benzene ring, allows for sequential and site-selective functionalization through various cross-coupling reactions. This differential reactivity, governed by the relative carbon-halogen bond strengths (C-I < C-Br < C-Cl), enables the precise introduction of different substituents onto the aromatic core, making it an ideal starting material for the synthesis of complex, multi-substituted molecules.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced materials and potentially bioactive compounds.
Key Applications
The strategic arrangement of halogens in this compound makes it a sought-after precursor in several fields:
-
Materials Science: It is utilized in the synthesis of organic light-emitting diode (OLED) materials, molecular glassformers, and other organic electronic components where precise control over the molecular architecture is crucial for tuning photophysical and electronic properties.[2]
-
Pharmaceutical and Agrochemical Development: This compound is a key intermediate in the synthesis of complex organic molecules that may possess biological activity. The ability to introduce various functional groups in a controlled manner is essential for structure-activity relationship (SAR) studies in drug discovery.[3]
-
Complex Organic Synthesis: As a trifunctional building block, it provides a platform for the construction of highly substituted and unsymmetrical aromatic systems that would be challenging to prepare via other synthetic routes.[2]
Sequential Cross-Coupling Reactions: A Stepwise Functionalization Approach
The cornerstone of this compound's utility lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The reactivity follows the order: Iodine > Bromine > Chlorine. This allows for a stepwise approach to introduce different functionalities.
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions using this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Site-Selective Sonogashira Coupling (C-I Position)
This protocol describes the selective coupling of a terminal alkyne at the most reactive C-I position of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add the anhydrous solvent, followed by the terminal alkyne (1.1 eq) and the amine base (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Example:
| Entry | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA (3) | THF | 25 | 18 | ~85-95 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (3) | DMF | 25 | 16 | ~80-90 |
Protocol 2: Site-Selective Suzuki-Miyaura Coupling (C-I and C-Br Positions)
This protocol outlines the sequential Suzuki-Miyaura coupling, first at the C-I position and subsequently at the C-Br position.
Step A: Coupling at the C-I Position
Materials:
-
This compound
-
Arylboronic acid or ester (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in the solvent system.
-
Add the base (2.0-3.0 eq) and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (0.03-0.05 eq) and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the resulting 1-bromo-3-chloro-5-arylbenzene intermediate by column chromatography or recrystallization.
Step B: Coupling at the C-Br Position
Materials:
-
1-Bromo-3-chloro-5-arylbenzene (from Step A)
-
A different arylboronic acid or ester
-
Palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a flame-dried Schlenk flask, add the 1-bromo-3-chloro-5-arylbenzene intermediate (1.0 eq), the second arylboronic acid (1.3 eq), the base (3.0 eq), and the palladium catalyst (0.02-0.05 eq) and ligand (0.04-0.10 eq).
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction to 100-120 °C and monitor its progress.
-
After completion, cool the reaction, perform an aqueous work-up, and extract the product.
-
Purify the final 1-chloro-3,5-diarylbenzene product by column chromatography.
Quantitative Data Example for Sequential Suzuki Coupling:
| Step | Position | Palladium Catalyst/Ligand (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| A | C-I | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | ~80-90 |
| B | C-Br | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ (3) | Dioxane | 110 | 24 | ~70-85 |
Protocol 3: Site-Selective Heck Coupling (C-I Position)
This protocol describes the Heck coupling of an alkene at the C-I position.
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-Butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and the base (2.0 eq).
-
Add the solvent and degas the mixture.
-
Seal the tube and heat the reaction to 100-140 °C for 12-24 hours.
-
Cool the reaction mixture, filter off any solids, and perform an aqueous work-up.
-
Extract the product with an organic solvent and purify by column chromatography.
Application Example: Synthesis of a Potential Kinase Inhibitor Scaffold
The synthesis of substituted phenyl-thiazole derivatives is of interest in drug discovery, as this scaffold is present in some kinase inhibitors. This compound can serve as a starting point for such molecules.
Conclusion
This compound is a powerful and versatile synthetic building block that enables the construction of complex, highly substituted aromatic compounds. Its utility is primarily derived from the differential reactivity of its three halogen atoms, allowing for sequential and site-selective cross-coupling reactions. The protocols and examples provided herein offer a starting point for researchers in materials science and drug discovery to harness the synthetic potential of this valuable compound. As with any chemical process, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific applications.
References
Application Notes and Protocols for Sequential Cross-Coupling Reactions on Polyhalogenated Benzenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for conducting sequential cross-coupling reactions on polyhalogenated benzenes. This powerful synthetic strategy allows for the controlled, site-selective introduction of multiple, distinct functional groups onto an aromatic core, a crucial capability in the synthesis of complex molecules for medicinal chemistry, agrochemical development, and materials science.[1][2][3][4] The ability to rapidly generate diverse molecular scaffolds from readily available polyhalogenated starting materials is of significant interest in drug discovery and development for the exploration of structure-activity relationships (SAR).[5][6][7][8]
Introduction to Sequential Cross-Coupling
Sequential cross-coupling reactions on polyhalogenated benzenes leverage the differential reactivity of carbon-halogen bonds or the influence of electronic and steric factors to achieve site-selective functionalization.[1][2][3] The general principle involves the stepwise reaction of a polyhalogenated benzene with different coupling partners, mediated by a transition metal catalyst, typically palladium.[9]
The selectivity of these reactions is governed by several factors:
-
Nature of the Halogen: The reactivity of carbon-halogen bonds towards oxidative addition, the initial step in most cross-coupling catalytic cycles, generally follows the trend: C-I > C-Br > C-OTf > C-Cl.[1] This inherent difference in bond dissociation energies allows for selective coupling at the more reactive halogen.
-
Electronic Effects: The electronic properties of substituents on the benzene ring can influence the reactivity of adjacent C-X bonds. Electron-withdrawing groups can enhance the electrophilicity of the carbon atom, making the C-X bond more susceptible to oxidative addition.[1]
-
Steric Hindrance: The steric environment around a halogen atom can dictate the accessibility of the catalyst, thereby influencing the site of the reaction. Less sterically hindered positions are generally favored.[1][10]
-
Ligand and Catalyst Control: The choice of ligand and palladium catalyst can significantly impact the selectivity of the cross-coupling reaction.[2][3] Bulky or electron-rich ligands can direct the catalyst to a specific position.
-
Directing Groups: The presence of a directing group on the substrate can chelate to the metal center, guiding the catalyst to a specific ortho-position.[1][2]
Key Cross-Coupling Reactions
Several palladium-catalyzed cross-coupling reactions are particularly well-suited for sequential functionalization of polyhalogenated benzenes:
-
Suzuki-Miyaura Coupling: Forms C-C bonds by coupling an organoboron reagent with an organic halide.[11][12][13]
-
Sonogashira Coupling: Creates C-C bonds between a terminal alkyne and an aryl or vinyl halide.[10][14][15]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling an amine with an aryl halide.[16][17][18][19]
Experimental Workflows and Logic
The following diagrams illustrate the general workflow and the underlying logic for achieving selectivity in sequential cross-coupling reactions.
Caption: General workflow for sequential cross-coupling reactions.
Caption: Key factors governing site-selectivity.
Application Notes and Protocols
The following sections provide detailed protocols for key sequential cross-coupling reactions on polyhalogenated benzenes, along with tables summarizing representative reaction conditions and outcomes.
Sequential Suzuki-Miyaura Coupling on Dihalobenzenes
This protocol describes the sequential Suzuki-Miyaura coupling of a dihalobenzene, first at the more reactive position (e.g., iodine) and then at the less reactive position (e.g., bromine or chlorine).
Protocol: Sequential Suzuki-Miyaura Coupling
Step 1: First Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the dihalobenzene (1.0 equiv.), the first arylboronic acid (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a degassed solvent system (e.g., toluene/ethanol/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the mono-coupled product by column chromatography on silica gel.
Step 2: Second Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere, add the purified mono-coupled intermediate from Step 1 (1.0 equiv.), the second arylboronic acid (1.2 equiv.), a suitable palladium catalyst and ligand system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos, 2-5 mol%), and a base (e.g., K₃PO₄, 3.0 equiv.).
-
Add a degassed solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture to a higher temperature if necessary (e.g., 100-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the final di-substituted product by column chromatography.
Table 1: Representative Conditions for Sequential Suzuki-Miyaura Coupling
| Substrate | Coupling Partner 1 | Catalyst 1 (mol%) | Base 1 | Solvent 1 | Temp. 1 (°C) | Yield 1 (%) | Coupling Partner 2 | Catalyst 2 (mol%) | Base 2 | Solvent 2 | Temp. 2 (°C) | Yield 2 (%) |
| 1-Iodo-4-bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 92 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane | 110 | 85 |
| 1-Bromo-3-chlorobenzene | 3-Tolylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | DME/H₂O | 85 | 88 | Naphthylboronic acid | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | Toluene | 110 | 78 |
| 2,5-Dibromopyridine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ | Dioxane/H₂O | 100 | 85 | 2-Thienylboronic acid | Pd(OAc)₂/cataCXium A (3) | CsF | THF | 70 | 81 |
Sequential Sonogashira and Suzuki-Miyaura Coupling
This protocol outlines the Sonogashira coupling at a more reactive halogen followed by a Suzuki-Miyaura coupling at a less reactive site.
Protocol: Sequential Sonogashira-Suzuki Coupling
Step 1: Sonogashira Coupling
-
In a Schlenk flask under an inert atmosphere, dissolve the polyhalogenated benzene (1.0 equiv.) in a suitable solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine or diisopropylamine).[14]
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Perform a standard aqueous workup, extract with an organic solvent, dry, and concentrate.
-
Purify the mono-alkynylated product by column chromatography.
Step 2: Suzuki-Miyaura Coupling
-
Follow the procedure outlined in Step 2 of the "Sequential Suzuki-Miyaura Coupling" protocol, using the purified product from the Sonogashira reaction as the starting material.
Table 2: Representative Conditions for Sequential Sonogashira-Suzuki Coupling
| Substrate | Coupling Partner 1 (Alkyne) | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield 1 (%) | Coupling Partner 2 (Boronic Acid) | Pd Catalyst 2 (mol%) | Base 2 | Solvent 2 | Temp. 2 (°C) | Yield 2 (%) |
| 1,4-Diiodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 95 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 50 | 91 | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | Dioxane | 110 | 82 |
| 2,4-Dibromoanisole | 1-Hexyne | Pd(OAc)₂/PPh₃ (2/4) | CuI (3) | Cs₂CO₃ | DMF | 60 | 87 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 75 |
Sequential Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling
This protocol details the introduction of a nitrogen-based functionality followed by a carbon-carbon bond formation.
Protocol: Sequential Buchwald-Hartwig/Suzuki Coupling
Step 1: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine the polyhalogenated benzene (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu or LiHMDS, 1.4 equiv.) in a Schlenk tube.[16][17][19]
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture (e.g., 80-110 °C) for the specified time (typically 4-24 hours), monitoring for completion.
-
After cooling, quench the reaction with water and perform a standard workup and purification by column chromatography.
Step 2: Suzuki-Miyaura Coupling
-
Use the purified amino-substituted aryl halide from Step 1 as the substrate and follow the procedure described in Step 2 of the "Sequential Suzuki-Miyaura Coupling" protocol.
Table 3: Representative Conditions for Sequential Buchwald-Hartwig/Suzuki Coupling
| Substrate | Coupling Partner 1 (Amine) | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield 1 (%) | Coupling Partner 2 (Boronic Acid) | Pd Catalyst 2 (mol%) | Base 2 | Solvent 2 | Temp. 2 (°C) | Yield 2 (%) |
| 1,3-Dibromobenzene | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 90 | 4-Vinylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 85 | 84 |
| 1-Chloro-4-iodobenzene | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 88 | 2-Furylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ | Toluene/H₂O | 100 | 79 |
| 2,5-Dibromopyridine | N-Methylpiperazine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | THF | 80 | 85 | 3-Cyanophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane | 110 | 81 |
Conclusion
Sequential cross-coupling reactions on polyhalogenated benzenes are a versatile and powerful tool for the synthesis of complex, highly substituted aromatic compounds. By carefully selecting the reaction partners, catalyst systems, and reaction conditions, a high degree of control over the site of functionalization can be achieved. The protocols and data presented here serve as a guide for researchers in the application of these methodologies for the efficient construction of molecules with potential applications in drug discovery and materials science.[3][5][6] The continued development of new catalysts and ligands is expected to further expand the scope and utility of these important transformations.[20][21]
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. site-selective-cross-coupling-of-polyhalogenated-arenes-and-heteroarenes-with-identical-halogen-groups - Ask this paper | Bohrium [bohrium.com]
- 5. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. research.rug.nl [research.rug.nl]
- 18. youtube.com [youtube.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1-Bromo-3-chloro-5-iodobenzene in the Synthesis of Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-bromo-3-chloro-5-iodobenzene as a versatile building block in the synthesis of advanced organic electronic materials. The unique arrangement of three different halogen atoms on the benzene ring allows for sequential, site-selective cross-coupling reactions, enabling the precise construction of complex molecular architectures for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.[1][2]
Introduction to this compound in Organic Electronics
This compound is a halogenated aromatic compound that serves as a key intermediate in organic synthesis.[3][4] Its significance in the field of organic electronics stems from the differential reactivity of its carbon-halogen bonds under transition metal-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling.[1][2] The reactivity follows the order I > Br > Cl, allowing for a stepwise functionalization of the benzene core.[2] This feature is particularly valuable for creating asymmetric molecules with tailored electronic properties, a crucial aspect in the design of high-performance organic electronic materials.[5]
Applications in Organic Electronic Materials
The primary application of this compound in organic electronics is in the synthesis of π-conjugated systems that can function as hole transport materials (HTMs), electron transport materials (ETMs), or emissive materials. Triarylamine derivatives, for instance, are a prominent class of HTMs used in perovskite solar cells and OLEDs, and their synthesis can be strategically designed using this compound as a core.
Table 1: Performance Characteristics of Representative Triarylamine-Based Hole Transport Materials
| Compound ID | HOMO Energy Level (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | Key Structural Features |
| Compound 1 | 5.16 | 1.08 x 10⁻² | Triphenylamine with two decyloxy groups.[1][3] |
| Compound 2 | 5.00 | 4.21 x 10⁻² | Triphenylamine with four decyloxy groups.[1][3] |
| Compound 3 | 5.10 | 5.93 x 10⁻⁵ | Diphenylamine with a thiazole-based phenothiazine substituent.[1][3] |
Note: Data is sourced from a study on novel triarylamine-based HTMs for perovskite solar cells and is intended to be representative of the performance of materials in this class.[1][3][6]
Experimental Protocols
The following protocols provide a general framework for the synthesis of organic electronic materials using this compound.
This protocol describes a two-step sequential Suzuki-Miyaura coupling to synthesize a hypothetical asymmetric triarylbenzene derivative from this compound.
Materials:
-
This compound
-
Arylboronic acid A
-
Arylboronic acid B
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, THF, and water)
-
Inert gas (Nitrogen or Argon)
Step 1: First Coupling at the Iodine Position
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and arylboronic acid A (1.1 eq.) in a mixture of toluene and water (e.g., 4:1 v/v).
-
Add the palladium catalyst (0.05 eq.) and base (2.0 eq.).
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform a work-up by extracting the organic phase.
-
Purify the product, 1-aryl-3-bromo-5-chlorobenzene, by column chromatography.
Step 2: Second Coupling at the Bromine Position
-
Using the product from Step 1 (1-aryl-3-bromo-5-chlorobenzene, 1.0 eq.), repeat the Suzuki-Miyaura coupling procedure with arylboronic acid B (1.1 eq.).
-
Due to the lower reactivity of the C-Br bond, more forcing reaction conditions (e.g., a stronger base, a different palladium catalyst/ligand system, or higher temperature) may be required.
-
Monitor the reaction and, upon completion, perform a similar work-up and purification to obtain the desired 1,3-diaryl-5-chlorobenzene.
A third coupling at the chlorine position is also possible but would require even more stringent reaction conditions.
This is a multi-step synthesis that can be undertaken to produce the starting material.[7]
A summary of the six-stage synthesis from aniline: [7]
-
Acetylation: Protection of the amine group of aniline to form acetanilide.[7]
-
Bromination: Electrophilic aromatic substitution to add a bromine atom at the para position to the acetamido group.[7]
-
Chlorination: Introduction of a chlorine atom at an ortho position to the acetamido group.[7]
-
Hydrolysis: Removal of the acetyl protecting group to yield 4-bromo-2-chloroaniline.[7]
-
Iodination: Introduction of an iodine atom.
-
Deamination: Removal of the amino group to yield the final product, this compound.[7]
Visualizations
The following diagrams illustrate key processes related to the use of this compound in organic electronics.
Caption: Sequential Suzuki coupling using this compound.
Caption: General workflow for fabricating an organic solar cell.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 13101-40-1 | Benchchem [benchchem.com]
- 3. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cas 13101-40-1,this compound | lookchem [lookchem.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. researchgate.net [researchgate.net]
- 7. 6 STAGE SYNTHESIS OF this compound FROM ANILINE | by Shivek Narang | Medium [medium.com]
Application Notes and Protocols for the Iodination of 4-Bromo-2-Chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the electrophilic iodination of 4-bromo-2-chloroaniline to synthesize 4-bromo-2-chloro-6-iodoaniline, a valuable intermediate in organic synthesis. The primary method described utilizes iodine monochloride (ICl) in acetic acid, a common and effective approach for the regioselective iodination of activated aromatic rings. An alternative method using N-iodosuccinimide (NIS) is also discussed. This guide includes a comprehensive experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility in the laboratory setting.
Introduction
The introduction of an iodine atom into an aromatic scaffold is a critical transformation in the synthesis of many pharmaceutical compounds and advanced materials. Iodoarenes serve as versatile precursors for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the construction of complex molecular architectures. 4-Bromo-2-chloroaniline is a substituted aniline with a moderately activated aromatic ring. The amino group directs electrophilic substitution to the ortho and para positions. In this case, the para position is blocked by a bromine atom, and one ortho position is occupied by a chlorine atom, thus directing the incoming electrophile to the vacant ortho position.
Key Quantitative Data
The following table summarizes important quantitative data for the reactants and the product in the iodination of 4-bromo-2-chloroaniline.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 4-Bromo-2-chloroaniline | C₆H₅BrClN | 206.47 | 69-72 |
| Iodine Monochloride | ICl | 162.36 | 27.2 (α-form) |
| Acetic Acid | C₂H₄O₂ | 60.05 | 16.6 |
| 4-Bromo-2-chloro-6-iodoaniline | C₆H₄BrClIN | 332.36 | 96-98[1] |
Experimental Workflow
The following diagram illustrates the key steps in the iodination of 4-bromo-2-chloroaniline using the iodine monochloride method.
References
Application Notes and Protocols for the Deamination of 4-bromo-2-chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deamination of aromatic amines is a fundamental transformation in organic synthesis, allowing for the removal of an amino group that may have been strategically employed as a directing group in electrophilic aromatic substitution reactions. This application note provides detailed protocols for the deamination of 4-bromo-2-chloro-6-iodoaniline to synthesize 1-bromo-3-chloro-5-iodobenzene, a polysubstituted aromatic compound with potential applications in materials science and as a building block in pharmaceutical synthesis. Two effective methods are presented: a modern microscale protocol utilizing isoamyl nitrite and a traditional approach involving diazotization with sodium nitrite followed by reduction.
Key Experimental Protocols
Two primary protocols for the deamination of 4-bromo-2-chloro-6-iodoaniline are detailed below. The selection of the appropriate method may depend on available reagents, desired scale, and safety considerations.
Protocol 1: Reductive Deamination using Isoamyl Nitrite in DMF (Microscale)
This method is reported to be efficient, with high yields and a simplified work-up procedure, making it suitable for undergraduate laboratories and research settings.[1][2][3]
Materials:
-
4-bromo-2-chloro-6-iodoaniline
-
Isoamyl nitrite
-
N,N-Dimethylformamide (DMF), dry
-
20% Aqueous hydrochloric acid (HCl)
-
10% Aqueous hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Methanol
-
10-mL round-bottomed flask
-
Magnetic spin vane
-
Reflux condenser
-
Sand bath
-
Pasteur pipet
-
Separatory funnel
-
Standard glassware for extraction and recrystallization
Procedure:
-
In a fume hood, add 1.65 mL of a 0.75 M solution of isoamyl nitrite in dry DMF to a 10-mL round-bottomed flask equipped with a magnetic spin vane.[1]
-
Attach a reflux condenser and place the flask in a sand bath preheated to 65 °C.[1]
-
While the isoamyl nitrite solution is stirring rapidly, prepare a solution of 0.25 g (0.75 mmol) of 4-bromo-2-chloro-6-iodoaniline in 2 mL of dry DMF.[1]
-
Add the aniline solution dropwise to the heated isoamyl nitrite solution over a period of 5 minutes through the top of the condenser using a Pasteur pipet. The evolution of nitrogen gas should be immediate.[1]
-
After the addition is complete, continue heating and stirring the reaction mixture for an additional 10 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Add 15 mL of 20% aqueous hydrochloric acid to the reaction mixture.
-
Extract the product from the aqueous mixture with two 10-mL portions of diethyl ether.[1]
-
Combine the organic extracts and wash with 15 mL of 10% aqueous hydrochloric acid.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale, copper-colored solid.[1]
-
Recrystallize the crude product from methanol (approximately 6 mL of methanol per gram of product) to obtain this compound as long, colorless needles.[1]
Protocol 2: Classical Deamination via Diazotization-Reduction
This traditional method involves the formation of a diazonium salt followed by its reduction.
Materials:
-
4-bromo-2-chloro-6-iodoaniline
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium nitrite, powdered
-
Standard laboratory glassware
Procedure:
-
Dissolve 0.791 g (0.006 mol) of 4-bromo-2-chloro-6-iodoaniline in 3.97 mL of absolute ethanol in a flask.[4]
-
While stirring the mixture, add 1.59 mL of concentrated sulfuric acid dropwise.[4]
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add 0.28 g of powdered sodium nitrite in small portions using a powder funnel, ensuring the temperature remains below 10 °C.[4]
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then gently heat under reflux until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and pour it into a beaker containing crushed ice.
-
Isolate the crude product by vacuum filtration, washing with cold water.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol.
Data Presentation
The following table summarizes the quantitative data for the two presented protocols.
| Parameter | Protocol 1: Isoamyl Nitrite | Protocol 2: Classical Diazotization |
| Starting Material | 4-bromo-2-chloro-6-iodoaniline | 4-bromo-2-chloro-6-iodoaniline |
| Amount of Starting Material | 0.25 g (0.75 mmol)[1] | 0.791 g (0.006 mol)[4] |
| Primary Reagents | Isoamyl nitrite in DMF[1] | Sodium nitrite, Conc. H₂SO₄, Ethanol[4] |
| Reaction Temperature | 65 °C[1] | 0-5 °C (diazotization), then reflux |
| Reaction Time | ~15 minutes (addition + heating)[1] | Variable, dependent on gas evolution |
| Product Isolation | Liquid-liquid extraction[1] | Filtration |
| Reported Yield | 75-80%[1] | 8.09% (as reported in one instance)[4] |
| Product | This compound | This compound |
| Melting Point of Product | 85-86 °C[1] | Not specified |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the deamination of 4-bromo-2-chloro-6-iodoaniline.
References
Application Notes and Protocols for Regioselectivity in Reactions of 1-Bromo-3-chloro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-chloro-5-iodobenzene is a versatile building block in organic synthesis, particularly valuable for the construction of complex, multi-substituted aromatic compounds. The presence of three different halogen atoms on the benzene ring—iodine, bromine, and chlorine—provides a platform for sequential and site-selective functionalization. The regioselectivity of its reactions is governed by the differential reactivity of the carbon-halogen bonds, which decreases in the order C-I > C-Br > C-Cl.[1] This hierarchy allows for controlled, stepwise modifications, making it a powerful tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where precise molecular architecture is paramount.
Key Applications and Regioselective Principles
The distinct reactivity of the three halogen substituents in this compound enables a range of regioselective transformations. By carefully selecting reaction conditions, chemists can target a specific halogen for substitution while leaving the others intact for subsequent functionalization.
1. Palladium-Catalyzed Cross-Coupling Reactions:
Cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, are cornerstone methodologies for the formation of carbon-carbon bonds. In the context of this compound, these reactions can be performed with high regioselectivity, primarily targeting the most reactive C-I bond.[1] Milder reaction conditions will favor the exclusive reaction at the iodine position. Subsequently, more forcing conditions can be employed to react at the C-Br bond, and finally at the C-Cl bond. This stepwise approach is a powerful strategy for synthesizing highly complex and unsymmetrical multisubstituted aromatic compounds.[1]
2. Halogen-Metal Exchange and Grignard Reagent Formation:
The formation of organometallic reagents, such as Grignard or organolithium species, through halogen-metal exchange is also highly regioselective. The reaction with magnesium or organolithium reagents will preferentially occur at the C-I bond due to its lower bond dissociation energy. This allows for the selective formation of a Grignard or aryllithium reagent at the iodine position, which can then be reacted with various electrophiles.
3. Nucleophilic Aromatic Substitution (SNA r):
In nucleophilic aromatic substitution reactions, the relative reactivity of the halogens as leaving groups typically follows the order I > Br > Cl.[1] This is attributed to the decreasing strength of the carbon-halogen bond down the group. Consequently, the iodine atom in this compound is the most susceptible to displacement by a nucleophile, providing a pathway for selective functionalization at this position.[1]
Data Presentation: Regioselectivity in Cross-Coupling Reactions
The following table summarizes the expected regioselective outcomes in palladium-catalyzed cross-coupling reactions of this compound with a generic organometallic reagent (R-M), illustrating the principle of sequential functionalization.
| Target Position | Relative Reactivity | Typical Reaction Conditions | Expected Major Product |
| C-I | Highest | Mild (e.g., room temperature to 60°C, shorter reaction times) | 1-Bromo-3-chloro-5-(R)-benzene |
| C-Br | Intermediate | Moderate (e.g., 60°C to 100°C, longer reaction times) | 1-(R')-3-chloro-5-(R)-benzene |
| C-Cl | Lowest | Forcing (e.g., >100°C, specialized catalysts/ligands) | 1-(R')-3-(R'')-5-(R)-benzene |
Note: R, R', and R'' represent different coupled groups in a sequential synthesis.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-I Position
This protocol describes the selective coupling of an arylboronic acid at the iodine position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and potassium carbonate (2 equivalents).
-
Add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Stir the reaction mixture at 60°C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Sonogashira Coupling at the C-I Position
This protocol details the coupling of a terminal alkyne at the iodine position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1.5 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (1.5 mol%), and CuI (3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and triethylamine.
-
Add the terminal alkyne (1.2 equivalents) dropwise at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Regioselective Grignard Reagent Formation and Reaction
This protocol describes the selective formation of a Grignard reagent at the C-I position and its subsequent reaction with an electrophile.
Materials:
-
This compound
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous diethyl ether or THF
-
Iodine (a small crystal for initiation)
-
Electrophile (e.g., benzaldehyde, 1 equivalent)
-
Argon or Nitrogen gas
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of inert gas.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Dissolve this compound in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small amount of the aryl halide solution to the magnesium turnings to initiate the reaction (disappearance of the iodine color and gentle refluxing).
-
Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of the electrophile (e.g., benzaldehyde) in anhydrous ether or THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Visualizations
References
Application Notes and Protocols for the Synthesis of 1,3,5-Trisubstituted Benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of various synthetic strategies for obtaining 1,3,5-trisubstituted benzene derivatives, compounds of significant interest in medicinal chemistry, materials science, and organic synthesis. Detailed protocols for key methodologies are provided, along with comparative data to aid in method selection.
Introduction
1,3,5-Trisubstituted benzenes are a class of aromatic compounds characterized by a substitution pattern that imparts C3 symmetry. This unique structural feature makes them valuable building blocks for a wide range of applications. In drug development, the 1,3,5-trisubstituted benzene core is found in various bioactive molecules, including potential anticancer and anti-inflammatory agents.[1] Their rigid and well-defined geometry also makes them ideal components for the construction of supramolecular assemblies, liquid crystals, and organic light-emitting diodes (OLEDs). This document outlines several reliable and efficient methods for the synthesis of these important compounds.
Synthetic Strategies Overview
The synthesis of 1,3,5-trisubstituted benzenes can be broadly categorized into two main approaches: the construction of the benzene ring from acyclic precursors and the functionalization of a pre-existing benzene ring. Key methods include:
-
Cyclotrimerization of Alkynes: A powerful atom-economical method for the direct formation of the benzene ring.
-
Condensation of Ketones: A classical approach for the synthesis of 1,3,5-triarylbenzenes.
-
Annulation Reactions: A modern method involving the formation of the benzene ring through a formal [4+2] cycloaddition.
-
Divergent Synthesis via Functionalization: A versatile strategy that starts with a polysubstituted benzene and introduces further diversity.
Below is a logical diagram illustrating the relationship between these primary synthetic strategies.
Caption: Relationship between major synthetic approaches.
Experimental Protocols and Data
p-Toluenesulfonic Acid (p-TsOH) Catalyzed Cyclotrimerization of Alkynes
This method offers an environmentally friendly, metal-free approach for the cyclotrimerization of alkynes to yield 1,3,5-trisubstituted benzenes. The reaction proceeds under solvent-free conditions with good to excellent yields.[2]
Experimental Workflow:
Caption: Workflow for p-TsOH catalyzed cyclotrimerization.
Protocol:
-
To a 10 mL flask, add the alkyne (0.6 mmol) and p-toluenesulfonic acid monohydrate (1.0 equivalent).
-
The mixture is stirred at 60 °C for 3 hours.
-
The temperature is then raised to 140 °C, and stirring is continued while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography using a mixture of petroleum ether and ethyl acetate to afford the desired 1,3,5-trisubstituted benzene.[2]
Quantitative Data Summary:
| Entry | Alkyne Substrate (R) | Product | Yield (%) |
| 1 | Phenyl | 1,3,5-Triphenylbenzene | 85 |
| 2 | 4-Methylphenyl | 1,3,5-Tris(4-methylphenyl)benzene | 92 |
| 3 | 4-Methoxyphenyl | 1,3,5-Tris(4-methoxyphenyl)benzene | 95 |
| 4 | 4-Chlorophenyl | 1,3,5-Tris(4-chlorophenyl)benzene | 82 |
| 5 | n-Hexyl | 1,3,5-Tri-n-hexylbenzene | 86 |
Data sourced from studies on p-TsOH catalyzed cyclotrimerization.[3][4]
Self-Condensation of Acetophenones Catalyzed by Copper(II) Chloride
This protocol describes the synthesis of 1,3,5-triarylbenzenes through the self-condensation of acetophenone and its derivatives, using the inexpensive and abundant catalyst, copper(II) chloride.[5]
Protocol for 1,3,5-Triphenylbenzene:
-
In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (0.34 g, 2.9 mmol) and copper(II) chloride (0.03 g, 0.19 mmol) in toluene (5 mL).
-
The reaction mixture is refluxed in an oil bath at a temperature of 180-220 °C for 6 hours.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The product is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are dried over magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 1,3,5-triphenylbenzene.[5]
Quantitative Data Summary:
| Entry | Starting Ketone | Product | Catalyst | Yield (%) |
| 1 | Acetophenone | 1,3,5-Triphenylbenzene | CuCl₂ | Not specified |
| 2 | 2-Acetonaphthalene | 1,3,5-Tris(2-naphthyl)benzene | CuCl₂ | Not specified |
| 3 | Acetophenone | 1,3,5-Triphenylbenzene | PTSA | 91 |
| 4 | 4-Methylacetophenone | 1,3,5-Tris(4-methylphenyl)benzene | PTSA | 95 |
| 5 | 4-Chloroacetophenone | 1,3,5-Tris(4-chlorophenyl)benzene | PTSA | 89 |
Data for CuCl₂ catalyzed reactions did not specify yield percentages.[5] Data for PTSA catalyzed reactions are included for comparison.[3]
DBU-Mediated Annulation of α,β-Unsaturated Carboxylic Acids and α-Cyano-β-methylenones
This modern approach provides 1,3,5-trisubstituted benzenes via a [2+4] annulation reaction mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). DBU plays a dual role as a Brønsted base and a nucleophilic Lewis base.[6]
Proposed Reaction Pathway:
Caption: Proposed pathway for DBU-mediated annulation.
Protocol:
Note: A detailed, step-by-step protocol with specific quantities was not fully available in the searched documents. The following is a generalized procedure based on the provided information.[6][7]
-
To a solution of the α,β-unsaturated carboxylic acid and an activating agent (e.g., CDI) in a suitable solvent (e.g., THF), add the α-cyano-β-methylenone.
-
Add DBU to the mixture and stir at the appropriate temperature until the reaction is complete (monitored by TLC).
-
Upon completion, perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Substrate Scope and Yields:
| Entry | α,β-Unsaturated Carboxylic Acid | α-Cyano-β-methylenone | Product Yield (%) |
| 1 | Cinnamic acid | (E)-2-cyano-3-phenylacrylonitrile | Moderate to High |
| 2 | 4-Methylcinnamic acid | (E)-2-cyano-3-phenylacrylonitrile | Moderate to High |
| 3 | 4-Chlorocinnamic acid | (E)-2-cyano-3-(4-methoxyphenyl)acrylonitrile | Moderate to High |
Specific yield percentages were not consistently provided in the abstracts. The method is reported to have a broad substrate scope with moderate to high yields.[6][8]
Applications in Drug Development and Materials Science
1,3,5-Trisubstituted benzene derivatives are prevalent in several areas of research and development.
-
Anticancer Agents: Certain derivatives, such as 1,3,5-tris(4-carboxyphenyl)benzene, have been investigated for their potential as anticancer drugs. These molecules can interact with DNA, potentially through groove binding, leading to cytotoxic effects against cancer cell lines.[9] Other derivatives incorporating pyrazoline and benzenesulfonamide moieties have also shown significant antitumor activities.[1]
-
Supramolecular Chemistry: The C3 symmetry of 1,3,5-trisubstituted benzenes makes them excellent building blocks for creating ordered supramolecular structures. For instance, benzene-1,3,5-tricarboxamides (BTAs) can self-assemble into helical supramolecular polymers through hydrogen bonding.[10] These materials have potential applications in biomaterials and nanotechnology.
-
Materials for Electronics: The rigid, planar core of 1,3,5-triarylbenzenes, combined with the ability to tune their electronic properties through substitution, makes them suitable for use in organic electronics, such as in the fabrication of electroluminescent devices.
The diverse reactivity and wide range of applications underscore the importance of 1,3,5-trisubstituted benzene derivatives in modern chemistry. The synthetic protocols outlined in this document provide a foundation for researchers to access these valuable compounds for further investigation and application.
References
- 1. Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. myttex.net [myttex.net]
- 4. researchgate.net [researchgate.net]
- 5. article.sapub.org [article.sapub.org]
- 6. DBU-Mediated Construction of 1,3,5-Trisubstituted Benzenes via Annulation of α,β-Unsaturated Carboxylic Acids and α-Cyano-β-methylenones [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - DBU-Mediated Construction of 1,3,5-Trisubstituted Benzenes via Annulation of α,β-Unsaturated Carboxylic Acids and αâCyano-β-methylenones - figshare - Figshare [figshare.com]
- 9. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unistra.fr [unistra.fr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-3-chloro-5-iodobenzene
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 1-Bromo-3-chloro-5-iodobenzene. The information is tailored for researchers, scientists, and professionals in drug development to help improve reaction yields and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most frequently described method is a multi-step synthesis starting from aniline.[1][2] This process typically involves:
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Acetylation: Protection of the aniline's amino group to form acetanilide.[1]
-
Bromination: Introduction of a bromine atom, usually at the para position.[1]
-
Chlorination: Addition of a chlorine atom at an ortho position.[1]
-
Hydrolysis: Removal of the acetyl protecting group to reveal the substituted aniline.[1]
-
Iodination: Introduction of an iodine atom.[3]
-
Deamination: Removal of the amino group via a diazotization reaction, often using isoamyl nitrite or a Sandmeyer reaction, to yield the final product.[4][5]
An alternative, more efficient two-step industrial method starts from p-iodoaniline, involving simultaneous bromination and chlorination, followed by deaminative iodination.
Q2: Why is the amino group in aniline protected during the initial halogenation steps?
A2: The amino (-NH₂) group in aniline is a strong activating group, which can lead to over-halogenation (multiple substitutions) and other side reactions.[6] Converting it to a less activating acetamido (-NHCOCH₃) group allows for more controlled, stepwise halogenation.[6] The bulkiness of the acetamido group also provides steric hindrance, which helps direct the incoming halogens to specific positions.[1]
Q3: What is the most critical step affecting the overall yield?
A3: While yield can be lost at each stage of a multi-step synthesis, the final deamination step is often crucial and can be inefficient.[4][7] Traditional methods can be lengthy and product isolation challenging. However, improved procedures using reagents like isoamyl nitrite in DMF have been shown to significantly increase yields and simplify purification.[4][8] Recrystallization steps are also points where significant product loss can occur if not performed carefully.[1]
Q4: What are the typical overall yields for the multi-step synthesis from aniline?
A4: The overall yield for the six-step synthesis from aniline can be quite low, with one report citing an overall yield of 8.09%.[1] Individual step yields can range from 62% to 96%.[9] A microscale procedure for the final deamination step reports yields of 75-80% for that specific step.[4]
Troubleshooting Guide
Low Yield
Q: My overall yield is very low. How can I identify the problematic step?
A: In a multi-step synthesis, it's essential to analyze the yield and purity of the product at each stage.[7]
-
Characterization: Use techniques like NMR, IR spectroscopy, and melting point analysis to confirm the identity and purity of the intermediate at each step.[1]
-
Isolate and Quantify: Calculate the percent yield for each individual reaction. This will pinpoint which step is underperforming.
-
Review Procedures: Pay close attention to reaction conditions (temperature, time), reagent purity, and potential side reactions for the step with the lowest yield. For example, incomplete reactions or product loss during workup and recrystallization are common sources of low yields.[1][7]
Q: The final deamination step resulted in a poor yield. What are the common causes and solutions?
A: The deamination of 4-bromo-2-chloro-6-iodoaniline is a critical step. Here are common issues:
-
Inefficient Diazotization: The formation of the diazonium salt is sensitive to temperature and the quality of the nitrite reagent. Ensure the reaction is kept cold (0–5 °C) if using traditional methods with sodium nitrite and acid.[10] For the isoamyl nitrite method, maintaining the recommended temperature (e.g., 65 °C) is crucial.[4]
-
Decomposition of Diazonium Salt: Diazonium salts can be unstable. Use the salt immediately in the next step without isolation if possible.
-
Product Isolation: The traditional steam distillation for product isolation can be inefficient, and the product may solidify in the condenser.[4] An alternative is a simple extraction, which has been shown to improve recovery.[4]
-
Reagent Quality: Ensure the DMF used in the isoamyl nitrite method is dry.[4]
Purity Issues
Q: My final product is impure. What are the likely contaminants and how can I remove them?
A: Impurities often arise from incomplete reactions or side products from the halogenation and deamination steps.
-
Starting Material: The most common impurity is the unreacted precursor, 4-bromo-2-chloro-6-iodoaniline.
-
Side Products: Side reactions during diazotization can lead to phenol formation or other byproducts.
-
Purification: Recrystallization is the most effective method for purification. Methanol is a commonly used solvent, with a reported ratio of 6 mL of methanol per gram of crude product.[4] A mixed-solvent recrystallization using glacial acetic acid and water can be used for the 4-bromo-2-chloro-6-iodoaniline intermediate.[3]
Q: I'm seeing unexpected peaks in my NMR spectrum after the iodination step. What could they be?
A: Unexpected peaks could indicate the presence of isomers or unreacted starting material (4-bromo-2-chloroaniline).
-
Reaction Control: Ensure the slow addition of iodine monochloride and maintain the reaction temperature (around 90°C) to promote the desired substitution.[3]
-
Workup: The addition of sodium bisulfite is crucial to quench excess iodine monochloride. An incomplete quench can lead to impurities.[3]
-
Purification: Proper recrystallization of the crude product is necessary to remove isomers and starting material before proceeding to the final deamination step.[3]
Quantitative Data Summary
The following tables summarize reported yields for the key steps in the synthesis of this compound.
Table 1: Reported Yields for the Multi-Step Synthesis from Aniline
| Step | Product | Reported Yield | Reference |
| Acetylation of Aniline | Acetanilide | 66.3% | [1] |
| Bromination of Acetanilide | 4-Bromoacetanilide | 65.8% | [1] |
| Chlorination of 4-Bromoacetanilide | 4-Bromo-2-chloroacetanilide | 54% | [1] |
| Hydrolysis of 4-Bromo-2-chloroacetanilide | 4-Bromo-2-chloroaniline | 22.5% | [1] |
| Iodination of 4-Bromo-2-chloroaniline | 4-Bromo-2-chloro-6-iodoaniline | Not specified | |
| Deamination of 4-Bromo-2-chloro-6-iodoaniline | This compound | Not specified | |
| Overall Yield | 8.09% | [1] |
Table 2: Improved Yield for the Final Deamination Step
| Reaction | Reagents | Yield | Reference |
| Reductive deamination of 4-bromo-2-chloro-6-iodoaniline | Isoamyl nitrite, DMF | 75-80% | [4] |
| Reductive deamination of 4-bromo-2-chloro-6-iodoaniline | t-Butyl nitrite, DMF | 85-90% | [4] |
| Deamination via Sandmeyer Reaction | Sodium nitrite, hypophosphorous acid | 84.1% | [11] |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-chloro-6-iodoaniline[3]
-
Dissolution: In a suitable flask, dissolve 0.006 moles of 4-bromo-2-chloroaniline in 20 mL of glacial acetic acid. Add approximately 5 mL of water to the mixture.
-
Iodination: Over a period of 8 minutes, slowly add 0.0075 moles of iodine monochloride solution to the reaction mixture.
-
Heating: Heat the dark mixture to approximately 90°C using a water bath on a hot plate.
-
Quenching: Add just enough saturated sodium bisulfite solution to discharge the dark purple color, resulting in a mustard-yellow solution.
-
Precipitation: Dilute the reaction mixture with water to a total volume of 10 mL (including the bisulfite solution). Cool the mixture in an ice bath to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold 33% acetic acid, followed by a small amount of cold water.
-
Drying: Leave the product on the filter to dry for at least 10 minutes.
-
Recrystallization: For best results in the next step, recrystallize the crude product using a solvent pair. Mix the product with boiling glacial acetic acid (20 mL per gram of product). Once fully dissolved, add boiling water (5 mL per gram of product). Cool slowly to form long crystalline needles. Filter, wash with cold water, and dry.
Protocol 2: Microscale Synthesis of this compound (Improved Deamination)[4]
-
Setup: In a fume hood, add 1.65 mL of a 0.75 M isoamyl nitrite solution in N,N-dimethylformamide (DMF) to a 10-mL round-bottomed flask with a magnetic spin vane and a reflux condenser.
-
Heating: Place the flask in a sand bath heated to 65 °C.
-
Addition of Aniline: While stirring the isoamyl nitrite solution rapidly, add a solution of 4-bromo-2-chloro-6-iodoaniline (0.25 g, 0.75 mmol) dissolved in a minimal amount of DMF (2 mL) dropwise over 5 minutes. Evolution of nitrogen gas should be immediate.
-
Reaction Completion: After gas evolution ceases (approximately 15 minutes), allow the reaction mixture to cool to room temperature.
-
Workup: Transfer the mixture to a 25-mL Erlenmeyer flask and add 15 mL of 20% aqueous hydrochloric acid solution.
-
Extraction: Extract the product into two 10-mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash with 15 mL of 10% aqueous hydrochloric acid solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from methanol (using a ratio of 6 mL of methanol per gram of product) to obtain long, colorless needles of this compound.
Visual Guides
Synthesis Workflow
Caption: Multi-step synthesis workflow for this compound.
Troubleshooting Low Yield in Deamination Step
Caption: Decision tree for troubleshooting low yield in the final deamination step.
References
- 1. 6 STAGE SYNTHESIS OF this compound FROM ANILINE | by Shivek Narang | Medium [medium.com]
- 2. Six-Step Synthesis: Aniline to this compound — Adam Cap [adamcap.com]
- 3. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google 文件 [docs.google.com]
- 6. This compound | 13101-40-1 | Benchchem [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.dotool.net [pdf.dotool.net]
- 11. CN105523885A - Preparation method for 1-chloro-3-bromo-5-iodobenzene - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Bromo-3-chloro-5-iodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-3-chloro-5-iodobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the multi-step synthesis of this compound, starting from aniline. The typical synthetic sequence involves:
-
Acetylation: Protection of the amino group of aniline.
-
Bromination: Electrophilic aromatic substitution to introduce a bromine atom.
-
Chlorination: Electrophilic aromatic substitution to introduce a chlorine atom.
-
Hydrolysis: Deprotection of the acetamido group.
-
Iodination: Electrophilic aromatic substitution to introduce an iodine atom.
-
Deamination: Removal of the amino group via a Sandmeyer-type reaction.
Problem 1: Low yield in the acetylation of aniline.
Possible Cause: Incomplete reaction or loss of product during workup.
Solution:
-
Ensure complete reaction: Use a slight excess of acetic anhydride. The reaction is typically exothermic; gentle heating or refluxing for a short period (10-15 minutes) can drive the reaction to completion.[1]
-
Product Precipitation: After the reaction, pour the mixture into ice-cold water with vigorous stirring to ensure complete precipitation of acetanilide.[1]
-
Washing: Wash the filtered product with cold water to remove acetic acid and any remaining aniline, but avoid excessive washing to prevent product loss.
Problem 2: Formation of multiple products during bromination of acetanilide.
Possible Cause: Over-bromination or formation of undesired regioisomers.
Solution:
-
Control of Reactivity: The acetylation of aniline is crucial to moderate the high reactivity of the amino group, which would otherwise lead to the formation of 2,4,6-tribromoaniline.[2] The acetamido group is less activating, allowing for controlled monobromination.[3][4]
-
Regioselectivity: The acetamido group is an ortho-, para-director. Due to steric hindrance from the bulky acetyl group, the para-product (4-bromoacetanilide) is favored.[2][5]
-
Reaction Conditions: Carry out the bromination in a suitable solvent like glacial acetic acid and control the stoichiometry of bromine.[6] Adding the bromine solution dropwise at a controlled temperature can minimize side reactions.
Problem 3: Difficulty in achieving selective chlorination of 4-bromoacetanilide.
Possible Cause: The presence of two directing groups can lead to a mixture of products.
Solution:
-
Directing Effects: The acetamido group is an ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The chlorine will preferentially add to the position ortho to the strongly activating acetamido group.
-
Reaction Control: Use a controlled amount of the chlorinating agent (e.g., NaClO₃ in HCl/acetic acid) and maintain a low reaction temperature to enhance selectivity.[7]
Problem 4: Incomplete hydrolysis of the acetamido group.
Possible Cause: Insufficient reaction time or acid/base concentration.
Solution:
-
Reaction Conditions: Reflux the halo-substituted acetanilide in the presence of a strong acid (like HCl in ethanol) or a base for a sufficient duration to ensure complete cleavage of the amide bond.[5][8]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.
Problem 5: Low yield or side product formation during iodination.
Possible Cause: Iodine is a less reactive electrophile, and the substrate is deactivated by the existing halogen substituents.
Solution:
-
Activating the Iodinating Agent: Use a more reactive iodine source like iodine monochloride (ICl) in a solvent such as glacial acetic acid.[8][9] The electrophile is the polarized I⁺δ—Cl⁻δ.[10]
-
Reaction Conditions: Heating the reaction mixture can help to drive the reaction to completion.[9] After the reaction, unreacted iodine can be removed by washing with a solution of sodium bisulfite.[9]
Problem 6: Significant formation of byproducts during the final deamination (Sandmeyer-type) step.
Possible Cause: The diazonium salt intermediate is highly reactive and can undergo several competing reactions.
Solution:
-
Phenol Formation: To minimize the formation of the corresponding phenol, which arises from the reaction of the diazonium salt with water, it is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization and subsequent reaction.
-
Azo Coupling: The diazonium salt can act as an electrophile and couple with electron-rich aromatic compounds. To prevent this, ensure that the starting aniline is fully converted to the diazonium salt and that the reaction medium is not contaminated with unreacted starting material or other activated aromatic species. High acidity can also suppress this side reaction.[3]
-
Biaryl Formation: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl impurities through the dimerization of aryl radicals. Using an appropriate copper catalyst and controlling the reaction conditions can help to favor the desired substitution.
-
Premature Decomposition: Diazonium salts can be explosive when isolated and dry. They are almost always prepared in situ and used immediately in the subsequent reaction.[7]
Frequently Asked Questions (FAQs)
Q1: Why is the amino group of aniline protected by acetylation before halogenation?
A1: The amino group (-NH₂) is a very strong activating group, making the aromatic ring highly susceptible to electrophilic attack. Direct halogenation of aniline typically leads to polysubstitution, forming the 2,4,6-trihaloaniline.[2] By converting the amino group to a less activating acetamido group (-NHCOCH₃), the reactivity of the ring is moderated, allowing for controlled, stepwise monosubstitution at the para and then ortho positions.[3][4]
Q2: What is the role of the copper(I) salt in the Sandmeyer reaction?
A2: In the Sandmeyer reaction, the copper(I) salt acts as a catalyst. It facilitates the conversion of the aryl diazonium salt to an aryl radical through a single electron transfer mechanism, with the concomitant loss of nitrogen gas. This aryl radical then reacts with the halide from a copper(II) halide species to form the final aryl halide product, regenerating the copper(I) catalyst.[11]
Q3: How can I purify the final product, this compound?
A3: Recrystallization is a common method for purifying the final product. Methanol is often a suitable solvent for this purpose. The crude product is dissolved in a minimal amount of hot methanol and then allowed to cool slowly, which should result in the formation of purer crystals.
Q4: What are the expected yields for this multi-step synthesis?
A4: The yields for each step can vary significantly based on the specific experimental conditions and techniques used. Individual step yields are often in the range of 60-90%.[11] However, the overall yield for a multi-step synthesis will be considerably lower. One report indicates an overall yield of around 8.09% for a six-step synthesis from aniline.[5]
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Reagents | Reported Yield (%) |
| Acetylation | Aniline | Acetanilide | Acetic anhydride, Acetic acid | ~66%[5] |
| Bromination | Acetanilide | 4-Bromoacetanilide | Bromine, Acetic acid | ~66%[5] |
| Chlorination | 4-Bromoacetanilide | 4-Bromo-2-chloroacetanilide | NaClO₃, HCl, Acetic acid | ~54%[5] |
| Hydrolysis | 4-Bromo-2-chloroacetanilide | 4-Bromo-2-chloroaniline | HCl, Ethanol | ~22.5%[5] |
| Iodination | 4-Bromo-2-chloroaniline | 4-Bromo-2-chloro-6-iodoaniline | Iodine monochloride, Acetic acid | - |
| Deamination | 4-Bromo-2-chloro-6-iodoaniline | This compound | Hypophosphorous acid, Nitrous acid | - |
| Overall | Aniline | This compound | - | ~8.09%[5] |
Experimental Protocols & Visualizations
Overall Synthesis Workflow
Caption: Multi-step synthesis of this compound from aniline.
Side Reactions in the Deamination Step
Caption: Potential side reactions during the deamination of the aryl diazonium salt.
References
- 1. scribd.com [scribd.com]
- 2. google.com [google.com]
- 3. This compound | 13101-40-1 | Benchchem [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. 6 STAGE SYNTHESIS OF this compound FROM ANILINE | by Shivek Narang | Medium [medium.com]
- 6. scribd.com [scribd.com]
- 7. Solved THE SYNTHESIS OF 4-BROMO-2-CHLOROACETANILIDE THE | Chegg.com [chegg.com]
- 8. CHM 2322 (Organic Chemistry Lab II) — Adam Cap [adamcap.com]
- 9. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
- 10. Solved In the iodination reaction, 4-bromo-2-chloroaniline | Chegg.com [chegg.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Suzuki Coupling of 1-Bromo-3-chloro-5-iodobenzene
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the selective Suzuki-Miyaura cross-coupling of 1-Bromo-3-chloro-5-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens on this compound?
A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, generally follows the trend of their carbon-halogen bond dissociation energies. The established order is I > Br > OTf > Cl.[1] Therefore, for this compound, the C-I bond is the most reactive site, followed by the C-Br bond, and finally the C-Cl bond. This inherent reactivity difference is the basis for achieving selective functionalization.
Q2: How can I achieve selective coupling at a single position, specifically the C-I bond?
A2: Selective coupling at the most reactive C-I site can be achieved by carefully controlling the reaction conditions. Key strategies include using milder conditions (e.g., lower temperatures), shorter reaction times, and choosing a catalyst system with appropriate reactivity. The goal is to find a condition where the oxidative addition of palladium into the C-I bond is efficient, while the activation of the C-Br and C-Cl bonds is kinetically disfavored.
Q3: What are the most common side reactions in this type of Suzuki coupling?
A3: Several side reactions can occur, potentially lowering the yield of the desired product. The most common include:
-
Protodeboronation: The boronic acid reagent is hydrolyzed back to the corresponding arene, reducing the amount of nucleophile available for cross-coupling.[2]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[2]
-
Dehalogenation: The starting material or product loses a halogen atom, which is replaced by a hydrogen atom. This can be caused by certain bases or solvents.[2]
-
Loss of Selectivity: Under harsh conditions (e.g., high temperatures, overly active catalysts), coupling can occur at the C-Br or even C-Cl positions, leading to a mixture of products.
Q4: Why is it critical to maintain an inert atmosphere?
A4: Maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial for several reasons. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst, which is the active species in the catalytic cycle.[3] Furthermore, oxygen can promote the unwanted homocoupling of the boronic acid reagent, which consumes the nucleophile and complicates purification.[2]
Troubleshooting Guide
Q: My reaction shows low or no yield, with most of the starting material unreacted. What are the likely causes and solutions?
A: This is a common issue that can stem from several sources related to the catalyst, reagents, or reaction conditions.
-
Cause 1: Inactive Catalyst. The palladium catalyst may be inactive. Pd(II) precatalysts require reduction to Pd(0) in situ, and this may have failed. Homogeneous catalysts can also degrade over the course of the reaction.
-
Solution: Use a fresh, high-quality palladium precatalyst and ligand. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. Ensure your ligand is not oxidized; for phosphine ligands, store them under an inert atmosphere.
-
-
Cause 2: Inappropriate Base or Solvent. The choice of base and solvent is critical for the transmetalation step and overall catalyst stability.[4][5][6]
-
Cause 3: Insufficient Temperature. The reaction may have too high of an activation energy to proceed at the temperature used.
-
Solution: Gradually increase the reaction temperature. While selectivity is a concern, a modest increase (e.g., from 80°C to 100°C) can significantly improve reaction rates. Monitor for the formation of di-substituted products.
-
-
Cause 4: Impure Reagents. Impurities in the starting material, boronic acid, or solvent can poison the catalyst.
-
Solution: Use freshly purified solvents and reagents. Check the purity of your this compound and the boronic acid by NMR or LC-MS. Boronic acids can degrade upon storage.
-
Q: I am getting a mixture of products, including di-substituted compounds. How can I improve selectivity for the C-I coupling?
A: This indicates that the reaction conditions are too harsh, leading to the activation of the C-Br bond.
-
Cause 1: High Temperature or Long Reaction Time. Extended heating can provide enough energy to overcome the activation barrier for C-Br oxidative addition.
-
Solution: Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to the desired extent.
-
-
Cause 2: Overly Active Catalyst System. Highly electron-rich and bulky ligands can create a palladium center that is reactive enough to cleave the C-Br bond.[9]
-
Solution: Switch to a less reactive ligand. For example, if you are using a highly active Buchwald-type ligand, consider trying a more traditional ligand like PPh₃.
-
Q: My analysis shows a significant amount of a biaryl byproduct derived from my boronic acid. What is causing this homocoupling?
A: Homocoupling is typically caused by oxygen in the reaction mixture or issues with the palladium catalyst's oxidation state.[2]
-
Cause 1: Insufficient Degassing. Residual oxygen can promote the oxidative coupling of the boronic acid.
-
Solution: Ensure your degassing procedure is rigorous. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before adding the catalyst and reagents. Alternatively, use several freeze-pump-thaw cycles.[10]
-
-
Cause 2: Use of a Pd(II) Precatalyst. If the reduction to Pd(0) is slow or incomplete, the remaining Pd(II) can facilitate homocoupling.
-
Solution: Consider adding the boronic acid only after the catalyst, ligand, and aryl halide have been heated for a short period to ensure the formation of the active Pd(0) species. Using a Pd(0) source like Pd(PPh₃)₄ can also mitigate this issue.
-
Data Presentation
Table 1: Recommended Catalyst Systems for Selective C-I Coupling
| Palladium Precatalyst | Ligand | Typical Loading (mol%) | Notes |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | 1-3 | A generally robust system for many Suzuki couplings. |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-2 | The bulky, electron-rich ligand can be highly active; may require lower temperatures.[11] |
| Pd(PPh₃)₄ | None | 2-5 | A classic, reliable Pd(0) catalyst. Often requires higher temperatures but can offer good selectivity. |
| Pd(dppf)Cl₂ | None | 2-4 | A stable and reliable catalyst, often effective for heteroaryl couplings.[10] |
Table 2: Screening of Common Bases
| Base | Strength | Common Solvents | Notes |
|---|---|---|---|
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O, MeCN/H₂O | A widely used, effective base. Often used in a 2M aqueous solution.[12] |
| K₃PO₄ | Strong | Dioxane, Toluene | A stronger base that can be effective for less reactive substrates. Often used anhydrous.[13] |
| Cs₂CO₃ | Strong | Dioxane, THF | Highly effective but more expensive. Can be beneficial for difficult couplings.[8] |
| NaOH | Very Strong | Ethanol/H₂O, Dioxane/H₂O | Can be effective but may promote side reactions like dehalogenation or hydrolysis of sensitive functional groups.[5][14] |
Table 3: Common Solvents for Suzuki Coupling
| Solvent System | Typical Ratio (v/v) | Typical Temperature (°C) | Pros & Cons |
|---|---|---|---|
| Dioxane / H₂O | 4:1 to 10:1 | 80 - 110 | Pro: Excellent solubilizing properties for a wide range of substrates. Con: High boiling point, potential peroxide formation. |
| Toluene / H₂O | 10:1 | 80 - 110 | Pro: Good for creating a biphasic system. Con: May not be suitable for all substrates due to solubility. |
| THF / H₂O | 4:1 | 60 - 70 (Reflux) | Pro: Lower boiling point, easier to remove. Con: Lower temperature may lead to slower reaction rates.[7] |
| DMF / H₂O | 1:1 | 80 - 120 | Pro: High polarity, can accelerate some reactions. Con: High boiling point, can be difficult to remove.[4] |
Experimental Protocols
Protocol: Selective Suzuki Coupling of this compound with 4-methoxyphenylboronic acid
Materials:
-
This compound (1.0 equiv)
-
4-methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three to five times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a 4:1 mixture of dioxane and water. Degas this solvent mixture by bubbling the inert gas through it for at least 30 minutes. Using a syringe, add the degassed solvent to the Schlenk flask containing the solids.
-
Reaction: Place the flask in a preheated oil bath at 90°C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours. Look for the consumption of the starting aryl trihalide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product, 1-Bromo-3-chloro-5-(4-methoxyphenyl)benzene.
Visualizations
Caption: Selective Suzuki coupling strategy at the C-I position.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Achieving Selective Reactions at C-I vs. C-Br Bonds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve selective chemical reactions at carbon-iodine (C-I) versus carbon-bromine (C-Br) bonds, a common challenge in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind achieving selectivity between C-I and C-Br bonds?
A1: The selectivity primarily stems from the difference in bond dissociation energies (BDEs). The C-I bond is weaker and therefore more reactive than the C-Br bond. This inherent difference allows for preferential activation of the C-I bond under carefully controlled reaction conditions. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically faster for the C-I bond, forming the initial organopalladium intermediate.
Q2: Which cross-coupling reactions are commonly used for selective C-I functionalization?
A2: Several palladium-catalyzed cross-coupling reactions are well-suited for selective C-I functionalization, including:
-
Suzuki-Miyaura Coupling: Reaction of an organoboron compound with an aryl or vinyl halide.[1][2]
-
Sonogashira Coupling: Reaction of a terminal alkyne with an aryl or vinyl halide.[3][4][5]
-
Heck Coupling: Reaction of an alkene with an aryl or vinyl halide.[6][7]
-
Stille Coupling: Reaction of an organotin compound with an aryl or vinyl halide.
-
Kumada Coupling: Reaction of a Grignard reagent with an aryl or vinyl halide.
Q3: Can nickel catalysts also be used for selective C-I vs. C-Br reactions?
A3: Yes, nickel catalysts are also effective and can sometimes offer different or complementary selectivity compared to palladium catalysts. Nickel can be particularly useful for activating less reactive C-Br bonds or for reactions involving different classes of substrates.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: My reaction is not selective and I'm getting a mixture of products from both C-I and C-Br bond reactions.
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too high. | Lower the reaction temperature. Start at room temperature and gradually increase if no reaction is observed. | Higher temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity. |
| Incorrect catalyst or ligand. | Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands often favor selective oxidative addition at the C-I bond.[8] | The electronic and steric properties of the ligand play a crucial role in modulating the reactivity of the metal center and can enhance selectivity.[9] |
| Prolonged reaction time. | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material with the C-I bond is consumed. | Extended reaction times can lead to the slower reaction at the C-Br bond, especially if the desired C-I reaction is complete. |
| Base is too strong. | Use a milder base. For example, switch from a strong base like NaOH to a weaker one like K₂CO₃ or Cs₂CO₃. | A very strong base can sometimes promote undesired side reactions or lead to catalyst decomposition, affecting selectivity. |
Issue 2: The reaction is selective, but the yield of the desired C-I coupled product is low.
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient catalyst activation. | Ensure you are using an appropriate precatalyst or activation procedure to generate the active Pd(0) species.[8] | The catalytic cycle relies on the availability of the active catalyst. Inefficient generation of Pd(0) will result in a sluggish or incomplete reaction.[10] |
| Poor solubility of reagents. | Screen different solvents or solvent mixtures to ensure all components are well-dissolved.[11] | Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates. |
| Presence of oxygen. | Thoroughly degas all solvents and reagents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation and low yields.[8] |
| Decomposition of the organoboron reagent (in Suzuki coupling). | Use a more stable boronic acid derivative, such as a pinacol ester (BPin), or add the boronic acid slowly to the reaction mixture.[2][8] | Boronic acids can be prone to decomposition under the reaction conditions, especially in the presence of a strong base and water. |
Key Factors Influencing Selectivity
The successful selective reaction at the C-I bond over the C-Br bond depends on the careful control of several experimental parameters.
| Factor | Effect on Selectivity | Recommendations |
| Catalyst | Palladium catalysts are generally preferred for their high selectivity in C-I bond activation. Nickel catalysts can also be used and may offer different reactivity profiles.[12] | Start with a common palladium precatalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand. |
| Ligand | The choice of ligand is critical. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition at the C-I bond while disfavoring reaction at the C-Br bond. | Screen ligands such as PPh₃, P(t-Bu)₃, or more specialized Buchwald-type ligands. The ratio of ligand to palladium can also influence selectivity.[13] |
| Temperature | Lower temperatures favor selectivity for the more reactive C-I bond. | Begin reactions at room temperature and only increase the temperature if the reaction is too slow. |
| Solvent | The solvent can influence the solubility of reagents and the stability of the catalyst, which can in turn affect selectivity.[11] | Common solvents for cross-coupling reactions include THF, dioxane, toluene, and DMF. Sometimes, the addition of water is necessary, particularly in Suzuki couplings. |
| Base | The choice and strength of the base can impact the reaction rate and selectivity, especially in Suzuki and Sonogashira couplings.[14] | Use the mildest base that is effective for the specific reaction. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic amines (Et₃N). |
Experimental Protocols
Below is a general protocol for a selective Suzuki-Miyaura coupling reaction at a C-I bond in the presence of a C-Br bond. This should be adapted and optimized for your specific substrates.
Materials:
-
Aryl dihalide (containing both I and Br)
-
Boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of dioxane and water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl dihalide, boronic acid (1.1 equivalents), and base (2.0 equivalents).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst (1-5 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is slow, gradually increase the temperature, monitoring for the formation of the C-Br coupled byproduct.
-
Once the reaction is complete (consumption of the starting aryl iodide), quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Factors influencing selective C-I bond activation.
Caption: Troubleshooting workflow for low selectivity.
Caption: Simplified catalytic cycle for selective Suzuki coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bilder.buecher.de [bilder.buecher.de]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Grignard Reagent Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Wurtz coupling during Grignard reagent formation.
Frequently Asked Questions (FAQs)
Q1: What is Wurtz coupling in the context of Grignard reagent formation?
A1: Wurtz coupling is a significant side reaction that occurs during the formation of Grignard reagents (R-MgX). It involves the reaction of the newly formed Grignard reagent with the alkyl/aryl halide (R-X) starting material, resulting in the formation of a symmetrical coupled product (R-R) and magnesium halide (MgX₂). This side reaction consumes both the desired Grignard reagent and the starting halide, leading to a reduced yield of the target organometallic reagent.[1][2][3]
Q2: What are the primary factors that promote Wurtz coupling?
A2: Several factors can increase the likelihood and rate of Wurtz coupling during Grignard reagent synthesis. These include:
-
High Local Concentration of Alkyl/Aryl Halide: A high concentration of the halide starting material increases the probability of it reacting with the formed Grignard reagent.[4]
-
Elevated Reaction Temperature: Higher temperatures accelerate the rates of both Grignard formation and the competing Wurtz coupling reaction.[1][5] The Grignard formation is exothermic, and if the heat is not dissipated effectively, it can lead to a runaway reaction and favor the Wurtz side product.[5]
-
Type of Halide: The reactivity of the halide influences the propensity for Wurtz coupling. While not definitively established, more reactive halides may be more prone to this side reaction under certain conditions.
-
Solvent: The choice of solvent can play a role. While ethers like diethyl ether and tetrahydrofuran (THF) are standard, their properties can influence the solubility and reactivity of the species involved.[5]
-
Magnesium Quality: The purity and surface area of the magnesium metal can affect the rate of Grignard reagent formation. A less reactive magnesium surface can lead to a buildup of the alkyl/aryl halide, thereby increasing the chance of Wurtz coupling.[5]
Q3: How can I visually identify if significant Wurtz coupling has occurred?
A3: While spectroscopic and chromatographic methods are required for confirmation and quantification, there can be visual cues. The formation of a significant amount of insoluble precipitate, often appearing as a thick slurry or even solidifying the reaction mixture, can be an indication of extensive Wurtz coupling, as the coupled product and magnesium salts may have limited solubility.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of Grignard reagent and presence of a significant amount of coupled (R-R) byproduct. | High local concentration of the alkyl/aryl halide. | Add the alkyl/aryl halide solution slowly and dropwise to the magnesium turnings. This maintains a low, steady concentration of the halide in the reaction mixture, favoring the reaction with magnesium over the formed Grignard reagent. |
| Elevated reaction temperature due to the exothermic nature of the reaction. | Maintain a controlled, lower reaction temperature. Use an ice bath to manage the exotherm, especially during the initial phase and the addition of the halide. After initiation, the reaction may need gentle heating to proceed to completion, but avoid excessive temperatures.[5] | |
| Poor quality or passivated magnesium. | Use high-purity magnesium turnings with a large surface area.[5] Activate the magnesium surface prior to the addition of the bulk of the alkyl/aryl halide. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the solvent.[5] | |
| Reaction mixture becomes excessively thick or solidifies. | Precipitation of the Wurtz coupling product and/or magnesium salts. | In addition to the solutions above, ensure adequate stirring to maintain a homogeneous mixture and prevent localized overheating. Consider using a more dilute solution of the alkyl/aryl halide. |
| Difficulty in initiating the Grignard reaction, leading to a buildup of halide. | Passivated magnesium surface (oxide layer). | Activate the magnesium using a small amount of an initiator like iodine or 1,2-dibromoethane.[5] Gentle heating can also help to initiate the reaction, but be prepared to cool the reaction once it starts.[5] |
Data Presentation
The following table summarizes quantitative data from a study by Deitmann et al., comparing the selectivity of Grignard reagent formation versus Wurtz coupling for different organohalides in semi-batch versus continuous flow processes. Selectivity is defined as the percentage of the converted halide that forms the Grignard reagent.
| Organohalide | Process Type | Solvent | Temperature (°C) | Halide Conversion (%) | Grignard Selectivity (%) | Wurtz Coupling Byproduct (%) |
| Pentylbromide | Semi-batch | THF | 60 | 98 | 95 | 5 |
| Continuous Lab Scale | THF | 60 | 99 | 98 | 2 | |
| Benzylbromide | Semi-batch | THF | 25 | 95 | 75 | 25 |
| Continuous Lab Scale | THF | 25 | 99 | 95 | 5 | |
| Pentylchloride | Semi-batch | THF | 60 | 85 | 90 | 10 |
| Continuous Lab Scale | THF | 60 | 95 | 97 | 3 |
Data synthesized from the findings presented in "Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale" by Deitmann et al.[1][2][3][6] This data illustrates that continuous flow processes can significantly improve the selectivity for the desired Grignard reagent and reduce the formation of the Wurtz coupling byproduct.[1][2][3][6]
Experimental Protocols
Protocol for Minimizing Wurtz Coupling in a Semi-Batch Grignard Reagent Formation
This protocol is designed for the synthesis of a Grignard reagent while minimizing the formation of the Wurtz coupling side product.
Materials:
-
Magnesium turnings (high purity)
-
Alkyl or aryl halide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane (as initiator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle and temperature controller
-
Ice bath
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas.
-
Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inert gas inlet. Ensure all joints are well-sealed. Place the magnetic stir bar in the flask.
-
Magnesium Activation:
-
Place the magnesium turnings in the flask.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.
-
Add a small portion of the anhydrous solvent, just enough to cover the magnesium.
-
Gently warm the flask until the color of the iodine disappears or bubbling is observed, indicating the activation of the magnesium surface.
-
-
Initiation of Grignard Formation:
-
Prepare a solution of the alkyl/aryl halide in the anhydrous solvent in the dropping funnel.
-
Add a small amount (a few drops) of the halide solution to the activated magnesium.
-
The reaction should initiate, indicated by a gentle refluxing of the solvent and a change in the appearance of the solution. If the reaction does not start, gentle heating may be applied. Be prepared to cool the flask with an ice bath as the reaction is exothermic.
-
-
Controlled Addition of Halide:
-
Once the reaction has initiated, begin the slow, dropwise addition of the remaining alkyl/aryl halide solution from the dropping funnel.
-
Maintain a steady, gentle reflux by controlling the addition rate and using an ice bath as needed to prevent the temperature from rising excessively.[5]
-
-
Completion of the Reaction:
-
After the addition is complete, continue to stir the reaction mixture.
-
If necessary, gently heat the mixture to maintain a reflux for a period (e.g., 30-60 minutes) to ensure all the magnesium has reacted.
-
-
Cooling and Use:
-
Allow the reaction mixture to cool to room temperature. The Grignard reagent is now ready for use in subsequent reactions.
-
Visualizations
Caption: Logical relationship between reaction conditions and the prevention of Wurtz coupling.
Caption: Experimental workflow for minimizing Wurtz coupling during Grignard reagent formation.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale [publica.fraunhofer.de]
Technical Support Center: Grignard Reactions with Aryl Halides
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions, specifically focusing on the critical step of activating magnesium for reactions with aryl halides.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with an aryl halide not starting?
A1: The most common reason for initiation failure is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[1][2] This layer prevents the magnesium from reacting with the aryl halide. Other contributing factors include wet solvent or glassware, impure reagents, or the low reactivity of the specific aryl halide (e.g., aryl chlorides are less reactive than bromides or iodides).[3][4]
Q2: How can I tell if the magnesium has been activated and the reaction has initiated?
A2: Several visual cues indicate a successful initiation:
-
The appearance of small bubbles on the magnesium surface.[3][5][6]
-
A noticeable exothermic reaction, which may cause the solvent to boil or reflux.[7]
-
The disappearance of the characteristic violet color of iodine if it was used as an activator.[8][9]
-
The reaction mixture turning cloudy or gray/brown.
Q3: What are the most common methods for activating magnesium?
A3: The primary methods involve either chemical or physical disruption of the MgO layer to expose fresh, reactive magnesium.[1][10] Common activators include iodine, 1,2-dibromoethane (DBE), and methyl iodide.[1] Physical methods like crushing the magnesium in situ, sonication, or continuous stirring under an inert atmosphere are also effective.[1][8][11]
Q4: Which is a better activator: iodine or 1,2-dibromoethane (DBE)?
A4: Both are effective, but they work differently.
-
Iodine reacts with magnesium to form magnesium iodide (MgI₂), which etches the oxide layer.[12] A small crystal is usually sufficient.[8]
-
1,2-Dibromoethane (DBE) reacts with magnesium to form magnesium bromide and ethylene gas.[7] The observation of ethylene bubbles is a clear indicator that the activation is working.[1][7] DBE is particularly advantageous because its byproducts (MgBr₂ and ethylene) do not introduce a competing Grignard reagent into the system.[13] This is often referred to as the "entrainment method".[9][14]
Q5: Can I use old or dull-looking magnesium turnings?
A5: It is highly recommended to use fresh, shiny magnesium turnings.[15] Dull surfaces indicate a thick oxide layer that will be more difficult to activate. If you must use older turnings, pretreating them is crucial. Methods include drying them in an oven overnight or washing them with dilute acid (followed by thorough drying) to remove the oxide layer.[8][9]
Troubleshooting Guide: Failed Initiation
If your reaction fails to start, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for a failed Grignard reaction initiation.
Comparison of Chemical Activation Methods
The choice of chemical activator can be critical, especially for less reactive aryl halides like chlorobenzene.
| Activator | Mechanism | Key Indicator | Advantages | Disadvantages |
| Iodine (I₂) crystals | Etches the MgO layer by forming MgI₂.[12][16] | Disappearance of purple/brown color.[8] | Simple to use; only a catalytic amount is needed.[1] | Can be less effective for very stubborn halides. |
| 1,2-Dibromoethane (DBE) | Reacts to form ethylene gas and MgBr₂, exposing fresh Mg surface.[7][13] | Evolution of ethylene gas bubbles.[1] | Byproducts are innocuous and don't form a competing Grignard reagent.[13] | Consumes a small amount of magnesium.[1] |
| Diisobutylaluminum hydride (DIBAL-H) | Reduces the MgO layer and scavenges residual water.[10][17] | Initiation can occur at lower temperatures (≤20 °C for aryl halides).[10][17] | Very effective and allows for safer, lower-temperature initiation.[17] | Introduces an aluminum hydride reagent into the flask. |
| Pre-formed Grignard | A small amount of a reactive Grignard (e.g., from ethyl bromide) can initiate the reaction.[1][18] | Onset of the main reaction's exotherm. | Effective for difficult initiations. | Introduces another Grignard reagent. |
Detailed Experimental Protocols
Protocol 1: Activation with Iodine
This is the most common and straightforward activation method.
-
Preparation: Flame-dry all glassware under a vacuum or assemble it hot and allow it to cool under a stream of dry nitrogen or argon.[5]
-
Reagents: Add magnesium turnings (1.2 equivalents) to the reaction flask. Add a single, small crystal of iodine.[8][19]
-
Initiation: Add a small portion (approx. 10%) of your aryl halide solution in anhydrous ether or THF.
-
Heating: Gently warm the spot where the reagents are with a heat gun until the purple color of the iodine fades and bubbling begins.[5][9] Be prepared for a vigorous exothermic reaction.
-
Addition: Once the reaction is self-sustaining, add the remainder of the aryl halide solution dropwise at a rate that maintains a gentle reflux.[7]
Protocol 2: Activation with 1,2-Dibromoethane (DBE)
This method is highly reliable, especially for challenging aryl halides.
-
Preparation: Ensure all glassware is rigorously dried and the system is under an inert atmosphere.
-
Reagents: To the magnesium turnings (1.2 eq.) in the flask, add a small volume of anhydrous THF or ether, just enough to cover the metal.[5]
-
Activation: Add a few drops of 1,2-dibromoethane.[8] Stir the mixture. You should observe the evolution of ethylene gas bubbles from the magnesium surface.[1][7] A gentle warming with a heat gun may be required to start the process.
-
Initiation: Once bubbling from the DBE is observed, add a small portion of the aryl halide solution. The onset of a sustained exotherm and/or reflux indicates the main reaction has started.
-
Addition: Continue with the dropwise addition of the aryl halide solution as described in the iodine protocol.
Protocol 3: Entrainment Method for Unreactive Aryl Chlorides
Aryl chlorides are notoriously difficult to convert to Grignard reagents. The entrainment method, using a more reactive halide, can overcome this.
-
Preparation: Follow the rigorous drying procedures for all equipment and solvents.
-
Reagents: Prepare a solution of your aryl chloride (e.g., 80-90 mol%) and a more reactive aryl bromide (e.g., bromobenzene, 10-20 mol%) in anhydrous THF.[3]
-
Activation: Add magnesium turnings (1.2-1.5 eq.) to the flask and activate with a small amount of iodine or DBE as described above.
-
Initiation & Addition: Add a small amount of the mixed halide solution to initiate the reaction. Once started, add the remaining solution dropwise. The more reactive aryl bromide forms its Grignard reagent first, which helps to maintain a clean and active magnesium surface for the slower reaction with the aryl chloride.[3] This co-addition strategy can prevent the reaction from stalling.[3]
Mechanism of Surface Activation
The core principle of activation is the removal of the inert magnesium oxide (MgO) layer to allow the aryl halide access to the elemental magnesium (Mg⁰) for the oxidative addition reaction.
Caption: The process of removing the passive MgO layer to enable Grignard formation.
References
- 1. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. byjus.com [byjus.com]
- 5. google.com [google.com]
- 6. quora.com [quora.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents - Lookchem [lookchem.com]
- 12. Will a crystal of iodine lower the yield of an Grignard Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. CN106397464A - Preparation method of chlorobenzene Grignard reagent crystal product - Google Patents [patents.google.com]
- 19. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
Technical Support Center: Synthesis of 1-Bromo-3-chloro-5-iodobenzene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-3-chloro-5-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Several synthetic pathways have been reported. The most common laboratory-scale synthesis is a multi-step process starting from aniline.[1][2] An alternative route begins with benzene and proceeds through an eight-step synthesis.[3][4][5] More efficient industrial methods have been developed, such as a two-step process starting from p-iodoaniline.[6][7]
Q2: Why is the overall yield of the multi-step synthesis often low?
A2: The multi-step synthesis starting from aniline involves numerous sequential reactions, and product loss can occur at each stage.[1] A cumulative low yield is common in lengthy synthetic sequences; even with individual step yields of 80%, a six-step synthesis would result in an overall yield of approximately 26%.[2] Common reasons for low yield include incomplete reactions, formation of side products, and mechanical losses during transfers and purification steps like recrystallization and filtration.[1][2]
Q3: What are the likely sources of impurities in the final product?
A3: Impurities can arise from several sources:
-
Incomplete reactions: Unreacted starting materials or intermediates from any of the synthetic steps.
-
Side-products: Formed due to competing reactions, such as the formation of di-substituted or regioisomeric products during halogenation steps.[8] The presence of activating or deactivating groups on the benzene ring influences the position of subsequent substitutions.[6]
-
Reagent contamination: Impurities present in the starting materials or reagents.
-
Degradation: The product or intermediates may degrade under the reaction conditions.
Q4: Which analytical techniques are recommended for purity assessment?
A4: To ensure the purity and identity of this compound and its intermediates, a combination of analytical methods is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the substitution pattern on the aromatic ring.[1][6]
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the functional groups present in the molecule.[1][6]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
Troubleshooting Guides
Problem 1: Low Yield in a Specific Synthetic Step
Symptoms:
-
The mass of the isolated product is significantly lower than the theoretical yield.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to ensure it has gone to completion before workup. Consider extending the reaction time or increasing the temperature if appropriate. |
| Suboptimal Reagent Stoichiometry | Carefully check all calculations for reactant and reagent quantities. Ensure accurate measurements are made.[2] |
| Mechanical Losses | When transferring solutions, rinse the original flask with a small amount of the solvent to ensure all the product is transferred.[2] During filtration, ensure the filter paper is properly sealed and wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product.[9] |
| Inefficient Recrystallization | If "oiling out" occurs, reheat the solution and add more of the good solvent. Cool the solution slowly to promote crystal growth.[9] To recover more product, the mother liquor can be concentrated to obtain a second crop of crystals.[2] |
Problem 2: Unexpected Peaks in NMR or IR Spectra
Symptoms:
-
¹H NMR spectrum shows more peaks than expected for the target molecule.
-
IR spectrum displays absorption bands not characteristic of the product's functional groups. A reported IR spectrum for an impure sample showed a peak at 1868.97 cm⁻¹.[6]
Troubleshooting Workflow:
References
- 1. 6 STAGE SYNTHESIS OF this compound FROM ANILINE | by Shivek Narang | Medium [medium.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 13101-40-1 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 13101-40-1 | Benchchem [benchchem.com]
- 7. CN105523885A - Preparation method for 1-chloro-3-bromo-5-iodobenzene - Google Patents [patents.google.com]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
Technical Support Center: Low-Temperature Suzuki Coupling with Aryl Iodides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with low-temperature Suzuki coupling reactions involving aryl iodides. The information is tailored for scientists and professionals in research and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my low-temperature Suzuki coupling with an aryl iodide giving a low yield?
Low yields in low-temperature Suzuki couplings with aryl iodides can be attributed to several factors. A key issue, particularly with traditional Pd/PPh₃ catalyst systems, is the unexpectedly poor turnover of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate at temperatures around 50°C.[1][2] This can lead to an inefficient catalytic cycle.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Consider switching to a more active catalyst system at low temperatures. Buchwald ligands and their corresponding palladium pre-catalysts are often effective. For aqueous systems at temperatures as low as 37°C, a combination of Na₂PdCl₄ and a water-soluble ligand like sSPhos has proven successful.[3]
-
Base Selection: The choice of base is critical. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ might be necessary to facilitate the transmetalation step at lower temperatures.[4][5] However, be mindful that strong bases can promote side reactions.
-
Solvent System: The solvent mixture must ensure the solubility of all reactants. Common systems include THF/water, dioxane/water, and DMF/water.[4] For very low temperatures, ensure the solvent system does not freeze and maintains good solubility.
-
Inert Atmosphere: Strict exclusion of oxygen is crucial to prevent catalyst deactivation and homocoupling side reactions.[6][7] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
2. My reaction is not going to completion, and I see a lot of starting aryl iodide remaining. What should I do?
Incomplete conversion suggests a problem with the catalytic cycle's efficiency.
Troubleshooting Steps:
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes drive the reaction to completion.
-
Optimize Ligand-to-Metal Ratio: For catalysts generated in situ, the ligand-to-palladium ratio can be critical. An excess of ligand is often used to stabilize the catalyst, but too much can inhibit the reaction.
-
Change the Base: The base not only activates the boronic acid but also influences the overall catalytic cycle. Experiment with different bases such as K₃PO₄, Cs₂CO₃, or organic bases.
-
Temperature Adjustment: While the goal is a low-temperature coupling, a slight increase in temperature (e.g., from 25°C to 40°C) might be necessary to overcome the activation energy barrier without significant side product formation.
3. I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling is often a result of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction.[7]
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents, including water, are thoroughly degassed before use. Techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period are effective.[4]
-
Use High-Purity Reagents: Impurities in the boronic acid or other reagents can sometimes contribute to side reactions.
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.
4. How do I choose the right conditions for a sterically hindered aryl iodide at low temperature?
Sterically hindered substrates present a significant challenge due to the difficulty of the oxidative addition step.
Troubleshooting Steps:
-
Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can significantly accelerate the oxidative addition of sterically demanding aryl halides.
-
Specialized Catalysts: Consider using N-heterocyclic carbene (NHC) ligated palladium catalysts, which have shown effectiveness in couplings with sterically hindered substrates.[8]
-
Higher Temperatures (if necessary): For very challenging substrates, a moderately elevated temperature might be unavoidable to achieve a reasonable reaction rate.
Quantitative Data Summary
The following tables summarize key quantitative data from cited experiments to aid in the selection of reaction parameters.
Table 1: Effect of Catalyst and Ligand on Low-Temperature Suzuki Coupling
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF/H₂O | 50 | Low | [1] |
| DNA-conj. Aryl Iodide | Phenylboronic acid | Na₂PdCl₄ (20) | sSPhos (40) | K₂CO₃ | H₂O/ACN | 37 | 94 | [3] |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | n-PrOH/H₂O | 50 | High | [1] |
Table 2: Influence of Base and Solvent on Reaction Outcome
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| DNA-conj. Aryl Iodide | Phenylboronic acid | Na₂PdCl₄/sSPhos | K₂CO₃ (600) | H₂O/ACN (4:1) | 37 | 94 | [3] |
| DNA-conj. Aryl Iodide | Phenylboronic acid | Na₂PdCl₄/sSPhos | Na₂CO₃ | H₂O/ACN (4:1) | 37 | Low | [3] |
| DNA-conj. Aryl Iodide | Phenylboronic acid | Na₂PdCl₄/sSPhos | Cs₂CO₃ | H₂O/ACN (4:1) | 37 | Low | [3] |
| DNA-conj. Aryl Iodide | Phenylboronic acid | Na₂PdCl₄/sSPhos | K₃PO₄ | H₂O/ACN (4:1) | 37 | Low | [3] |
| Iodobenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ (2) | DMF/H₂O | 80 | High | [9] |
| Iodobenzene | Phenylboronic acid | Pd(OAc)₂ | Cs₂CO₃ (2) | DMF/H₂O | 80 | High | [9] |
Experimental Protocols
Protocol 1: Low-Temperature (37°C) Suzuki Coupling for Sensitive Substrates
This protocol is adapted from a method developed for DNA-conjugated aryl iodides and is suitable for temperature-sensitive substrates.[3]
-
Reagent Preparation:
-
Prepare a solution of the aryl iodide (1 equivalent) in water.
-
Prepare a solution of the arylboronic acid (200 equivalents) in a 1:1 mixture of acetonitrile and water.
-
Prepare a solution of Na₂PdCl₄ (20 equivalents) and sSPhos (40 equivalents) in DMA.
-
Prepare an aqueous solution of K₂CO₃ (600 equivalents).
-
-
Reaction Setup:
-
In a reaction vessel, combine the aryl iodide solution, the arylboronic acid solution, and the K₂CO₃ solution.
-
Add the catalyst/ligand solution to the reaction mixture.
-
Ensure the final solvent ratio of water to acetonitrile is approximately 4:1.
-
Seal the vessel and place it in an incubator or water bath at 37°C.
-
-
Reaction Monitoring and Workup:
-
Allow the reaction to proceed for 28 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).
-
Upon completion, the product can be purified using appropriate chromatographic methods.
-
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Caption: Inefficient step in the Suzuki cycle at low temperatures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 3. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Grignard Reagent Formation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals manage the critical induction period of Grignard reagent formation.
Frequently Asked Questions (FAQs)
Q1: What is the "induction period" in a Grignard reaction?
The induction period is the initial delay before the exothermic reaction between the organohalide and magnesium metal begins. This lag is primarily due to a passivating layer of magnesium oxide (MgO) on the surface of the magnesium, which prevents the metal from reacting.[1][2][3] The reaction will only commence once this layer is breached and a reactive, metallic surface is exposed.[2]
Q2: My Grignard reaction isn't starting. What are the most common causes?
Failure to initiate a Grignard reaction is a common issue, typically stemming from one of the following factors:
-
Inactive Magnesium Surface: The magnesium turnings are coated with a resilient oxide layer that prevents the reaction.[1][2]
-
Presence of Water: Grignard reagents are highly reactive towards protic sources. Even trace amounts of water in the glassware or solvent will quench the reaction.[4][5] All glassware must be scrupulously dried, often by flame-drying or oven-drying before use.[6][7][8]
-
Impure Reagents: Water or other protic impurities in the organohalide or solvent will inhibit the reaction. Anhydrous solvents like diethyl ether or tetrahydrofuran (THF) are essential.[5][9]
-
Atmospheric Exposure: Exposure to air introduces both moisture and oxygen, which can deactivate the magnesium surface and the Grignard reagent itself. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4][10][11]
Q3: What are the visual signs that my Grignard reaction has successfully initiated?
Successful initiation is typically marked by several distinct observations:
-
A noticeable exotherm (the flask becomes warm).
-
The appearance of bubbles on the magnesium surface.
-
The solution turning cloudy or murky.
-
If iodine was used as an activator, its characteristic brown/purple color will disappear.[1]
Q4: Is an inert atmosphere (Nitrogen/Argon) absolutely necessary?
While some simple Grignard reactions can be performed without a strict inert atmosphere, its use is strongly recommended for reliability and safety.[4] An inert atmosphere prevents atmospheric moisture and oxygen from interfering with the reaction, which is a common cause of failure.[10][11] For sensitive or sluggish reactions, it is considered essential.
Q5: Can I use any solvent for a Grignard reaction?
No. Grignard reagents require aprotic, ether-based solvents. The most common choices are diethyl ether and tetrahydrofuran (THF). These solvents are crucial for two reasons: they are aprotic and will not destroy the reagent, and their lone pair electrons coordinate to and stabilize the Grignard reagent as it forms.[9] The solvent must be anhydrous (water-free).[5][9]
Troubleshooting Guide: The Reaction Won't Start
If the reaction has not initiated after adding a small portion of the organohalide solution, follow this troubleshooting workflow.
Magnesium Activation Protocols
Activating the magnesium is often the key to a successful Grignard reaction. The goal of activation is to disrupt the inert magnesium oxide layer and expose the reactive metal underneath.
Data Presentation: Comparison of Common Activation Methods
| Activation Method | Reagent / Action | Typical Amount | Key Considerations & Observations |
| Chemical (Iodine) | Iodine (I₂) crystals | A few small crystals | The purple/brown color of iodine will fade as the reaction initiates.[1] Can sometimes be ineffective.[1] |
| Chemical (Entrainment) | 1,2-Dibromoethane | ~5 mol% relative to Mg | Forms ethylene gas (bubbles) and MgBr₂. Considered very reliable for cleaning the Mg surface.[2][10][12] |
| Chemical (Hydride) | Diisobutylaluminum hydride (DIBAH) | 5-12 mol% relative to Mg | Dries the solvent and activates the metal surface, allowing for initiation at lower temperatures (e.g., ≤20°C in THF).[12][13] |
| Mechanical (Crushing) | Physical crushing with a glass rod | N/A | Exposes a fresh, unoxidized metal surface. A simple and often effective method.[1][7] |
| Mechanical (Stirring) | Vigorous stirring of dry Mg | N/A | Stirring dry Mg turnings under an inert atmosphere for several hours abrades the oxide layer.[10][11] |
| Sonication | Ultrasonic bath | N/A | The cavitation from ultrasound helps to break up the oxide layer on the magnesium surface.[3][6][10] |
Experimental Protocols
Prerequisite: All glassware must be rigorously dried in an oven at >110°C for several hours or flame-dried under vacuum and cooled under an inert atmosphere. The solvent and organohalide must be anhydrous.
Protocol 1: General Experimental Workflow & Activation with Iodine (I₂)
This protocol outlines the standard setup and the use of iodine as a chemical activator.
Methodology:
-
Assemble the dry three-neck flask with a reflux condenser, a magnetic stir bar, and an addition funnel. Ensure the system is under a positive pressure of nitrogen or argon.
-
Add the magnesium turnings to the flask, followed by one or two small crystals of iodine.[6]
-
Add a small portion of the anhydrous solvent (diethyl ether or THF) to the flask, just enough to cover the magnesium.
-
Prepare a solution of your organohalide in the anhydrous solvent and place it in the addition funnel.
-
Add approximately 10% of the organohalide solution to the stirring magnesium suspension.
-
Watch for the initiation signs. The brown color of the iodine should fade, and a gentle boiling may commence.[1]
-
If the reaction does not start, gently warm the flask with a heat gun. If it still fails, proceed to other troubleshooting methods.
-
Once the reaction is steadily refluxing, add the remainder of the organohalide solution at a rate that maintains a controlled reflux.[7]
-
After the addition is complete, continue stirring (with heating if necessary) until most of the magnesium has been consumed.
Protocol 2: Activation with 1,2-Dibromoethane (Entrainment Method)
This method is highly effective for activating stubborn magnesium.
-
Set up the apparatus as described in Protocol 1.
-
Add the magnesium turnings to the flask, followed by the anhydrous solvent (THF is often preferred for this method).
-
Add a small amount of 1,2-dibromoethane (approximately 5 mol % relative to the magnesium) to the stirring suspension.[12]
-
You should observe the evolution of ethylene gas (bubbling). The mixture may also become slightly turbid.[10] This indicates the magnesium surface is now active.
-
Once the initial bubbling from the activator subsides, begin the slow addition of your primary organohalide as described in Protocol 1.
Protocol 3: Mechanical Activation (In-Situ Crushing)
This is a physical method to expose a fresh magnesium surface.
-
Set up the apparatus and add the magnesium and solvent as described in Protocol 1.
-
Add about 10% of your organohalide solution.
-
If no reaction starts, temporarily remove the condenser or addition funnel (while maintaining a positive flow of inert gas to protect the flask from air).
-
Insert a dry, sturdy glass rod and firmly crush and scrape the surfaces of several pieces of magnesium against the bottom of the flask.[7]
-
Quickly reseal the flask. The newly exposed, clean metal surface should initiate the reaction promptly.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. leah4sci.com [leah4sci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of Halogenated Aromatics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of halogenated aromatic compounds via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing halogenated aromatic compounds?
A1: The main objective of recrystallization is to purify solid halogenated aromatic compounds. This process involves dissolving the impure solid in a suitable hot solvent and allowing it to cool, which promotes the formation of pure crystals while the impurities remain dissolved in the surrounding solution (mother liquor).[1][2][3]
Q2: How do I select an appropriate solvent for my halogenated aromatic compound?
A2: An ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at room or lower temperatures.[1][2] The principle of "like dissolves like" is a useful starting point; halogenated aromatics are generally soluble in non-polar organic solvents.[4][5] It is recommended to perform small-scale solubility tests with a few potential solvents to identify the best option.[6]
Q3: What are common impurities found in crude halogenated aromatic compounds?
A3: Impurities often originate from the synthetic route used to prepare the compound. These can include unreacted starting materials, byproducts such as isomers (e.g., ortho-, meta-, and para-isomers), and residual reagents like bromine or hydrogen bromide.[7][8]
Q4: What are the key safety precautions when recrystallizing halogenated aromatics?
A4: Halogenated aromatic compounds can be hazardous. For instance, 1,4-dibromobenzene is a suspected carcinogen, and it is crucial to minimize skin contact and avoid inhaling its vapors.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the flammability of the organic solvents used and avoid open flames.[10]
Troubleshooting Guide
Problem 1: The compound does not dissolve in the hot solvent.
| Possible Cause | Solution |
| Insufficient solvent | Gradually add more hot solvent until the compound dissolves completely.[11] |
| Incorrect solvent choice | The compound may be insoluble or sparingly soluble in the chosen solvent even at high temperatures. Select a more suitable solvent based on solubility tests.[6] |
| Compound is melting, not dissolving ("oiling out") | The boiling point of the solvent is higher than the melting point of the compound. Choose a solvent with a lower boiling point. |
Problem 2: No crystals form upon cooling.
| Possible Cause | Solution |
| Too much solvent was used | The solution is not saturated. Concentrate the solution by boiling off some of the solvent and then allow it to cool again. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a "seed crystal" of the pure compound.[11] |
| Cooling is too rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation.[11][12] |
Problem 3: The recrystallized product is still impure.
| Possible Cause | Solution |
| Crystals formed too quickly | Rapid crystal growth can trap impurities within the crystal lattice. Ensure slow cooling to allow for the formation of pure crystals.[12] |
| Incomplete removal of mother liquor | Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[11] |
| Co-crystallization of impurities | If an impurity has similar solubility characteristics to the desired compound, a second recrystallization may be necessary. |
Problem 4: Low recovery of the purified product.
| Possible Cause | Solution |
| Too much solvent was used | A significant amount of the product may remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.[6] |
| Premature crystallization during hot filtration | Ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper or in the funnel stem. |
| Washing with solvent that is not cold | Using warm or room temperature solvent to wash the crystals will dissolve some of the product, leading to lower yield. Always use ice-cold solvent for washing.[11] |
Data Presentation
Table 1: Solubility of Common Halogenated Aromatic Compounds in Various Solvents
| Compound | Solvent | Solubility at Room Temperature (approx.) | Notes |
| Bromobenzene | Ethanol | 10.4 g / 100 g at 25 °C[13] | Soluble in most organic solvents.[5] |
| Diethyl Ether | 71.3 g / 100 g at 25 °C[13] | Insoluble in water.[5] | |
| Chlorobenzene | Ethanol | Soluble[14] | Soluble in most organic solvents.[9][14] |
| Acetone | Soluble[14] | Insoluble in water.[9][14] | |
| Iodobenzene | Ethanol | Soluble[15] | Soluble in ether, chloroform, and benzene.[4] |
| Chloroform | Soluble[4] | Insoluble in water.[4] | |
| p-Dichlorobenzene | Ethanol | Very soluble[5] | Sparingly soluble in water.[16] |
| Benzene | Soluble | ||
| 2,3-Dichloronitrobenzene | Ethanol | Solubility increases with temperature.[16][17] | |
| Methanol | Solubility increases with temperature.[16][17] |
Experimental Protocols
Protocol 1: Recrystallization of 1,4-Dibromobenzene from Ethanol
This protocol is adapted from standard laboratory procedures.
Materials:
-
Crude 1,4-dibromobenzene
-
Ethanol
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude 1,4-dibromobenzene in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling on a hot plate while gently swirling.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Allow the crystals to air dry completely on the filter paper or in a desiccator.
Protocol 2: Purification of p-Bromotoluene
This protocol involves a purification step prior to final distillation, which can be adapted for recrystallization if the crude product is a solid.
Materials:
-
Crude p-bromotoluene
-
Concentrated sulfuric acid
-
Water
-
Calcium chloride
-
Separatory funnel
-
Distillation apparatus
Procedure for Washing (Adaptable for pre-recrystallization purification):
-
Wash the crude p-bromotoluene with concentrated sulfuric acid in a separatory funnel. This step is crucial for obtaining a colorless product.[18]
-
Separate the layers and wash the organic layer with water.
-
Dry the p-bromotoluene over anhydrous calcium chloride.
-
If the crude product is a solid at this stage, a recrystallization from a suitable solvent like ethanol could be performed following a procedure similar to Protocol 1. Otherwise, proceed to distillation for liquid purification.[18]
Visualizations
Caption: General workflow for the recrystallization of halogenated aromatic compounds.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. mt.com [mt.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 8. US5874659A - Process for the preparation of p-bromotoluene - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
- 10. US3366698A - Process for the production of 2, 4-dichlorotoluene - Google Patents [patents.google.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. athabascau.ca [athabascau.ca]
- 13. Bromobenzene = 99.5 GC 108-86-1 [sigmaaldrich.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Iodobenzene CAS#: 591-50-4 [m.chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Reactivity of C-I, C-Br, and C-Cl Bonds in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools in this endeavor. A critical factor influencing the efficiency and success of these transformations is the nature of the halide in the organohalide coupling partner. This guide provides an objective comparison of the reactivity of carbon-iodine (C-I), carbon-bromine (C-Br), and carbon-chlorine (C-Cl) bonds in these key reactions, supported by experimental data and detailed protocols.
The Reactivity Trend: A Fundamental Overview
In the majority of palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows a well-established trend:
C-I > C-Br >> C-Cl
This trend is primarily dictated by the bond dissociation energies (BDEs) of the respective C-X bonds. The C-I bond is the weakest, making it the most susceptible to cleavage during the crucial oxidative addition step of the catalytic cycle. Conversely, the C-Cl bond is the strongest, requiring more forcing conditions, specialized ligands, or more reactive substrates to achieve comparable reactivity.
Quantitative Comparison of Reactivity
The following tables summarize the typical yields observed for the Suzuki, Heck, and Sonogashira cross-coupling reactions, highlighting the impact of the halogen on reaction efficiency under comparable conditions.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The reactivity of the aryl halide significantly impacts the reaction outcome.
| Aryl Halide (Ar-X) | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | ~95% |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 4 | ~85% |
| 4-Chloroanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 24 | <10% |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90% |
Note: The use of bulky, electron-rich phosphine ligands (e.g., SPhos) can significantly improve the yields for less reactive aryl chlorides.
Table 2: Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The C-X bond cleavage is a key step influencing the reaction rate.
| Aryl Halide (Ar-X) | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 1 | >90% |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 3 | ~80% |
| 4-Chloroanisole | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | Very Low |
| 4-Chloroanisole | Styrene | Herrmann's Catalyst | NaOAc | DMA | 130 | 12 | ~75% |
Note: Palladacycles, such as Herrmann's catalyst, are often more effective for the activation of aryl chlorides in the Heck reaction.
Table 3: Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. The reactivity hierarchy of the halide is particularly pronounced in this reaction.[1]
| Aryl Halide (Ar-X) | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 1 | >95% |
| 4-Bromoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 4 | ~90% |
| 4-Chloroanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 24 | <5% |
| 4-Chloroanisole | Phenylacetylene | Pd(PCy₃)₂ / CuI | Cs₂CO₃ | Dioxane | 120 | 18 | ~85% |
Note: For aryl chlorides, more electron-donating and bulky phosphine ligands like tricyclohexylphosphine (PCy₃) and stronger bases are often necessary.
Mechanistic Underpinnings of Reactivity
The observed reactivity trend is a direct consequence of the mechanism of palladium-catalyzed cross-coupling reactions. The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The initial and often rate-determining step is the oxidative addition of the organohalide (Ar-X) to the Pd(0) catalyst. This step involves the cleavage of the C-X bond. The ease of this cleavage is inversely proportional to the bond dissociation energy.
As illustrated in Figure 2, the C-I bond has the lowest BDE, facilitating a rapid oxidative addition. In contrast, the high BDE of the C-Cl bond makes this step significantly more challenging, often requiring higher temperatures and more electron-rich and bulky ligands on the palladium center to promote the reaction.
Experimental Protocols for Comparative Reactivity Studies
To empirically determine the relative reactivity of C-I, C-Br, and C-Cl bonds, a competition experiment or a series of parallel reactions under identical conditions can be performed. Below are detailed protocols for conducting such a comparative study for the Suzuki-Miyaura coupling.
Protocol: Comparative Suzuki-Miyaura Coupling of 4-Haloanisoles
Objective: To compare the reactivity of 4-iodoanisole, 4-bromoanisole, and 4-chloroanisole in a Suzuki-Miyaura coupling with phenylboronic acid under identical reaction conditions.
Materials:
-
4-Iodoanisole
-
4-Bromoanisole
-
4-Chloroanisole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water (degassed)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.5 M solution of phenylboronic acid in toluene.
-
Prepare a 2 M aqueous solution of K₂CO₃.
-
-
Reaction Setup (perform in triplicate for each halide):
-
To a clean, dry reaction vial containing a stir bar, add the respective aryl halide (0.5 mmol):
-
Vials 1-3: 4-Iodoanisole (117.0 mg)
-
Vials 4-6: 4-Bromoanisole (93.5 mg)
-
Vials 7-9: 4-Chloroanisole (71.3 mg)
-
-
Add Pd(PPh₃)₄ (11.6 mg, 0.01 mmol, 2 mol%).
-
Add 1.2 mL of the 0.5 M phenylboronic acid solution in toluene (0.6 mmol).
-
Add 0.5 mL of the 2 M aqueous K₂CO₃ solution (1.0 mmol).
-
Seal the vials with a cap containing a PTFE septum.
-
-
Reaction Execution and Monitoring:
-
Place all vials in a preheated heating block or oil bath set to 80 °C.
-
Stir the reactions vigorously.
-
Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by TLC or by taking small aliquots for GC-MS analysis. To take an aliquot, withdraw a small sample (e.g., 0.1 mL) with a syringe, dilute with ethyl acetate, and filter through a small plug of silica gel before injection.
-
-
Work-up and Analysis (after 24 hours or when the most reactive substrate shows complete conversion):
-
Allow the reaction vials to cool to room temperature.
-
Add 2 mL of ethyl acetate and 2 mL of water to each vial.
-
Shake and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 2 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and GC-MS to determine the conversion and yield of the desired 4-methoxybiphenyl product.
-
Expected Outcome:
This experiment is expected to demonstrate the reactivity trend C-I > C-Br > C-Cl. The reaction with 4-iodoanisole should proceed to completion most rapidly, followed by 4-bromoanisole. The reaction with 4-chloroanisole is anticipated to show significantly lower conversion under these conditions.
Conclusion
The choice of the halogen in an organohalide coupling partner is a critical parameter in the design and execution of cross-coupling reactions. While aryl iodides offer the highest reactivity, their cost and potential instability can be drawbacks. Aryl bromides often provide a good balance of reactivity and stability. Aryl chlorides, being the most cost-effective and widely available, are highly desirable substrates, but their lower reactivity necessitates the use of more sophisticated and often more expensive catalyst systems. A thorough understanding of the principles outlined in this guide will enable researchers to make informed decisions in the selection of substrates and reaction conditions, ultimately leading to more efficient and successful synthetic outcomes.
References
A Comparative Guide to the Reactivity of 1-Bromo-3-chloro-5-iodobenzene and 1,3,5-tribromobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-Bromo-3-chloro-5-iodobenzene and 1,3,5-tribromobenzene. These two halogenated aromatic compounds, while structurally similar, exhibit distinct reactivity profiles that can be strategically exploited in organic synthesis. This difference primarily stems from the presence of different halogens in the former, which allows for site-selective modifications, a feature not available with the latter's identical substituents. This guide presents a detailed analysis of their behavior in common synthetic transformations, supported by experimental data and detailed protocols.
Introduction to Reactivity Principles
The reactivity of halogenated aromatic compounds is governed by several factors, most notably the carbon-halogen (C-X) bond strength and the electronic influence of the halogen on the aromatic ring.
-
Carbon-Halogen Bond Strength: The C-X bond strength decreases down the halogen group: C-Cl > C-Br > C-I.[1] This trend is a dominant factor in reactions where the C-X bond is cleaved in the rate-determining step, such as in palladium-catalyzed cross-coupling reactions and halogen-metal exchange. Consequently, the order of reactivity is typically C-I > C-Br > C-Cl.[1]
-
Electronic Effects: Halogens exert a dual electronic effect on the aromatic ring. They are electron-withdrawing through the inductive effect due to their high electronegativity, which deactivates the ring towards electrophilic aromatic substitution (EAS).[1] Conversely, they are electron-donating through resonance, which directs incoming electrophiles to the ortho and para positions.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is often the initial attack by a nucleophile. This step is facilitated by a more electronegative halogen that can better stabilize the negative charge of the intermediate Meisenheimer complex.[2][3] Therefore, the reactivity order is often the reverse of that seen in cross-coupling: C-F > C-Cl ≈ C-Br > C-I.[4][5]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are fundamental for forming carbon-carbon bonds. In these reactions, the oxidative addition of the palladium catalyst to the C-X bond is typically the rate-determining step.[6][7]
This compound offers exceptional versatility due to the differential reactivity of its three C-X bonds. This allows for sequential and site-selective functionalization, making it a valuable building block for complex, multi-substituted aromatic compounds. The C-I bond is the most reactive, followed by the C-Br bond, and finally the C-Cl bond.[1]
1,3,5-Tribromobenzene , having three identical C-Br bonds, does not offer inherent site-selectivity. The reaction outcome (mono-, di-, or tri-substitution) is controlled by the stoichiometry of the reagents and reaction conditions.
Comparative Data for Suzuki and Sonogashira Coupling
| Compound | Reaction Type | Halide Reactivity | Catalyst / Base / Solvent | Temp. (°C) | Yield (%) | Reference |
| 1-Bromo-4-iodobenzene | Sonogashira | C-I > C-Br | Pd(PPh₃)₄ / CuI / Et₃N | RT | (Selective for C-I) | [7] |
| Bromobenzene | Suzuki | C-Br | Pd/C / K₂CO₃ / Water | 80 | 96.2 | [8] |
| Iodobenzene | Suzuki | C-I | Pd/C / K₂CO₃ / Water | 80 | 92.1 | [8] |
| Chlorobenzene | Suzuki | C-Cl | Pd/C / K₂CO₃ / Water | 80 | Inactive | [8] |
| Aryl Bromides | Sonogashira | C-Br | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / Cs₂CO₃ | RT | Good to Excellent | [9] |
Note: The table includes data for related simple haloarenes to illustrate the general reactivity trend. Specific yield data for complex polyhalogenated benzenes is highly substrate and condition dependent.
Reactivity in Halogen-Metal Exchange
Halogen-metal exchange, typically with organolithium or Grignard reagents, is a common method for preparing organometallic intermediates. The rate of this exchange is highly dependent on the halogen, following the trend I > Br > Cl.[10]
This compound: The C-I bond will undergo exchange with exceptional selectivity, allowing for the clean formation of 3-bromo-5-chlorophenyllithium or the corresponding Grignard reagent.
1,3,5-Tribromobenzene: Any of the three C-Br bonds can undergo exchange. Controlling the reaction to achieve mono-lithiation without side products like di-lithiated species can be challenging and often requires careful control of temperature and stoichiometry.
Logical Framework for Reactivity
The following diagram illustrates the key factors influencing the reactivity of carbon-halogen bonds in different reaction types.
Caption: Factors influencing C-X bond reactivity in different reaction classes.
Experimental Protocols
Protocol 1: Site-Selective Sonogashira Coupling of this compound
This protocol details the selective coupling at the C-I position, leaving the C-Br and C-Cl bonds intact for subsequent transformations.
Materials:
-
This compound (1.0 mmol, 317 mg)
-
Terminal alkyne (e.g., Phenylacetylene, 1.1 mmol, 112 mg, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Toluene, anhydrous (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous toluene and triethylamine via syringe.
-
Add the terminal alkyne dropwise while stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-bromo-3-chloro-5-(phenylethynyl)benzene.
Workflow for Sequential Cross-Coupling
The unique reactivity of this compound allows for a stepwise functionalization, as depicted below.
Caption: Sequential functionalization workflow for this compound.
Protocol 2: Mono-Suzuki Coupling of 1,3,5-Tribromobenzene
This protocol aims to achieve mono-substitution, which requires careful control of stoichiometry.
Materials:
-
1,3,5-Tribromobenzene (1.0 mmol, 315 mg)
-
Arylboronic acid (e.g., Phenylboronic acid, 0.9 mmol, 110 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, combine 1,3,5-tribromobenzene, the arylboronic acid, and K₂CO₃.
-
Add the toluene/ethanol/water solvent mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ to the flask and equip it with a reflux condenser.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the formation of the mono-coupled product and the disappearance of the boronic acid by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product mixture (containing starting material, mono-, and di-substituted products) by column chromatography to isolate the desired 3,5-dibromobiphenyl.
Reactivity in Electrophilic and Nucleophilic Substitution
Electrophilic Aromatic Substitution (EAS): Both this compound and 1,3,5-tribromobenzene are highly deactivated towards EAS due to the strong inductive electron withdrawal of the three halogen substituents.[1] Forcing these reactions would require harsh conditions and would likely result in low yields. The halogens are ortho, para-directors, but in these 1,3,5-substituted rings, all available positions (2, 4, 6) are equivalent and are ortho to two halogens.
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are generally unfavorable on these substrates as they lack the necessary strong electron-withdrawing groups (like -NO₂) to sufficiently activate the ring.[3] If a reaction were forced under extreme conditions, the relative leaving group ability would be C-Cl > C-Br > C-I.[4][5] Therefore, in this compound, substitution would be most likely at the chlorine-bearing carbon.
Comparative Reactivity Workflow
The decision-making process for choosing between these two reagents can be summarized in the following logical diagram.
Caption: Reagent selection guide based on synthetic goals.
Conclusion
The choice between this compound and 1,3,5-tribromobenzene is dictated by the synthetic target.
-
This compound is the superior choice for the construction of complex, unsymmetrical, polysubstituted aromatic compounds. Its well-defined reactivity hierarchy (C-I > C-Br > C-Cl) in cross-coupling and halogen-metal exchange reactions provides a powerful tool for programmed, site-selective synthesis.
-
1,3,5-Tribromobenzene is an ideal precursor for molecules possessing C₃ symmetry. While controlling the degree of substitution requires careful management of reaction conditions, it provides a straightforward route to 1,3,5-trisubstituted benzene derivatives.
For drug development professionals and researchers, understanding these distinct reactivity profiles is crucial for designing efficient and selective synthetic routes to novel chemical entities.
References
- 1. This compound | 13101-40-1 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Assessment of 1-Bromo-3-chloro-5-iodobenzene: GC-MS, HPLC, and qNMR Methods
In the synthesis and application of specialty chemicals like 1-Bromo-3-chloro-5-iodobenzene, a halogenated aromatic compound crucial for various organic syntheses, ensuring high purity is paramount for achieving desired reaction outcomes and product quality.[1] This guide provides a comparative analysis of three robust analytical techniques for assessing the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR). We present detailed experimental protocols, a quantitative comparison, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Quantitative Method Comparison
The choice of analytical technique for purity determination depends on various factors, including the nature of the impurities, required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.
| Parameter | GC-MS | HPLC | qNMR |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by differential partitioning between a mobile and stationary phase. | Quantitative determination based on the direct proportionality between NMR signal intensity and the number of nuclei.[2] |
| Typical Purity Results | >97.0% (as reported by commercial suppliers)[3] | 99.2% to 99.6% (as documented in synthesis reports)[1] | Capable of high accuracy purity determination, often used for certifying reference standards.[4] |
| Key Advantages | High sensitivity for volatile impurities, provides structural information of impurities through mass spectra.[5][6] | Versatile for a wide range of compounds, including non-volatile impurities.[7][8] | Primary ratio method, does not always require a specific reference standard of the analyte; provides structural confirmation.[9][10] |
| Limitations | Not suitable for non-volatile or thermally labile impurities. | May require specific reference standards for impurity identification and quantification. | Lower sensitivity compared to chromatographic methods, may be less effective for complex mixtures with overlapping signals. |
| Sample Throughput | Moderate to high, with automated systems.[11] | High, especially with modern UHPLC systems. | Can be high-throughput with automation.[4] |
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining accurate and reproducible purity data. Below are representative methodologies for each technique.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, it is effective in detecting volatile organic impurities that may be present from the synthesis process.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.22 µm syringe filter into a GC vial.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 250 °C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 50-400 m/z.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak corresponding to this compound in the total ion chromatogram (TIC).
-
Potential impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a broad range of compounds, including those that are not amenable to GC analysis.[7][8] It is particularly useful for identifying non-volatile impurities or isomers.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase (e.g., a mixture of acetonitrile and water).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 254 nm.
-
-
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak.
-
Peak purity can be assessed using the spectral analysis tools of the DAD to ensure the peak is not co-eluting with impurities.[7]
-
Purity Assessment by Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can determine purity without the need for a specific reference standard of the analyte.[4][12] It relies on using a certified internal standard.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) and add it to the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and vortex until both the sample and the internal standard are completely dissolved.
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm broadband observe (BBO) probe.
-
Experiment: ¹H NMR.
-
Pulse Sequence: A standard 90° pulse sequence with a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Temperature: 298 K.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS analysis and a comparison of the three analytical methods.
References
- 1. This compound | 13101-40-1 | Benchchem [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. This compound 13101-40-1 | TCI AMERICA [tcichemicals.com]
- 4. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. emerypharma.com [emerypharma.com]
- 7. torontech.com [torontech.com]
- 8. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
A Researcher's Guide to Validating the Structure of 1-Bromo-3-chloro-5-iodobenzene Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative overview of key analytical techniques for validating the structure of 1-bromo-3-chloro-5-iodobenzene and its derivatives, complete with experimental data and detailed protocols.
This guide focuses on the three primary methods for structural elucidation of small organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique offers unique insights into the molecular architecture, and their combined application provides unequivocal structural verification.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for structural validation often depends on the specific information required, the nature of the sample, and the available instrumentation. Below is a comparative summary of NMR, MS, and X-ray Crystallography for the analysis of this compound derivatives.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Single-Crystal X-ray Crystallography |
| Information Provided | Detailed connectivity (through-bond correlations), stereochemistry, and dynamic properties in solution. | Molecular weight, elemental composition (HRMS), and fragmentation patterns for substructural information. | Unambiguous 3D atomic arrangement in the solid state, including bond lengths, bond angles, and absolute stereochemistry. |
| Sample Requirements | ~1-10 mg of pure sample dissolved in a suitable deuterated solvent. | Micrograms to nanograms of sample, can be in solution or solid form. | A single, high-quality crystal (typically 0.1-0.3 mm in size). |
| Resolution | Atomic resolution, allows differentiation of individual protons and carbons in a molecule. | High to ultra-high resolution, capable of distinguishing between ions with very similar mass-to-charge ratios. | Atomic to sub-atomic resolution, providing precise atomic coordinates. |
| Sensitivity | Relatively low, requires a higher concentration of the sample. | High, capable of detecting trace amounts of material. | Requires a single, well-ordered crystal, which can be challenging to obtain. |
| Throughput | Moderate, from minutes to hours per sample depending on the experiments. | High, rapid analysis is possible, especially when coupled with chromatography. | Low, crystal growth and data collection/analysis can be time-consuming. |
Experimental Data for this compound
The following data for the parent compound, this compound, has been reported in the literature.[1]
| Analytical Technique | Observed Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.76 (s, 1H), 7.65 (s, 1H), 7.49 (s, 1H) |
| Melting Point | 79.7–82.1 °C |
Note: The three singlets in the ¹H NMR spectrum are consistent with the three non-equivalent aromatic protons in the 1,3,5-trisubstituted benzene ring.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural validation. Below are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and chemical environment of atoms within the molecule.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns (if any), and integration to assign the signals to the respective protons and carbons in the molecule. For more complex derivatives, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable for establishing connectivity.[2]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For solid samples, direct infusion or analysis via a solids probe may be possible depending on the ionization method.
-
-
Data Acquisition (using Electrospray Ionization - ESI):
-
Infuse the sample solution into the mass spectrometer's ion source at a constant flow rate.
-
Apply appropriate ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable ionization.
-
Acquire the mass spectrum in a high-resolution mode (e.g., on a TOF or Orbitrap analyzer) over a relevant m/z range.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peak ([M]⁺˙ or [M+H]⁺).
-
Use the accurate mass to calculate the elemental composition of the molecule. The calculated exact mass for C₆H₃BrClI is 315.81514 Da.[2]
-
Analyze the isotopic pattern of the molecular ion to confirm the presence and number of bromine and chlorine atoms.
-
If fragmentation is observed (or induced via MS/MS), analyze the fragment ions to deduce structural motifs.
-
Single-Crystal X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid state.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth:
-
Grow single crystals of the purified compound. This is often the most challenging step. Common methods include:
-
Slow evaporation of a saturated solution.
-
Slow cooling of a hot, saturated solution.
-
Vapor diffusion of a non-solvent into a solution of the compound.
-
-
-
Crystal Mounting and Data Collection:
-
Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) under a microscope.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal in the X-ray diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to optimize the atomic coordinates, and thermal parameters.
-
The final refined structure provides precise bond lengths, bond angles, and the overall 3D arrangement of the molecule in the crystal lattice.
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the structural validation of this compound derivatives using the described analytical techniques.
References
A Comparative Guide: Suzuki vs. Stille Coupling for Polyhalogenated Aromatics
For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated aromatics is a critical step in the synthesis of complex molecules. The Suzuki-Miyaura and Stille couplings are two of the most powerful and versatile palladium-catalyzed cross-coupling reactions employed for this purpose. This guide provides an objective comparison of their performance with polyhalogenated aromatic substrates, supported by experimental data, detailed protocols, and visual aids to facilitate decision-making.
At a Glance: Key Differences
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Generally low toxicity | High toxicity of organotin reagents and byproducts |
| Reaction Conditions | Requires a base for activation | Generally base-free |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons | Excellent, tolerates a wide range of functional groups |
| Byproduct Removal | Boron-containing byproducts are often water-soluble and easier to remove | Tin-containing byproducts can be difficult to remove |
| Chemoselectivity | Generally follows the order of C-I > C-Br > C-OTf > C-Cl | Generally follows the order of C-I > C-Br > C-OTf > C-Cl |
Performance Comparison: Experimental Data
The choice between Suzuki and Stille coupling often depends on the specific substrate, desired selectivity, and tolerance for toxic reagents. Below are tables summarizing experimental data for both reactions with polyhalogenated aromatic compounds.
Suzuki Coupling of Polyhalogenated Aromatics
The Suzuki reaction is widely used for the selective functionalization of polyhalogenated aromatics. The selectivity can often be controlled by tuning the reaction conditions.
Table 1: Selective Monofunctionalization vs. Exhaustive Difunctionalization of 2,6-Dichloropyridine [1]
| Entry | Coupling Partner | Product(s) | Base | Yield (%) |
| 1 | n-Heptyl-Bpin (1.1 eq) | 2-Chloro-6-heptylpyridine | K₃PO₄ | 85 (Mono) |
| 2 | n-Heptyl-Bpin (2.3 eq) | 2,6-Diheptylpyridine | LiOtBu | 94 (Di) |
| 3 | Phenylboronic acid (1.1 eq) | 2-Chloro-6-phenylpyridine | K₃PO₄ | 92 (Mono) |
| 4 | Phenylboronic acid (2.5 eq) | 2,6-Diphenylpyridine | LiOtBu | 91 (Di) |
Reaction Conditions: Pd(OAc)₂, Ad₂PⁿBu, Dioxane/H₂O, 100 °C, 24 h.
Table 2: Chemoselective Suzuki Coupling on Dihalogenated Benzenes
| Substrate | Boronic Acid | Product | Catalyst System | Yield (%) | Reference |
| 1-Bromo-4-chlorobenzene | Phenylboronic acid | 4-Chloro-1,1'-biphenyl | Pd(PPh₃)₄ / K₂CO₃ | 95 | [Chemoselective Suzuki-Miyaura reactions of polyhalogenated heteroarenes] |
| 1-Iodo-4-bromobenzene | 4-Methoxyphenylboronic acid | 4-Bromo-4'-methoxy-1,1'-biphenyl | Pd(dppf)Cl₂ / Cs₂CO₃ | 98 | [Site-Selective Cross-Coupling of Polyhalogenated Arenes] |
Stille Coupling of Polyhalogenated Aromatics
The Stille coupling is renowned for its high functional group tolerance and is particularly useful when Suzuki coupling is challenging due to base-sensitive groups.
Table 3: Chemoselective Stille Coupling on Bromo-chloro Arenes
| Substrate | Organostannane | Product | Catalyst System | Yield (%) | Reference |
| 1-Bromo-4-chlorobenzene | (Tributylstannyl)benzene | 4-Chloro-1,1'-biphenyl | Pd(PPh₃)₄ | 89 | [Highly Selective Palladium-catalyzed Stille Coupling Reaction toward Chlorine-containing NIR Electroluminescence Polymers] |
| 2-Bromo-5-chlorothiophene | 2-(Tributylstannyl)thiophene | 5-Chloro-2,2'-bithiophene | Pd₂(dba)₃/P(o-tol)₃ | 92 | [Highly Selective Palladium-catalyzed Stille Coupling Reaction toward Chlorine-containing NIR Electroluminescence Polymers] |
Direct Comparison: Suzuki vs. Stille for Diazocine Functionalization[2]
A direct comparison highlights the strengths and weaknesses of each method for a specific polyhalogenated heterocyclic system.
Table 4: Yield Comparison for the Synthesis of Functionalized Diazocines
| Aryl Bromide | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 92 | 91 |
| 4-Bromoanisole | 90 | 95 |
| 1-Bromo-4-nitrobenzene | 89 | 80 |
| 1-Bromo-2-isopropylbenzene | 86 | 60 |
| 4-Bromobenzaldehyde | 80 | 59 |
| Methyl 4-bromobenzoate | 85 | 49 |
| 2-Bromothiophene | 91 | 66 |
| 3-Bromopyridine | 90 | 57 |
This data suggests that for sterically hindered substrates (e.g., 1-bromo-2-isopropylbenzene) and substrates with coordinating heteroatoms (e.g., aldehydes, esters, pyridines), the Stille coupling can provide significantly higher yields.[2]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki and Stille couplings of polyhalogenated aromatics.
Protocol 1: Selective Mono-alkylation of 2,6-Dichloropyridine via Suzuki Coupling[1]
Materials:
-
2,6-Dichloropyridine
-
Alkyl pinacol boronic ester (1.1 equiv)
-
Pd(OAc)₂ (1 mol%)
-
Ad₂PⁿBu (3 mol%)
-
K₃PO₄ (3.0 equiv)
-
Dioxane/H₂O (4:1)
Procedure:
-
To a flame-dried Schlenk tube, add 2,6-dichloropyridine (1.0 equiv), alkyl pinacol boronic ester (1.1 equiv), Pd(OAc)₂ (0.01 equiv), Ad₂PⁿBu (0.03 equiv), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the dioxane/H₂O (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-chloro-6-alkylpyridine.
Protocol 2: Stille Coupling of a Dihalogenated Aromatic[3]
Materials:
-
Polyhalogenated aryl halide (e.g., 1-bromo-4-chlorobenzene)
-
Organostannane (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous and degassed solvent (e.g., DMF or toluene)
Procedure:
-
To a flame-dried Schlenk flask, add the polyhalogenated aryl halide (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the organostannane (1.1 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.
-
To remove tin byproducts, wash the organic layer with an aqueous solution of KF or filter through a pad of silica gel treated with a triethylamine/hexanes mixture.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Visualizing the Mechanisms and Decision-Making
Catalytic Cycles
The catalytic cycles for both the Suzuki and Stille couplings proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Decision-Making Workflow
Choosing the appropriate coupling reaction is paramount for a successful synthesis. The following workflow can guide the decision-making process.
Caption: Workflow for selecting between Suzuki and Stille coupling.
Conclusion
Both the Suzuki-Miyaura and Stille couplings are indispensable tools for the C-C bond formation on polyhalogenated aromatic rings. The Suzuki coupling offers the significant advantage of using non-toxic and readily available organoboron reagents.[3] However, its requirement for a base can be a limitation with sensitive substrates. The Stille coupling, while plagued by the toxicity of organotin compounds, exhibits exceptional functional group tolerance and can be more effective for sterically demanding substrates.[2][4] The choice between these two powerful methods should be made after careful consideration of the substrate's properties, the desired product's complexity, and the laboratory's capabilities for handling toxic reagents. By understanding the nuances of each reaction, researchers can strategically design synthetic routes to access a diverse range of complex, polysubstituted aromatic molecules.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille Coupling [organic-chemistry.org]
A Researcher's Guide to Computational Reactivity Prediction for Halogenated Benzenes
For researchers, scientists, and drug development professionals, accurately predicting the reactivity of halogenated benzenes is crucial for designing novel synthetic pathways and developing new pharmaceuticals. This guide provides a comparative overview of computational methods used to predict the reactivity of these versatile compounds, supported by experimental data and detailed methodologies.
Halogenated benzenes are fundamental building blocks in organic chemistry, serving as precursors in a vast array of chemical transformations, including cross-coupling reactions and electrophilic aromatic substitutions. The ability to computationally predict their reactivity with high accuracy can significantly accelerate research and development by reducing the need for extensive experimental screening. This guide explores the two primary computational approaches: Density Functional Theory (DFT) and Machine Learning (ML), offering a side-by-side comparison of their performance, applicability, and underlying principles.
Comparing Computational Approaches: DFT vs. Machine Learning
The choice between DFT and Machine Learning models for predicting the reactivity of halogenated benzenes depends on the specific research question, available computational resources, and the desired level of accuracy.
Density Functional Theory (DFT) has long been a cornerstone of computational chemistry. It offers a quantum mechanical approach to approximate the electronic structure of molecules, providing insights into reaction mechanisms and energetics. DFT methods are particularly useful for calculating activation energies and reaction barriers, which are direct indicators of reactivity.
Machine Learning (ML) , on the other hand, represents a data-driven approach. ML models are trained on large datasets of experimentally observed reactions to learn complex relationships between molecular features and reactivity. These models can be exceptionally fast at making predictions for new, unseen molecules once trained.
The following table summarizes the key characteristics and performance metrics of these two approaches.
| Feature | Density Functional Theory (DFT) | Machine Learning (ML) |
| Underlying Principle | Quantum mechanics-based, calculates electronic structure. | Data-driven, learns from experimental data. |
| Primary Output | Activation energies, reaction barriers, transition state geometries. | Predicted reaction yields, optimal reaction conditions, classification of reactivity. |
| Typical Accuracy | Can achieve high accuracy, often within 1-2 kcal/mol of experimental values for activation energies in electrophilic halogenations.[1] | Predictive accuracy is highly dependent on the training data; for C-N cross-coupling of aryl halides, random forest models have shown high predictive performance.[2][3][4] |
| Computational Cost | Can be computationally expensive, especially for large molecules and complex reactions. | Training can be computationally intensive, but predictions are typically very fast. |
| Interpretability | Provides detailed insights into reaction mechanisms and electronic effects. | Can be more challenging to interpret the underlying chemical principles driving the predictions, though techniques for model interpretation are emerging. |
| Data Requirement | Does not require large experimental datasets for making predictions. | Requires large, high-quality datasets for training and validation. |
Quantitative Comparison of Predictive Performance
To provide a clearer picture of the predictive power of these methods, the following tables present a compilation of reported performance data for both DFT and ML models in predicting the reactivity of halogenated benzenes and related aryl halides.
Table 1: Performance of DFT Functionals in Predicting Activation Energies for Electrophilic Aromatic Substitution
| DFT Functional | Reaction Type | Mean Absolute Error (kcal/mol) vs. Experiment | Reference |
| B3LYP | Electrophilic Chlorination & Iodination of Benzene | Not explicitly stated, but calculations predict limiting deprotonation of σ-complexes, which contradicts experimental findings without considering external nucleophiles.[1] | [1] |
| M06-2X | Not specified for halogenated benzenes, but widely used for thermochemistry and noncovalent interactions. | Generally provides good accuracy for main group chemistry. | |
| ωB97X-D | Not specified for halogenated benzenes, but includes dispersion corrections. | Often improves accuracy for systems with noncovalent interactions. |
Table 2: Performance of Machine Learning Models in Predicting Reactivity of Aryl Halides
| Machine Learning Model | Reaction Type | Performance Metric | Value | Reference |
| Random Forest | Buchwald-Hartwig C-N Cross-Coupling | R² (predicted vs. actual yield) | ~0.8 | [2][3][4] |
| Neural Network | General Organic Reactions (including those with aryl halides) | Top-10 accuracy for predicting catalysts, solvents, and reagents | 69.6% | |
| Gradient Boosting | Not specified for halogenated benzenes, but a common ML technique. | - | - |
Experimental Protocols for Validation
The validation of computational predictions through experimental studies is a critical step in ensuring their reliability. Kinetic studies of reactions involving halogenated benzenes provide the ground truth against which computational models are benchmarked. Below is a generalized protocol for a typical kinetic study of an electrophilic aromatic substitution reaction, such as the bromination of an activated halogenated benzene derivative.
Generalized Protocol for Kinetic Study of Aromatic Bromination
Objective: To determine the rate constant and activation parameters for the bromination of a substituted halogenated benzene.
Materials:
-
Substituted halogenated benzene (e.g., 4-bromoanisole)
-
Bromine (Br₂)
-
Solvent (e.g., acetic acid, dichloromethane)
-
Lewis acid catalyst (if required, e.g., FeBr₃)
-
Quenching solution (e.g., sodium thiosulfate solution)
-
Internal standard for GC or HPLC analysis
-
Standard laboratory glassware and equipment (e.g., reaction flask, stirrer, thermostat, syringes)
-
Analytical instrument (Gas Chromatograph with FID or HPLC with UV detector)
Procedure:
-
Preparation of Reactant Solutions: Prepare stock solutions of the halogenated benzene, bromine, and catalyst (if used) in the chosen solvent at known concentrations.
-
Reaction Setup: In a thermostated reaction flask equipped with a magnetic stirrer, add the solution of the halogenated benzene and the internal standard. Allow the solution to equilibrate to the desired reaction temperature.
-
Initiation of Reaction: Initiate the reaction by adding the bromine solution to the reaction flask with vigorous stirring. Start a timer immediately upon addition.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing a quenching solution (e.g., sodium thiosulfate) to stop the reaction by consuming unreacted bromine.
-
Analysis: Analyze the quenched samples using GC or HPLC to determine the concentrations of the reactant and product(s) relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the order of the reaction and calculate the rate constant (k) at that temperature.
-
Temperature Dependence: Repeat the experiment at several different temperatures to determine the activation energy (Ea) and other activation parameters using the Arrhenius equation.
Visualizing the Computational Workflow
To better understand the process of computationally predicting reactivity, the following diagrams illustrate a typical workflow and a decision-making process for method selection.
A typical workflow for the computational prediction of chemical reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. (Open Access) Predicting reaction performance in C–N cross-coupling using machine learning (2018) | Derek T. Ahneman | 831 Citations [scispace.com]
- 3. doyle.princeton.edu [doyle.princeton.edu]
- 4. Predicting reaction performance in C-N cross-coupling using machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Spectroscopic Landscape: A Comparative Analysis of Experimental and Predicted NMR Shifts for 1-Bromo-3-chloro-5-iodobenzene
For researchers, scientists, and professionals in drug development, accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This guide provides a comparative analysis of experimentally reported and computationally predicted NMR chemical shifts for 1-bromo-3-chloro-5-iodobenzene, a halogenated aromatic compound with potential applications in organic synthesis and materials science. We will delve into the available data, present a standardized experimental protocol for acquiring such spectra, and visualize the comparative workflow.
A Tale of Two Spectroscopies: Experimental vs. Predicted Data
The characterization of this compound by NMR spectroscopy presents an interesting case study in the comparison of experimental and theoretical data. While experimental data provides a direct measurement of the nuclear magnetic environments within the molecule, computational predictions offer a valuable tool for verification and can be particularly insightful when experimental data is scarce or ambiguous.
Data Summary
The following table summarizes the available experimental ¹H NMR data and the computationally predicted ¹H and ¹³C NMR chemical shifts for this compound. The predicted values were generated using the online NMR prediction tool, NMRDB.org.
| Nucleus | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| ¹H | 7.76 | 7.82 | t |
| 7.65 | 7.69 | t | |
| 7.49 | 7.55 | t | |
| ¹³C | Not Available | 138.8 | s |
| 136.9 | s | ||
| 131.7 | s | ||
| 123.0 | s | ||
| 122.8 | s | ||
| 93.9 | s |
Experimental ¹H NMR data sourced from a multistep synthesis report. The reported multiplicity was singlet for all three protons, which is discussed further in the analysis.
Analysis of NMR Data
The experimental ¹H NMR spectrum for this compound has been reported to show three distinct signals at 7.76, 7.65, and 7.49 ppm.[1] Interestingly, these were reported as singlets. For a 1,3,5-trisubstituted benzene ring with three non-equivalent protons, one would typically expect to observe some degree of meta-coupling (⁴JHH), which usually falls in the range of 2-3 Hz. This would result in each proton appearing as a triplet (or more accurately, a triplet of triplets if the coupling constants are slightly different, though they often appear as a simple triplet).
The predicted ¹H NMR spectrum, with chemical shifts of 7.82, 7.69, and 7.55 ppm, aligns reasonably well with the reported experimental values. However, the prediction suggests that these protons should indeed exhibit a triplet splitting pattern due to meta-coupling. This discrepancy highlights a critical point for researchers: while experimental data is invaluable, it is not infallible and may be subject to interpretation or even errors in reporting. In this case, the description of the signals as singlets in the experimental report may be an oversimplification or potentially inaccurate.
For the ¹³C NMR spectrum, no experimental data was found in the public domain. The predicted spectrum indicates six distinct signals for the six carbon atoms of the benzene ring, as would be expected due to the lack of symmetry in the molecule. The predicted chemical shifts provide a useful reference for any future experimental work on this compound.
Experimental Protocol for NMR Acquisition
For researchers aiming to acquire high-quality NMR spectra for small organic molecules such as this compound, the following protocol outlines a standard procedure.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring optimal resolution.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative measurements).
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Temperature: 298 K (25 °C).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).
-
Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delays may be necessary for quaternary carbons).
-
Number of Scans: 128-1024 scans, or more, may be required to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Temperature: 298 K (25 °C).
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and predicted NMR data, a crucial process in structural elucidation and verification.
Caption: Workflow for comparing experimental and predicted NMR data.
References
A Comparative Guide to the Characterization of Intermediates in the Synthesis of 1-Bromo-3-chloro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of intermediates formed during the synthesis of 1-bromo-3-chloro-5-iodobenzene, a key building block in the development of novel pharmaceuticals and complex organic molecules. Two primary synthetic pathways are examined: a multi-step synthesis commencing from aniline and a more direct route starting from p-iodoaniline. This document presents detailed experimental protocols, comparative spectroscopic data for each intermediate, and visual representations of the synthetic workflows to aid in the replication and optimization of these procedures.
Primary Synthesis Route: A Stepwise Approach from Aniline
The most extensively documented synthesis of this compound begins with the readily available starting material, aniline. This multi-step process involves the strategic protection of the amine group, followed by sequential halogenation and subsequent deprotection and deamination to yield the desired product. The key intermediates in this pathway are acetanilide, 4-bromoacetanilide, 4-bromo-2-chloroacetanilide, 4-bromo-2-chloroaniline, and 4-bromo-2-chloro-6-iodoaniline.
Experimental Protocols:
Step 1: Synthesis of Acetanilide
-
Objective: Protection of the highly reactive amino group of aniline to control subsequent electrophilic aromatic substitution reactions.
-
Procedure: In a 125-mL Erlenmeyer flask, 2.0 mL of aniline is combined with 15 mL of water. While swirling, 2.5 mL of acetic anhydride is added. The crude acetanilide precipitates out of solution. To purify, 50 mL of water and a boiling stone are added to the flask, and the mixture is heated until the solid dissolves. After cooling, the purified acetanilide is collected by vacuum filtration.[1]
Step 2: Synthesis of 4-Bromoacetanilide
-
Objective: Introduction of a bromine atom at the para position of the acetanilide.
-
Procedure: 1.0 g of finely powdered acetanilide is dissolved in 5 mL of cold glacial acetic acid. A solution of 0.42 mL of bromine in 6 mL of glacial acetic acid is then added. The mixture is shaken and allowed to stand for 15 minutes. The resulting solution is poured into a large volume of cold water, causing the 4-bromoacetanilide to precipitate. The product is collected by filtration and can be recrystallized from ethanol.[2]
Step 3: Synthesis of 4-Bromo-2-chloroacetanilide
-
Objective: Introduction of a chlorine atom at the ortho position to the acetamido group.
-
Procedure: A suspension of N-(2-chlorophenyl)acetamide (75 mg, 0.5 mmol) and Selectfluor (213 mg, 0.6 mmol) in water (3.0 mL) is stirred. HBr (40% aqueous, 0.08 mL, 0.55 mmol) is added, and the mixture is stirred at room temperature for 5 minutes. The reaction is quenched with a saturated aqueous solution of Na2S2O3 (2.0 mL) and water (20.0 mL). The product is extracted with CH2Cl2, and the combined organic layers are dried and concentrated. Purification is achieved by silica gel column chromatography.[3]
Step 4: Synthesis of 4-Bromo-2-chloroaniline
-
Objective: Deprotection of the acetamido group to reveal the free amine.
-
Procedure: This transformation is achieved through the hydrolysis of 4-bromo-2-chloroacetanilide. The mechanism involves the nucleophilic attack of water on the carbonyl carbon of the acetamide, followed by proton transfer and elimination of acetic acid to yield the aniline derivative.[4] A typical procedure involves refluxing the acetanilide with hydrochloric acid in ethanol.[5]
Step 5: Synthesis of 4-Bromo-2-chloro-6-iodoaniline
-
Objective: Introduction of an iodine atom at the remaining ortho position to the amino group.
-
Procedure: 0.006 moles of 4-bromo-2-chloroaniline are dissolved in 20 mL of glacial acetic acid, and approximately 5 mL of water is added. 0.0075 moles of an iodine monochloride solution are added over 8 minutes. The mixture is heated to about 90°C, and a saturated sodium bisulfite solution is added to remove excess iodine. Upon cooling in an ice bath, the product precipitates and is collected by vacuum filtration.[6]
Step 6: Synthesis of this compound
-
Objective: Removal of the amino group via deamination.
-
Procedure: 0.791 g of 4-bromo-2-chloro-6-iodoaniline is dissolved in 3.97 mL of absolute ethanol. Concentrated sulfuric acid (1.59 mL) is added dropwise with stirring, followed by the addition of 0.28 g of powdered sodium nitrite.[5] An alternative microscale procedure utilizes isoamyl nitrite in N,N-dimethylformamide.[7]
Characterization of Intermediates:
The following tables summarize the key spectroscopic data for the intermediates in the primary synthesis route.
Table 1: Spectroscopic Data for Acetanilide Intermediates
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) |
| Acetanilide | C₈H₉NO | 135.17 | 113-115 | 2.1 (s, 3H), 7.0 (t, 1H), 7.2 (t, 2H), 7.4 (d, 2H), 8.75 (s, 1H) | 24.1, 120.4, 124.1, 128.7, 138.2, 169.5 | ~3300 (N-H), ~1660 (C=O) |
| 4-Bromoacetanilide | C₈H₈BrNO | 214.06 | 166-169 | 2.04 (s, 3H), 7.47 (d, 2H), 7.57 (d, 2H), 10.06 (s, 1H) | 24.4, 114.9, 121.3, 131.9, 139.1, 168.9 | ~3300 (N-H), ~1665 (C=O) |
| 4-Bromo-2-chloroacetanilide | C₈H₇BrClNO | 248.51 | 151-152 | - | - | 3270, 3188 (N-H), 1665 (C=O) |
Table 2: Spectroscopic Data for Aniline Intermediates
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | Mass Spec (m/z) | Key IR Absorptions (cm⁻¹) |
| 4-Bromo-2-chloroaniline | C₆H₅BrClN | 206.47 | 70-72 | - | - | 3307, 3184 (N-H) |
| 4-Bromo-2-chloro-6-iodoaniline | C₆H₄BrClIN | 332.36 | 96-98 | 7.76 (s, 1H), 7.65 (s, 1H), 7.49 (s, 1H) for final product | Top Peak: 127 | 3397 (N-H), 3066 (C-H) |
Note: Complete spectroscopic data for all intermediates was not consistently available in a single source. The data presented is a compilation from multiple references.
Synthesis Workflow:
Caption: Synthesis of this compound from Aniline.
Alternative Synthesis Route: A More Direct Approach from p-Iodoaniline
An alternative, more efficient synthesis has been developed starting from p-iodoaniline. This two-step industrial method offers advantages in terms of reduced reaction time and potentially higher yields.[8]
Experimental Protocols:
Step 1: Synthesis of 2-Chloro-4-bromo-6-iodoaniline
-
Objective: Simultaneous bromination and chlorination of p-iodoaniline.
-
Procedure: Paraiodoaniline is reacted with bromochlorohydantoin in absolute ethanol at room temperature. The reaction proceeds until HPLC analysis shows the absence of the starting material. The intermediate, 2-chloro-4-bromo-6-iodoaniline, is then isolated by direct filtration.[9]
Step 2: Synthesis of this compound
-
Objective: Deamination of the intermediate to yield the final product.
-
Procedure: The 2-chloro-4-bromo-6-iodoaniline intermediate is mixed with hypophosphorous acid. The mixture is cooled, and a sodium nitrite solution is added dropwise. The resulting solid is collected by filtration and recrystallized from absolute ethanol to give the final product.[9]
Characterization of the Intermediate:
Detailed spectroscopic data for the 2-chloro-4-bromo-6-iodoaniline intermediate is less commonly reported. However, its formation and subsequent conversion to the final product are well-documented. Further analytical studies would be beneficial for complete characterization.
Synthesis Workflow:
Caption: Synthesis of this compound from p-Iodoaniline.
Comparison of Synthesis Routes
| Feature | Synthesis from Aniline | Synthesis from p-Iodoaniline |
| Number of Steps | 6 | 2 |
| Starting Material | Aniline (readily available) | p-Iodoaniline (less common) |
| Reagents | Acetic anhydride, Br₂, Cl₂, ICl, NaNO₂, H₂SO₄ | Bromochlorohydantoin, NaNO₂, Hypophosphorous acid |
| Process Control | Requires careful control of each halogenation step | More direct, potentially simpler control |
| Overall Yield | Generally lower due to multiple steps | Potentially higher |
| Intermediate Characterization | Well-documented for most intermediates | Less detailed characterization of the single intermediate |
Conclusion
Both synthetic routes offer viable methods for the preparation of this compound. The choice of pathway will depend on factors such as the availability of starting materials, desired scale of production, and the need for process simplicity. The multi-step synthesis from aniline is well-established and provides multiple points for characterization and purification of intermediates. The two-step synthesis from p-iodoaniline offers a more streamlined and potentially higher-yielding alternative, although the characterization of its key intermediate is less thoroughly documented in publicly available literature. This guide provides the necessary experimental details and comparative data to assist researchers in selecting and implementing the most suitable synthesis for their specific needs.
References
- 1. Preparation of acetanilide [cs.gordon.edu]
- 2. prepchem.com [prepchem.com]
- 3. 4-BROMO-2-CHLOROACETANILIDE | 3460-23-9 [chemicalbook.com]
- 4. brainly.com [brainly.com]
- 5. 6 STAGE SYNTHESIS OF this compound FROM ANILINE | by Shivek Narang | Medium [medium.com]
- 6. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | 13101-40-1 | Benchchem [benchchem.com]
- 9. CN105523885A - Preparation method for 1-chloro-3-bromo-5-iodobenzene - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 1-Bromo-3-chloro-5-iodobenzene: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 1-Bromo-3-chloro-5-iodobenzene, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers and professionals in drug development and other scientific fields must handle the disposal of chemical waste with the utmost care. This compound, a halogenated aromatic compound, presents specific hazards that necessitate a detailed and cautious disposal plan. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Hazard and Safety Information
This compound is classified as a hazardous substance. It is crucial to be aware of its primary hazards to ensure safe handling and disposal.
| Hazard Statement | Description | Precautionary Measures |
| H315 | Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, get medical advice/attention.[1] |
| H319 | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| H335 | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1]
Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations. Chemical waste generators are responsible for correctly classifying waste.[1][2]
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification:
-
Segregation of Waste:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Keep it in a separate, clearly labeled, and sealed container.
-
-
Container Management:
-
Use a suitable, closed container for disposal.[2]
-
The container must be in good condition and compatible with the chemical.
-
Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]
-
The storage area should be a designated hazardous waste accumulation site.
-
-
Arranging for Disposal:
Spill and Contamination Cleanup:
-
In case of a spill, prevent further leakage if it is safe to do so.
-
Absorb the spill with an inert material such as sand or vermiculite.
-
Collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[1]
-
Contaminated clothing should be removed immediately and washed before reuse.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Bromo-3-chloro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Bromo-3-chloro-5-iodobenzene (CAS No. 13101-40-1). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before use.
Summary of Hazards:
| Hazard Statement | Description |
| H315 | Causes skin irritation[1][2] |
| H319 | Causes serious eye irritation[1][2] |
| H335 | May cause respiratory irritation[1] |
| H302 | Harmful if swallowed[3][4] |
| H332 | Harmful if inhaled[3] |
Required Personal Protective Equipment (PPE):
Proper PPE is the primary defense against exposure. The following equipment must be worn at all times when handling this chemical:
| Protection Type | Required Equipment | Specification |
| Eye/Face Protection | Safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) and a lab coat | Wear impervious and fire/flame resistant clothing.[5] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[5] |
| Foot Protection | Closed-toe shoes | --- |
Operational Plan: Step-by-Step Handling Procedure
1. Pre-Operational Checks:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Verify that the fume hood is functioning correctly.
-
Confirm all necessary PPE is available and in good condition.
-
Have appropriate spill containment materials on hand (e.g., inert absorbent material like sand or vermiculite).[6]
2. Handling Procedure:
-
Work Area: Conduct all handling of this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Dispensing: Carefully weigh and dispense the chemical, avoiding the creation of dust.
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the handling area.
-
Clothing: Immediately remove any clothing that becomes contaminated.[1]
3. Post-Handling:
-
Tightly close the container when not in use.[1]
-
Clean the work area and any equipment used.
-
Wash hands again before leaving the laboratory.
Storage and Disposal Plans
Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][6]
-
Keep away from incompatible substances such as strong oxidizing agents.[6]
-
Store in a locked cabinet or area.[1]
Disposal Plan:
-
Waste Collection: Collect all waste material, including contaminated consumables, in a designated and properly labeled hazardous waste container.
-
Disposal Route: Dispose of contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains or waterways.[1]
-
Contaminated Clothing: Contaminated clothing should be taken off and washed before reuse.[1]
First Aid Measures
Immediate action is crucial in the event of exposure:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][6] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Always show the Safety Data Sheet to the attending physician.[1]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling, storage, and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
